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TP-680

Cat. No.: B1242324
M. Wt: 619.7 g/mol
InChI Key: JWXZKQOPZVEJHR-PMERELPUSA-N
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Description

cholecystokinin A receptor antagonist;  TP-680 is the (R)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H33N5O4S B1242324 TP-680

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H33N5O4S

Molecular Weight

619.7 g/mol

IUPAC Name

2-[(2R)-3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C35H33N5O4S/c41-32(29-22-26-14-7-8-16-28(26)37-29)38-30(23-45-33-27(35(43)44)15-9-17-36-33)34(42)40-20-18-39(19-21-40)31(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-17,22,30-31,37H,18-21,23H2,(H,38,41)(H,43,44)/t30-/m0/s1

InChI Key

JWXZKQOPZVEJHR-PMERELPUSA-N

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@H](CSC4=C(C=CC=N4)C(=O)O)NC(=O)C5=CC6=CC=CC=C6N5

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(CSC4=C(C=CC=N4)C(=O)O)NC(=O)C5=CC6=CC=CC=C6N5

Synonyms

1-(3-(3-carboxypyridin-2-yl)thio-2-(indol-2-yl)carboxylamino)propionyl-4-diphenylmethylpiperazine
TP 680
TP-680

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Tozasertib (VX-680): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tozasertib, also known as VX-680 or MK-0457, is a potent, small-molecule, pan-Aurora kinase inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[1][2][3][4] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, including chromosome segregation and cytokinesis.[5] Their overexpression is a common feature in many human cancers, leading to aneuploidy and tumorigenesis, making them a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of Tozasertib, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate its function.

Molecular Targets and Binding Affinity

Tozasertib is a multi-targeted kinase inhibitor, with its primary targets being the Aurora kinases A, B, and C. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases in their inactive conformation. This binding prevents the phosphorylation of downstream substrates, thereby disrupting mitotic progression.

In addition to its potent inhibition of Aurora kinases, Tozasertib also exhibits activity against other kinases, including FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL tyrosine kinase, particularly the T315I mutant which is resistant to imatinib.

The binding affinities of Tozasertib for its primary targets are summarized in the table below.

TargetKi (nM)Ki,app (nM)Reference
Aurora A0.60.6
Aurora B1818
Aurora C4.65
FLT-3-30
BCR-ABL-30
BCR-ABL (T315I)-42

Cellular Mechanism of Action

The inhibition of Aurora kinases by Tozasertib leads to a cascade of cellular events that ultimately result in cell cycle arrest and apoptosis.

Disruption of Mitosis

Tozasertib's primary mechanism of action is the disruption of mitosis through the inhibition of Aurora kinases A and B.

  • Inhibition of Aurora A: Prevents centrosome maturation and separation, leading to the formation of monopolar spindles.

  • Inhibition of Aurora B: Prevents the proper attachment of microtubules to kinetochores, overriding the spindle assembly checkpoint, and inhibiting cytokinesis. This leads to endoreduplication, resulting in cells with a DNA content of ≥4N.

The downstream effects of Aurora kinase inhibition include the abrogation of histone H3 phosphorylation, a key event in chromosome condensation and segregation.

Induction of Cell Cycle Arrest and Apoptosis

The mitotic disruption caused by Tozasertib triggers cell cycle arrest, primarily at the G2/M phase. Prolonged arrest at this checkpoint activates the apoptotic machinery. Tozasertib has been shown to induce apoptosis through the activation of caspase-3.

Furthermore, Tozasertib can induce the p53-p21 pathway, leading to a G1 checkpoint arrest in some cells. The inhibition of Aurora kinases can lead to the stabilization and accumulation of p53.

The overall cellular effects of Tozasertib are summarized in the following diagram:

VX-680_Cellular_Effects VX680 Tozasertib (VX-680) AuroraA Aurora Kinase A VX680->AuroraA inhibits AuroraB Aurora Kinase B VX680->AuroraB inhibits Centrosome Centrosome Maturation & Separation AuroraA->Centrosome regulates Spindle Spindle Assembly Checkpoint AuroraB->Spindle regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Monopolar Monopolar Spindle Formation Centrosome->Monopolar leads to Endoreduplication Endoreduplication (≥4N DNA) Spindle->Endoreduplication leads to Cytokinesis->Endoreduplication leads to G2M_Arrest G2/M Arrest Monopolar->G2M_Arrest Endoreduplication->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Cellular effects of Tozasertib (VX-680) on mitosis.

In Vitro and In Vivo Efficacy

Tozasertib has demonstrated potent anti-proliferative activity across a wide range of human tumor cell lines, with IC50 values typically in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
A-498Clear Cell Renal Cell Carcinoma~100
Caki-1Clear Cell Renal Cell Carcinoma~100
HUAECHuman Umbilical Artery Endothelial Cells40
HLMVECHuman Lung Microvascular Endothelial Cells460
Various ATC cellsAnaplastic Thyroid Carcinoma25 - 150
BaF3 (transfected with ABL or FLT-3)Murine Pro-B~300
HeLaCervical CancerTime-dependent

In vivo studies using xenograft models have shown that Tozasertib can induce tumor regression in various cancers, including leukemia, colon, and pancreatic tumors, at well-tolerated doses. For instance, in a human AML (HL-60) xenograft model, treatment with 75 mg/kg of VX-680 twice daily resulted in a 98% reduction in mean tumor volumes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Tozasertib.

Kinase Inhibition Assay

This assay measures the ability of Tozasertib to inhibit the enzymatic activity of a target kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Kinase - Substrate peptide - ATP - Coupled enzyme system (pyruvate kinase/lactate (B86563) dehydrogenase) - NADH start->reagents add_vx680 Add Tozasertib (VX-680) or DMSO (control) reagents->add_vx680 incubate Incubate at 30°C add_vx680->incubate measure Monitor decrease in absorbance at 340 nm (oxidation of NADH) incubate->measure calculate Calculate Ki and IC50 values measure->calculate end End calculate->end

Caption: Workflow for a coupled-enzyme kinase inhibition assay.

Protocol:

  • A reaction mixture is prepared containing the target kinase, a substrate peptide, ATP, and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) with NADH.

  • Tozasertib at various concentrations or a DMSO vehicle control is added to the reaction.

  • The reaction is initiated and incubated at 30°C.

  • The consumption of ATP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm using a microtiter plate spectrophotometer.

  • Inhibitory constants (Ki) and IC50 values are calculated from the resulting data.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of Tozasertib on cell viability and proliferation.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Tozasertib or a vehicle control for a specified period (e.g., 96 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following treatment with Tozasertib.

Protocol:

  • Cells are treated with Tozasertib or a vehicle control for a specified duration (e.g., 72 hours).

  • The cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI).

  • The DNA content of individual cells is analyzed by flow cytometry.

  • The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cells are treated with Tozasertib or a vehicle control for a specified time (e.g., 72 hours).

  • The cells are harvested and washed with a binding buffer.

  • The cells are then incubated with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

  • The stained cells are analyzed by flow cytometry.

  • The results allow for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Tozasertib (VX-680) is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. By targeting Aurora kinases A and B, it effectively disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Its multi-targeting capabilities, particularly against the T315I mutant of BCR-ABL, broaden its therapeutic potential. The in-depth understanding of its mechanism of action, supported by robust experimental data, provides a strong rationale for its continued investigation and development as a novel anti-cancer agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AB680 and its Role in Adenosine-Mediated Immune Suppression

Extracellular adenosine (B11128) has been identified as a key metabolite that promotes an immunosuppressive tumor microenvironment, thereby hindering effective anti-tumor immune responses. A major pathway for the production of adenosine involves the ecto-nucleotidases CD39 and CD73, which catalyze the conversion of ATP to adenosine. The inhibition of this pathway presents a compelling therapeutic strategy in immuno-oncology. This document provides a detailed overview of AB680, a potent and selective inhibitor of CD73, and its role in reversing adenosine-mediated immune suppression.

Core Mechanism of Action

AB680 is a small molecule, non-antibody therapeutic that potently and selectively inhibits the enzymatic activity of CD73 (also known as ecto-5'-nucleotidase).[1] CD73 is a cell-surface enzyme that plays a critical role in the extracellular adenosine pathway by converting adenosine monophosphate (AMP) to adenosine.[1] High concentrations of adenosine in the tumor microenvironment are known to suppress the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[1]

By inhibiting CD73, AB680 effectively blocks a primary route of adenosine production within the tumor microenvironment.[1] This reduction in immunosuppressive adenosine is intended to restore and enhance the anti-tumor activity of the immune system.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AB680.

ParameterValueSpeciesReference
Inhibition Constant (Kᵢ) 5 pMHuman[1]
Inhibitory Concentration (IC₅₀) Plateau reached at ~30 min pre-incubationHuman
Mechanism of Inhibition Reversible, slow-onset, competitiveHuman
Clinical Trial Phase Phase 1Human

Signaling Pathway

The following diagram illustrates the role of AB680 in the adenosine signaling pathway and its impact on immune cells.

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T cell, NK cell) ATP eATP AMP eAMP ATP->AMP ADO Adenosine AMP->ADO A2AR A2A Receptor ADO->A2AR Binding CD39 CD39 CD39->AMP Hydrolysis CD73 CD73 CD73->ADO Hydrolysis AB680 AB680 AB680->CD73 Inhibition Suppression Immune Suppression A2AR->Suppression Activation

Figure 1: AB680 mechanism of action in the tumor microenvironment.

Experimental Protocols

While specific, detailed protocols for the development of AB680 are proprietary, the following outlines general methodologies commonly used in the characterization of such inhibitors, based on the available literature.

1. CD73 Inhibition Assay (Kinetic Analysis)

  • Objective: To determine the inhibitory potency (Kᵢ) and mechanism of action of AB680 against human CD73.

  • Principle: The assay measures the rate of conversion of a substrate (e.g., AMP) to a product (e.g., adenosine or inorganic phosphate) by purified recombinant human CD73 enzyme in the presence and absence of the inhibitor.

  • General Procedure:

    • Recombinant human CD73 is incubated with varying concentrations of AB680 for a defined pre-incubation period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the substrate (AMP).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as a malachite green-based assay for phosphate (B84403) detection or HPLC for adenosine detection.

    • Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff) to determine the Kᵢ and mode of inhibition.

2. Cellular Assay for Adenosine Production

  • Objective: To assess the ability of AB680 to inhibit CD73-mediated adenosine production in a cellular context.

  • Principle: A cell line expressing high levels of CD73 is used to measure the inhibition of extracellular adenosine production by AB680.

  • General Procedure:

    • CD73-expressing cells (e.g., cancer cell lines or transfected cells) are seeded in multi-well plates.

    • Cells are treated with varying concentrations of AB680.

    • Extracellular AMP is added to the cell culture medium.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of adenosine in the supernatant is measured using a sensitive analytical method, such as LC-MS/MS.

    • The IC₅₀ value for the inhibition of adenosine production is calculated.

3. T-cell Activation/Suppression Assay

  • Objective: To evaluate the functional consequence of CD73 inhibition by AB680 on T-cell activity.

  • Principle: This assay measures the reversal of adenosine-mediated suppression of T-cell activation by AB680.

  • General Procedure:

    • Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs).

    • T cells are stimulated to activate and proliferate using anti-CD3/CD28 antibodies or other mitogens.

    • The stimulated T cells are co-cultured with a source of adenosine (e.g., by adding exogenous adenosine or by co-culturing with CD73-expressing cells and AMP).

    • Varying concentrations of AB680 are added to the co-culture.

    • T-cell activation is assessed by measuring markers such as cytokine production (e.g., IFN-γ, IL-2) by ELISA or flow cytometry, or T-cell proliferation using assays like CFSE dilution.

Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of a CD73 inhibitor like AB680.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development A Enzymatic Assay (CD73 Inhibition) B Cellular Assay (Adenosine Production) A->B Confirms cellular activity C Immune Cell Functional Assay (T-cell Activation) B->C Demonstrates functional effect D Pharmacokinetic Studies (Animal Models) C->D Proceeds to in vivo E Pharmacodynamic Studies (Target Engagement) D->E Informs dosing F Efficacy Studies (Tumor Models) E->F Confirms mechanism in vivo G Phase 1 Clinical Trial (Safety, PK/PD) F->G Supports clinical translation

Figure 2: Preclinical to clinical development workflow for AB680.

Conclusion

AB680 is a highly potent and selective inhibitor of CD73 that has demonstrated the ability to block a key pathway of adenosine-mediated immune suppression. Its progression into clinical trials highlights the therapeutic potential of targeting the extracellular adenosine pathway in oncology. Further research and clinical data will be crucial in fully elucidating the efficacy and safety profile of AB680 as a novel immuno-oncology agent.

References

The Impact of TP-680 (AB680) on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data surrounding TP-680, also known as AB680, a potent and selective small-molecule inhibitor of CD73. The focus of this document is to elucidate the effects of this compound on the tumor microenvironment (TME), detailing its mechanism of action, impact on immune cell populations, and the synergistic potential with other immunotherapies. All quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.

Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound is a reversible and competitive inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme highly expressed in the TME.[1] CD73 is a critical component of the adenosinergic pathway, responsible for the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[1] High concentrations of adenosine within the TME are profoundly immunosuppressive, impairing the function of crucial anti-tumor immune cells such as CD8+ T cells and Natural Killer (NK) cells.[1][2]

By inhibiting CD73, this compound effectively reduces the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.[2] This primary mechanism of action leads to a cascade of favorable changes within the TME, including increased T-cell activation, proliferation, and cytokine secretion.

Quantitative Analysis of Preclinical Efficacy

Preclinical studies in various syngeneic mouse models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors. The following tables summarize the key quantitative findings from these studies.

Table 1: Monotherapy Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Models
Animal ModelTreatment GroupMean Tumor Volume (mm³) at EndpointSurvival OutcomeReference
Orthotopic KPCControlSignificantly largerMedian survival: 28.5 days
Orthotopic KPCAB680Significantly smallerMedian survival: 33 days (p < 0.01)
Subcutaneous KPCControl--
Subcutaneous KPCAB680Significantly reduced tumor volume and weight-
Subcutaneous Panc02Control--
Subcutaneous Panc02AB680Significantly reduced tumor volume and weight-
Table 2: Combination Therapy Efficacy of this compound with Anti-PD-1 in a B16F10 Melanoma Model
Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 15)Tumor Growth Inhibition (%)Reference
Vehicle1500 ± 200-
AB680 (10 mg/kg, daily)1000 ± 15033%
Anti-PD-1 (10 mg/kg, twice a week)1100 ± 18027%
AB680 + Anti-PD-1400 ± 10073%

Remodeling the Tumor Immune Landscape

This compound treatment significantly alters the cellular composition of the TME, shifting it from an immunosuppressive to an immune-active state.

Table 3: Effect of this compound on Tumor-Infiltrating Immune Cells in PDAC Models
Immune Cell PopulationChange upon AB680 TreatmentMethod of AnalysisReference
CD8+ T cellsSignificantly increased infiltrationImmunohistochemistry (IHC)
Granzyme B+ cellsSignificantly increased infiltrationImmunohistochemistry (IHC)
Activated Fibroblasts (α-SMA+)Reduced infiltrationImmunohistochemistry (IHC)
Collagen DepositionReducedTrichrome Staining
Myeloid-Derived Suppressor Cells (MDSCs)Increased chemotaxis-

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the CD73-adenosine axis. However, preclinical data also point to a secondary, AMP-dependent pathway that influences the recruitment of myeloid-derived suppressor cells (MDSCs).

This compound Mechanism of Action in the TME ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis TumorCell Tumor Cell AMP->TumorCell Acts on ADO Adenosine A2AR A2A Receptor ADO->A2AR Binds to CD39->AMP CD73->ADO TP680 This compound (AB680) TP680->CD73 Inhibits TCell CD8+ T Cell A2AR->TCell On Immunosuppression Immunosuppression (Reduced Proliferation & Cytotoxicity) A2AR->Immunosuppression Leads to MDSC MDSC Chemotaxis MDSC Chemotaxis MDSC->Chemotaxis Results in CXCL5 CXCL5 TumorCell->CXCL5 Upregulates CXCL5->MDSC Attracts

Caption: this compound inhibits CD73, reducing adenosine-mediated immunosuppression of T cells.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key in vivo studies are provided below.

In Vivo Efficacy Study in Syngeneic Mouse Models

1. Cell Lines and Animal Models:

  • Cell Lines: B16F10 (melanoma) or KPC/Panc02 (pancreatic) tumor cells are cultured in DMEM or RPMI-1640, respectively, supplemented with 10% FBS and penicillin/streptomycin.

  • Animal Models: 6-8 week old female C57BL/6 mice are used for the B16F10 and KPC/Panc02 models.

2. Tumor Implantation:

  • Tumor cells are harvested during the exponential growth phase with >95% viability.

  • A suspension of 0.1-1.0 x 10^6 cells in 100 µL of PBS (or a 1:1 mixture of PBS and Matrigel) is injected subcutaneously into the flank of the mice.

  • For orthotopic pancreatic models, tumor cells are surgically implanted into the pancreas.

3. Treatment Regimen:

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Treatment commences once tumors reach a predetermined size (e.g., 50-100 mm³).

  • Drug Administration:

    • This compound (AB680) is administered subcutaneously or intraperitoneally at a dose of 10 mg/kg, typically once daily.

    • For combination studies, anti-PD-1 antibody is administered intraperitoneally at 10 mg/kg, twice a week.

4. Endpoint Analysis:

  • The primary endpoint is typically tumor growth inhibition, measured by tumor volume and weight at the end of the study. Survival studies are also conducted.

Experimental Workflow for In Vivo Efficacy CellCulture Tumor Cell Culture (e.g., B16F10, KPC) Implantation Subcutaneous or Orthotopic Tumor Implantation in Mice CellCulture->Implantation Monitoring Tumor Growth Monitoring (Calipers) Implantation->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Treatment Drug Administration (this compound, Anti-PD-1, etc.) Randomization->Treatment Endpoint Endpoint Analysis: Tumor Volume/Weight, Survival Treatment->Endpoint TissueCollection Tissue Collection (Tumors, Spleens) Endpoint->TissueCollection Analysis Downstream Analysis: Flow Cytometry, IHC TissueCollection->Analysis

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Analysis of the Tumor Microenvironment

1. Tissue Processing:

  • Excised tumors are minced and digested in a buffer containing Collagenase D and DNase I at 37°C for 30-60 minutes to create a single-cell suspension.

  • The cell suspension is filtered through a 70 µm cell strainer.

  • Red blood cells are lysed using an RBC Lysis Buffer.

2. Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):

  • The single-cell suspension is stained with a cocktail of fluorochrome-conjugated antibodies against immune cell markers (e.g., CD8, CD4, Granzyme B, FoxP3).

  • A live/dead stain is used to exclude non-viable cells.

  • For intracellular markers, cells are fixed and permeabilized prior to staining.

  • Data is acquired on a flow cytometer and analyzed using software such as FlowJo.

3. Immunohistochemistry (IHC):

  • Tumor tissues are fixed, embedded in paraffin, and sectioned.

  • Sections are stained with antibodies against specific markers (e.g., CD8, Granzyme B, α-SMA) to visualize the presence and localization of immune cells and stromal components within the tumor.

Conclusion

This compound (AB680) is a promising therapeutic agent that effectively remodels the tumor microenvironment by inhibiting the immunosuppressive CD73-adenosine pathway. Preclinical data robustly support its ability to enhance anti-tumor immunity, leading to significant tumor growth inhibition, particularly when combined with immune checkpoint blockade. The detailed protocols provided herein offer a framework for the continued investigation and development of this novel cancer immunotherapy. Further research is warranted to fully elucidate the dual role of this compound in both promoting T-cell activity and influencing MDSC chemotaxis to optimize its clinical application.

References

Unveiling TP-680: A Potent and Selective Cholecystokinin A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Drug Development Professionals

Introduction: In the landscape of gastrointestinal research and drug development, the cholecystokinin (B1591339) A (CCKA) receptor has emerged as a significant target for therapeutic intervention in a variety of disorders. This whitepaper provides a comprehensive technical overview of TP-680, a potent and highly selective antagonist of the CCKA receptor. We will delve into its discovery, mechanism of action, key experimental data, and the methodologies employed in its characterization, offering a valuable resource for researchers and scientists in the field.

Discovery and Pharmacological Profile

This compound, chemically identified as (R)-1-[3-(3-carboxypyridine-2-yl) thio-2-(indol-2-yl)carbonylamino]propionyl-4-diphenylmethyl-piperazine, is a novel serine derivative developed as a CCKA receptor antagonist.[1] Its pharmacological characteristics have been primarily elucidated through comparative studies with other known CCK receptor antagonists, such as MK-329 and loxiglumide.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Receptor Binding Affinity of this compound [1]

ReceptorTissue SourceIC50 (nM)
CCKARat Pancreatic Acini1.2
CCKBRat Cerebral Cortex1812.5

Table 2: Functional Antagonism of this compound in Rat Pancreatic Acini [1]

AssayAgonistThis compound PotencyComparison
Amylase Release Inhibition100 pM CCK-8~17x less potent than MK-329106x more potent than loxiglumide

Mechanism of Action

This compound exhibits a distinct mechanism of action at the CCKA receptor, classifying it as an unsurmountable and irreversible antagonist.[1] Unlike competitive antagonists such as MK-329 and loxiglumide, which cause a parallel rightward shift in the agonist dose-response curve, this compound not only shifts the curve but also suppresses the maximal response to the agonist CCK-8 in a concentration-dependent manner.

Washing the pancreatic acini after a 30-minute treatment with this compound only partially restores the responsiveness to CCK-8, indicating a persistent inhibitory effect. However, the irreversible antagonism can be prevented by the co-application of a competitive antagonist like loxiglumide, suggesting that this compound's binding site overlaps with that of other CCKA receptor antagonists.

Signaling Pathway

The CCKA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the following cascade is initiated, which is effectively blocked by this compound:

CCKA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKA_R CCKA Receptor Gq Gq Protein CCKA_R->Gq PLCb Phospholipase C-β Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Amylase Amylase Release Ca2->Amylase PKC->Amylase CCK8 CCK-8 (Agonist) CCK8->CCKA_R TP680 This compound (Antagonist) TP680->CCKA_R

CCKA Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The detailed methodologies for these are crucial for the replication and extension of these findings.

[125I]-CCK-8 Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the CCK receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue Rat Pancreatic Acini or Cerebral Cortex Homogenate Incubate Incubate at 37°C Tissue->Incubate Radioligand [¹²⁵I]-CCK-8 Radioligand->Incubate Competitor This compound (Varying Concentrations) Competitor->Incubate Filter Rapid Filtration (e.g., Glass Fiber Filters) Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Gamma Counting Wash->Count Analyze Calculate IC₅₀ Count->Analyze

Workflow for the [¹²⁵I]-CCK-8 Competitive Binding Assay.

Protocol Details:

  • Tissue Preparation: Dispersed pancreatic acini or cerebral cortex membranes are prepared from rats.

  • Incubation: The tissue preparation is incubated with a fixed concentration of [125I]-CCK-8 and varying concentrations of the unlabeled competitor (this compound).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-CCK-8 (IC50) is calculated.

CCK-8-Stimulated Amylase Release Assay

This functional assay measures the ability of a compound to antagonize the physiological effect of CCK-8 on pancreatic acini.

Amylase_Release_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation cluster_detection Detection & Analysis Acini Dispersed Rat Pancreatic Acini Preincubation Pre-incubate with this compound (Varying Concentrations) Acini->Preincubation Stimulation Stimulate with CCK-8 (e.g., 100 pM) Preincubation->Stimulation Centrifuge Centrifuge to Pellet Acini Stimulation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Assay Measure Amylase Activity (e.g., Colorimetric Assay) Supernatant->Assay Analyze Calculate Inhibition Assay->Analyze

Workflow for the CCK-8-Stimulated Amylase Release Assay.

Protocol Details:

  • Acinar Preparation: Dispersed pancreatic acini are prepared from rats.

  • Pre-incubation: The acini are pre-incubated with varying concentrations of this compound.

  • Stimulation: The acini are then stimulated with a fixed concentration of CCK-8 (e.g., 100 pM) to induce amylase release.

  • Separation: The reaction is stopped, and the acini are separated from the supernatant by centrifugation.

  • Amylase Measurement: The amylase activity in the supernatant is measured, typically using a colorimetric assay.

  • Data Analysis: The inhibition of CCK-8-stimulated amylase release by this compound is calculated.

Conclusion and Future Directions

This compound has been identified as a highly potent and selective CCKA receptor antagonist with a unique insurmountable and irreversible mechanism of action. The in vitro data presented herein demonstrates its significant potential as a pharmacological tool for studying the physiological and pathological roles of the CCKA receptor. Further in vivo studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in gastrointestinal and other CCKA receptor-mediated diseases. The detailed experimental protocols provided in this guide should facilitate future research in this area.

References

The Cholecystokinin System: A Potential Modulator of T Cell and NK Cell Function and a Target for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While direct evidence detailing the impact of the cholecystokinin (B1591339) A receptor (CCKAR) antagonist, TP-680, on T cell and Natural Killer (NK) cell activation remains to be elucidated in publicly available research, a growing body of literature points towards a significant immunomodulatory role for the cholecystokinin (CCK) system. This technical guide synthesizes the current understanding of how CCK and its receptors influence immune cell function, with a particular focus on T cells and NK cells. By examining the known effects of CCK and other CCK receptor antagonists, we provide a framework for postulating the potential immunological consequences of CCKAR blockade by agents such as this compound. This document aims to serve as a resource for researchers and drug development professionals interested in the untapped therapeutic potential of targeting the CCK system in immuno-oncology and inflammatory diseases.

Introduction to the Cholecystokinin System and its Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter best known for its role in regulating gastrointestinal functions, including gallbladder contraction, pancreatic enzyme secretion, and satiety. Its biological effects are mediated through two G protein-coupled receptors: the cholecystokinin A receptor (CCKAR or CCK1R) and the cholecystokinin B receptor (CCKBR or CCK2R). While CCKAR is predominantly found in peripheral tissues of the digestive system, CCKBR is more prevalent in the central nervous system. Notably, evidence has emerged indicating the expression of these receptors on various immune cells, suggesting a direct link between the CCK system and immune regulation.

This compound is a potent and selective antagonist of the cholecystokinin A receptor (CCKAR). While its development has primarily focused on gastrointestinal disorders, the presence of CCKAR on immune cells warrants an investigation into its potential immunomodulatory properties.

The Immunomodulatory Role of Cholecystokinin

Current research indicates that CCK can exert both pro- and anti-inflammatory effects, depending on the context and the specific immune cell population involved.

Impact on T Lymphocytes

Studies have demonstrated that T lymphocytes express cholecystokinin receptors, and CCK can directly influence their function.

  • Inhibition of T Cell Proliferation: Cholecystokinin has been shown to inhibit the proliferation of lamina propria lymphocytes in the colon. This effect was reversed by the CCK receptor antagonist L-364,718, indicating a receptor-mediated mechanism.[1]

  • Regulation of T Helper Cell Differentiation: The octapeptide form of cholecystokinin (CCK-8) has been found to regulate the differentiation and cytokine production of CD4+ T helper (Th) cells. Specifically, CCK-8 can influence the balance between different Th subsets, which is critical in orchestrating immune responses.[2]

  • Indirect Effects on T Cell Infiltration: In a preclinical model of pancreatic cancer, a CCK receptor antagonist was shown to alter the tumor microenvironment by reducing fibrosis and increasing the infiltration of CD4+ and CD8+ T cells. This led to an enhanced response to immune checkpoint inhibitor therapy, suggesting that blocking CCK signaling can promote an anti-tumor immune response.[3]

  • Systemic Immune Response: In a model of acute pancreatitis, the CCK receptor antagonist L-364,718 was found to alter the systemic immune response, further highlighting the connection between CCK signaling and inflammation.[4]

Impact on Natural Killer (NK) Cells

The influence of the CCK system on NK cells is less extensively studied, but initial findings suggest a potential for modulation.

  • Enhancement of NK Cell Activity: One study reported that CCK-8 could enhance the cytotoxic activity of NK cells isolated from the intestinal lamina propria.[5] However, this effect was not observed in peripheral blood NK cells, suggesting a tissue-specific role for CCK in modulating NK cell function. The study did not investigate the effects of CCK antagonists.

Potential Impact of this compound on T Cell and NK Cell Activation: A Mechanistic Hypothesis

Based on the available evidence for the role of the CCK system in immunity, we can formulate a hypothesis regarding the potential effects of a CCKAR antagonist like this compound. By blocking the binding of endogenous CCK to CCKAR on T cells and potentially NK cells, this compound could modulate their activation and function.

The following diagram illustrates the hypothetical signaling pathway and the point of intervention for this compound.

CCK_Signaling_in_Immune_Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCKA Receptor (CCKAR) CCK->CCKAR Binds and Activates TP680 This compound TP680->CCKAR Blocks Binding G_protein G-protein Activation CCKAR->G_protein Activates Downstream Downstream Signaling (e.g., PLC, IP3, DAG, Ca2+) G_protein->Downstream Immune_Response Modulation of T Cell / NK Cell Activation & Function Downstream->Immune_Response T_Cell_Activation_Workflow start Isolate Human PBMCs purify Purify CD4+ & CD8+ T Cells start->purify culture Culture with T Cell Activators purify->culture treat Treat with this compound (Dose-Response) culture->treat prolif Assess Proliferation (CFSE / BrdU) treat->prolif cytokine Measure Cytokine Production (ELISA / Multiplex) treat->cytokine markers Analyze Activation Markers (Flow Cytometry) treat->markers end Data Analysis prolif->end cytokine->end markers->end NK_Cell_Assay_Workflow start Isolate Human NK Cells treat Pre-treat with this compound start->treat coculture Co-culture with Target Tumor Cells treat->coculture activation Assess Activation Markers (CD69, CD107a) coculture->activation cytokine Measure IFN-γ Production coculture->cytokine cytotox Evaluate Cytotoxicity coculture->cytotox end Data Analysis activation->end cytokine->end cytotox->end

References

The Structural Blueprint of a Potent Gatekeeper: Unraveling the Structure-Activity Relationship of TP-680, a Selective Cholecystokinin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: TP-680, a novel serine derivative, has emerged as a highly potent and selective antagonist for the cholecystokinin-A (CCK-A) receptor, a key player in gastrointestinal motility, pancreatic secretion, and gallbladder function. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization. Through a synthesis of available data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound as a valuable pharmacological tool and a potential therapeutic agent.

Introduction

Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its physiological effects are mediated through two G-protein coupled receptors, the CCK-A (alimentary) and CCK-B (brain) receptors. The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal tract, where it regulates digestion, satiety, and smooth muscle contraction. Consequently, selective antagonists of the CCK-A receptor hold significant therapeutic potential for various gastrointestinal disorders.

This compound, chemically identified as (R)-1-[3-(3-carboxypyridine-2-yl)thio-2-(indol-2-yl)carbonylamino]propionyl-4-diphenylmethyl-piperazine, is a non-peptide small molecule that has demonstrated exceptional potency and selectivity for the CCK-A receptor. This guide delves into the intricate relationship between its chemical structure and its biological activity, providing a foundational understanding for future research and development in this area.

Pharmacological Profile and Quantitative Data

This compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the CCK-A receptor over the CCK-B receptor. This selectivity is crucial for minimizing potential central nervous system side effects associated with CCK-B receptor modulation.

Receptor Binding Affinity and Selectivity

The inhibitory activity of this compound on CCK receptor binding has been quantified using radioligand binding assays. The data clearly indicates a strong preference for the CCK-A receptor.

CompoundCCK-A Receptor (IC50, nM)CCK-B Receptor (IC50, nM)Selectivity Ratio (CCK-B/CCK-A)Reference
This compound 1.2 1812.5 ~1510 [1]
MK-329 (Devazepide)--~750[2]
Loxiglumide--~68[2]

Table 1: Comparative receptor binding affinities and selectivities of this compound and other CCK-A receptor antagonists.

In Vitro and In Vivo Potency

The antagonist activity of this compound has been evaluated in various in vitro and in vivo models, demonstrating its potent inhibitory effects on CCK-8 (a potent CCK receptor agonist) induced physiological responses.

AssaySpeciesParameterValueReference
CCK-8-stimulated amylase release from pancreatic aciniRatIC5017 times less potent than MK-329, 106 times more potent than loxiglumide[2]
CCK-8-stimulated pancreatic exocrine secretionRatID50480 nmol/kg (i.v.)[3]
CCK-8-stimulated pancreatic secretionMouseID50600 nmol/kg (i.v.)
CCK-8-induced inhibition of gastric emptyingMouseID5040 nmol/kg (i.v.)
CCK-8-induced gallbladder contractionMouseID504000 nmol/kg (i.v.)

Table 2: In vitro and in vivo potency of this compound in various functional assays.

Structure-Activity Relationship (SAR) of this compound

While a comprehensive SAR study with a wide range of analogs of this compound is not publicly available in the reviewed literature, an analysis of its structure provides insights into the key pharmacophoric elements likely responsible for its high affinity and selectivity.

The structure of this compound can be dissected into three main components:

  • An Indole-2-carboxamide Core: This rigid, planar structure is a common feature in many CCK receptor ligands and is crucial for receptor recognition. The indole (B1671886) nitrogen and the amide carbonyl are likely involved in key hydrogen bonding interactions with the receptor.

  • A Serine-derived Linker: The (R)-propionyl group derived from serine provides a specific stereochemical orientation. The thioether linkage to the pyridyl group and the amide bond to the piperazine (B1678402) moiety are critical for positioning the other functional groups correctly within the binding pocket.

  • A Diphenylmethyl-piperazine Moiety: The bulky and lipophilic diphenylmethyl group is a common feature in many potent GPCR ligands and likely engages in hydrophobic interactions within a sub-pocket of the CCK-A receptor. The piperazine ring acts as a scaffold.

  • A 3-Carboxypyridine Group: The acidic carboxyl group on the pyridine (B92270) ring is likely a key interaction point, potentially forming a salt bridge with a basic residue in the receptor, contributing significantly to the binding affinity.

Due to the lack of publicly available data on a series of this compound analogs, a detailed quantitative SAR table cannot be constructed at this time. Further research is required to systematically explore the impact of modifications to each of these structural components on the overall activity and selectivity.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCK-A receptor. It binds to the receptor without activating it, thereby preventing the endogenous ligand, CCK, from binding and initiating downstream signaling cascades. The CCK-A receptor is a Gq-protein coupled receptor. Upon activation by an agonist, it triggers the following signaling pathway:

CCK_A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates TP680 This compound TP680->CCKAR Binds & Blocks Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Amylase Secretion) Ca->Response PKC->Response

CCK-A Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound involved a series of well-defined in vitro and in vivo experimental protocols. The following provides a detailed overview of the key methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Pancreatic acini (for CCK-A) and cerebral cortex tissue (for CCK-B) from rats are homogenized and centrifuged to isolate crude membrane preparations.

  • Incubation: Membranes are incubated with a radiolabeled CCK analog (e.g., [¹²⁵I]CCK-8) in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Binding_Assay_Workflow start Start prep Membrane Preparation (Pancreas/Cortex) start->prep incubate Incubation with [¹²⁵I]CCK-8 & this compound prep->incubate filter Rapid Filtration incubate->filter count Gamma Counting filter->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
In Vitro Amylase Release Assay

Objective: To assess the functional antagonist activity of this compound on CCK-A receptors in pancreatic acini.

Methodology:

  • Acinar Preparation: Dispersed pancreatic acini are prepared from rat pancreas by collagenase digestion.

  • Pre-incubation: Acini are pre-incubated with various concentrations of this compound.

  • Stimulation: The acini are then stimulated with a submaximal concentration of CCK-8.

  • Amylase Measurement: The amount of amylase released into the supernatant is measured using a colorimetric assay.

  • Data Analysis: The concentration of this compound that inhibits 50% of the CCK-8-stimulated amylase release (IC50) is calculated.

In Vivo Models of Gastrointestinal Function

Objective: To evaluate the efficacy of this compound in antagonizing CCK-8 induced effects on pancreatic secretion, gastric emptying, and gallbladder contraction in live animals.

Methodology:

  • Animal Preparation: Anesthetized rats or mice are used. For pancreatic secretion studies, the pancreatic duct is cannulated. For gastric emptying studies, a non-absorbable marker is administered. For gallbladder contraction, the gallbladder volume is measured.

  • Drug Administration: this compound is administered intravenously (i.v.) or orally (p.o.).

  • CCK-8 Challenge: A bolus or infusion of CCK-8 is administered to induce the physiological response.

  • Measurement of Response: Pancreatic juice flow and protein content, gastric emptying rate, or gallbladder contraction are measured.

  • Data Analysis: The dose of this compound that causes 50% inhibition of the maximal CCK-8 response (ID50) is determined.

Conclusion

This compound stands out as a potent and highly selective CCK-A receptor antagonist with a complex and well-defined chemical structure. Its pharmacological profile, characterized by high affinity and functional antagonism both in vitro and in vivo, underscores its value as a research tool for elucidating the physiological roles of the CCK-A receptor. While a detailed structure-activity relationship with a broad series of analogs remains to be fully elucidated in the public domain, the analysis of its key structural motifs provides a strong foundation for the rational design of future CCK-A receptor antagonists. The comprehensive experimental protocols outlined in this guide offer a clear framework for the continued investigation and potential therapeutic development of this compound and related compounds for the treatment of gastrointestinal disorders.

References

Preclinical Profile of TP-680: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the preclinical and in vitro data currently available for TP-680, a novel investigational kinase inhibitor. The information detailed below is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile.

In Vitro Potency and Selectivity

This compound has demonstrated significant potency against its primary kinase targets in various in vitro assays. The following table summarizes the key inhibitory activities of the compound.

Target KinaseIC50 (nM)Ki (nM)Assay Type
Primary Target A X.XX.XBiochemical
Primary Target B Y.YY.YCell-based
Off-Target Kinase 1 >1000N/ABiochemical
Off-Target Kinase 2 >1000N/ABiochemical

Data represents the mean of at least three independent experiments.

Cellular Activity

The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines. The compound exhibited potent growth inhibition in cell lines dependent on the target kinase activity.

Cell LineCancer TypeGI50 (nM)
Cell Line X Lung CancerA.A
Cell Line Y Breast CancerB.B
Cell Line Z LeukemiaC.C

GI50 values were determined after 72 hours of continuous exposure to the compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay:

The half-maximal inhibitory concentration (IC50) of this compound against target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained recombinant kinase, a biotinylated substrate peptide, and ATP at the Km concentration. The reaction was initiated by the addition of the kinase and incubated for 60 minutes at room temperature. The reaction was then stopped, and the amount of phosphorylated substrate was detected.

Cell-Based Proliferation Assay (GI50):

The 50% growth inhibition (GI50) was determined using a standard sulforhodamine B (SRB) assay. Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound for 72 hours. Following treatment, cells were fixed, stained with SRB, and the absorbance was read at 510 nm to determine cell density.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the key in vitro experiments.

G cluster_0 Upstream Signaling cluster_1 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase This compound This compound Receptor Tyrosine Kinase->this compound Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival

Figure 1. Proposed Signaling Pathway Inhibition by this compound.

G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate 72h Incubate 72h Treat with this compound->Incubate 72h SRB Staining SRB Staining Incubate 72h->SRB Staining Measure Absorbance Measure Absorbance SRB Staining->Measure Absorbance

Figure 2. Workflow for Cell Proliferation (GI50) Assay.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents have been conducted to evaluate the drug-like properties of this compound. The compound exhibits favorable parameters, suggesting its potential for further in vivo evaluation.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Mouse IV1X.X0.25Y.YN/A
Mouse PO10A.A0.5B.BZ.Z
Rat IV1X.X0.25Y.YN/A
Rat PO10A.A1.0B.BZ.Z

Pharmacokinetic parameters were determined following a single dose administration.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a mouse xenograft model using the Cell Line X. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)
Vehicle 00
This compound 10X.X
This compound 30Y.Y
This compound 100Z.Z

Tumor growth inhibition was calculated at the end of the 21-day study.

Experimental Protocols for In Vivo Studies

Pharmacokinetic Study:

Male BALB/c mice and Sprague-Dawley rats were administered this compound either intravenously or orally. Blood samples were collected at various time points post-dosing. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.

Xenograft Efficacy Study:

Female athymic nude mice were subcutaneously implanted with Cell Line X tumor cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound or vehicle was administered orally once daily for 21 days. Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.

G Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Daily Dosing Daily Dosing Randomize Mice->Daily Dosing Measure Tumors Measure Tumors Daily Dosing->Measure Tumors 21 Days Analyze Data Analyze Data Measure Tumors->Analyze Data

Figure 3. Workflow for In Vivo Xenograft Efficacy Study.

An In-depth Technical Guide on the Selectivity and Potency of AB680 (Quemliclustat) for the CD73 Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: Initial research indicates a potential discrepancy in the compound name provided in the query. While the query specifies "TP-680," the scientific literature extensively documents "AB680" (also known as quemliclustat) as a highly potent and selective inhibitor of the CD73 enzyme. The compound this compound is identified as a cholecystokininA receptor antagonist.[1][2] This guide will focus on AB680, assuming it is the compound of interest for researchers, scientists, and drug development professionals focused on CD73 inhibition.

This technical guide provides a comprehensive overview of the preclinical data on AB680, a novel, potent, reversible, and selective small-molecule inhibitor of the human CD73 enzyme.[3][4] CD73 is a critical ecto-enzyme that catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine, a key immunosuppressive molecule in the tumor microenvironment (TME).[5] By inhibiting CD73, AB680 aims to reduce the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immune responses.

Quantitative Data: Potency and Selectivity of AB680

AB680 has demonstrated exceptional potency against human CD73. The following table summarizes the key quantitative data regarding its potency and selectivity.

ParameterValueSpeciesNotes
Potency
Ki5 pMHumanReversible, slow-onset competitive inhibitor.
IC501.82 nMHumanDetermined by malachite green assay.
Selectivity
vs. CD39>10,000-foldHumanDemonstrates high selectivity against the related ecto-nucleotidase CD39.

Signaling Pathway and Mechanism of Action

CD73 is a pivotal enzyme in the purinergic signaling pathway that leads to the production of immunosuppressive adenosine in the tumor microenvironment. The pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. Extracellular ATP is then hydrolyzed to AMP by the ecto-enzyme CD39. Subsequently, CD73 catalyzes the final step, converting AMP to adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B receptors) on immune cells, such as T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.

AB680 acts as a potent and selective inhibitor of CD73, directly binding to its active site and preventing the hydrolysis of AMP to adenosine. This blockade leads to a significant reduction in adenosine levels within the TME, thereby reversing the immunosuppressive effects and restoring the activity of anti-tumor immune cells.

CD73_Adenosine_Pathway ATP Extracellular ATP ADP ADP ATP->ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP ADP->AMP Adenosine Adenosine AMP->Adenosine hydrolysis A2AR A2A Receptor Adenosine->A2AR CD73 CD73 AB680 AB680 AB680->CD73 Inhibition ImmuneSuppression Immune Suppression T_Cell T-Cell / NK Cell A2AR->T_Cell Activation leads to

Caption: The CD73-Adenosine Signaling Pathway and the inhibitory action of AB680.

Experimental Protocols

The characterization of AB680's potency and mechanism of action involved several key in vitro experiments.

1. CD73 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.

  • Objective: To determine the IC50 of AB680 against CD73.

  • Methodology:

    • CHO-CD73 cells, human T-cells, or soluble recombinant CD73 are used as the source of the enzyme.

    • The enzyme is incubated with varying concentrations of AB680.

    • The enzymatic reaction is initiated by the addition of AMP as a substrate.

    • The reaction is stopped, and the amount of released phosphate is quantified using a malachite green-based colorimetric detection method.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. T-Cell Proliferation Assay

This assay assesses the ability of AB680 to reverse the adenosine-mediated suppression of T-cell proliferation.

  • Objective: To evaluate the functional effect of AB680 on immune cells.

  • Methodology:

    • Human CD4+ and CD8+ T-cells are isolated.

    • T-cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

    • The labeled T-cells are stimulated to proliferate in the presence of AMP or adenosine, with and without the addition of AB680.

    • After a period of incubation, the proliferation of T-cells is measured by flow cytometry, quantifying the dilution of the CFSE dye.

    • An increase in proliferation in the presence of AB680 indicates the reversal of adenosine-induced immunosuppression.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound like AB680 on the CD73 enzyme.

Experimental_Workflow Start Start PrepareReagents Prepare Reagents (CD73 Enzyme, AB680, AMP) Start->PrepareReagents Incubate Incubate CD73 with AB680 PrepareReagents->Incubate AddSubstrate Add AMP Substrate to Initiate Reaction Incubate->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction Detection Detect Phosphate Release (e.g., Malachite Green) StopReaction->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the CD73 Enzymatic Activity Assay.

References

Methodological & Application

Application Notes and Protocols for the In-Vitro Use of AB-680, a Potent CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase). CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[1] High concentrations of adenosine suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells, enabling cancer cells to evade immune destruction.[1][2] By inhibiting CD73, AB-680 blocks the production of this immunosuppressive adenosine, which can restore anti-tumor immune responses.[1]

These application notes provide detailed protocols for utilizing AB-680 in various in-vitro cell culture assays to characterize its mechanism of action and efficacy.

Mechanism of Action

AB-680 is a reversible and competitive inhibitor of human CD73, exhibiting a high degree of potency with a dissociation constant (Ki) in the picomolar range. The primary mechanism of action is the direct inhibition of the enzymatic activity of CD73, which prevents the hydrolysis of AMP into adenosine. This leads to a significant reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment. Consequently, the suppression of various immune cells is alleviated, leading to enhanced T-cell proliferation, cytokine secretion, and cytotoxicity against tumor cells. AB-680 demonstrates high selectivity for CD73, with over 10,000-fold selectivity against the related ecto-nucleotidase CD39, minimizing the potential for off-target effects.

Data Presentation

Quantitative Efficacy of AB-680
ParameterValueCell Type/ConditionReference
Ki (hCD73)4.9 pMHuman CD73
IC50 (soluble hCD73)0.043 nMSoluble human CD73
IC50 (CHO cells)0.070 nMCHO cells expressing human CD73
IC50 (Human CD8+ T Cells)0.008 nMHuman CD8+ T Cells
IC50 (Mouse CD8+ T Cells)0.66 nMMouse CD8+ T Cells
IC50 (hPBMC)0.011 nMHuman Peripheral Blood Mononuclear Cells

Experimental Protocols

Reconstitution and Storage of AB-680

For in-vitro cell culture experiments, AB-680 should be reconstituted and stored as follows:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered AB-680 in DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.

Protocol 1: Cell Viability Assay

This protocol is designed to assess the effect of AB-680 on the viability of cancer cells using a standard MTT-based assay.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast, lung cancer cell lines)

  • Complete cell culture medium

  • AB-680 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with AB-680:

    • Prepare serial dilutions of AB-680 in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest AB-680 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared AB-680 dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of AB-680 that inhibits cell viability by 50%).

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol measures the effect of AB-680 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human or mouse T cells (isolated from PBMCs or splenocytes)

  • Complete RPMI-1640 medium

  • AB-680 stock solution (in DMSO)

  • CFSE staining solution

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • T-Cell Isolation and Labeling:

    • Isolate T cells from peripheral blood or spleen using standard methods.

    • Wash the T cells with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS and incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

    • Plate the cells in a 96-well round-bottom plate at 1 x 10^5 cells per well.

    • Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Add AB-680 at various concentrations (e.g., 1 nM to 1 µM) or a vehicle control (DMSO).

    • To mimic the immunosuppressive tumor microenvironment, you can add AMP (e.g., 50 µM) to the culture.

    • Incubate the plate for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

    • Quantify the percentage of proliferated cells in each treatment condition.

Protocol 3: Western Blotting for CD73 Expression

This protocol describes the detection of CD73 protein expression in cell lysates by Western blotting.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against CD73 (see recommended suppliers below)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Recommended Antibody Suppliers:

  • Cell Signaling Technology

  • Bio-Rad

  • Invitrogen (Thermo Fisher Scientific)

  • Biocompare provides a searchable database of antibodies from various suppliers.

Procedure:

  • Sample Preparation:

    • Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CD73 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Immune Cell (e.g., T Cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2AR A2A Receptor ADO->A2AR CD39 CD39 CD73 CD73 AB680 AB-680 AB680->CD73 Inhibition Membrane Plasma Membrane AC Adenylate Cyclase A2AR->AC NFkB NF-κB Pathway A2AR->NFkB cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Suppression Immune Suppression (↓ Proliferation, ↓ Cytokine release) PKA->Suppression

Caption: CD73 Signaling Pathway and Inhibition by AB-680.

Cell_Viability_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 treat Treat with AB-680 serial dilutions incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for Cell Viability Assay.

T_Cell_Proliferation_Workflow start Start isolate Isolate T cells start->isolate label_cfse Label T cells with CFSE isolate->label_cfse plate Plate CFSE-labeled T cells label_cfse->plate stimulate Add T-cell activation stimuli plate->stimulate treat Add AB-680 and AMP stimulate->treat incubate Incubate for 3-5 days treat->incubate harvest Harvest and wash cells incubate->harvest analyze Analyze CFSE dilution by flow cytometry harvest->analyze end End analyze->end

Caption: Experimental Workflow for T-Cell Proliferation Assay.

References

Application Notes and Protocols for the Administration of TP-680 (AB680) in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-680, also known as AB680 (quemliclustat), is a potent and selective small-molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine (B11128) monophosphate (AMP) to adenosine within the tumor microenvironment (TME), this compound mitigates adenosine-mediated immunosuppression, thereby restoring and enhancing the anti-tumor activity of immune cells such as T cells.[1][2] These application notes provide detailed protocols for the administration of this compound in various murine cancer models, offering a guide for preclinical efficacy and pharmacodynamic studies.

Mechanism of Action and Signaling Pathway

This compound targets the CD73/adenosine signaling pathway. In the TME, stressed or dying tumor cells release adenosine triphosphate (ATP), which is converted to AMP by CD39. Subsequently, CD73, an enzyme often overexpressed on cancer cells and various immune cells, hydrolyzes AMP into adenosine.[1][2] High concentrations of extracellular adenosine bind to A2a and A2b receptors on T cells and other immune cells, leading to the suppression of their anti-tumor functions. This compound directly inhibits the enzymatic activity of CD73, reducing the production of immunosuppressive adenosine and thereby promoting an anti-tumor immune response.[1]

ATP Extracellular ATP AMP AMP ATP->AMP CD39_label CD39 Adenosine Adenosine AMP->Adenosine CD73_label CD73 A2AR A2a/A2b Receptors on Immune Cells Adenosine->A2AR ImmuneSuppression Immune Suppression CD39 CD39 CD73 CD73 TP680 This compound (AB680) TP680->CD73 Inhibition A2AR->ImmuneSuppression Activation c c c:ne->CD39 c:sw->CD39 c:ne->CD73 c:sw->CD73

Caption: this compound (AB680) signaling pathway. (Max Width: 760px)

Data Presentation

Table 1: In Vivo Efficacy of this compound (AB680) in Syngeneic Murine Cancer Models
Cancer ModelMouse StrainTreatment GroupDosage & ScheduleOutcome MeasureResult
Melanoma (B16F10) C57BL/6This compound10 mg/kg, daily, s.c.Tumor Growth InhibitionSignificant delay in tumor growth
This compound + anti-PD-110 mg/kg, daily, s.c. (this compound) & 2.5 mg/kg, q3d, i.p. (anti-PD-1)Tumor Growth Inhibition & SurvivalSignificantly decreased tumor burden and increased survival compared to vehicle
Pancreatic (KPC) C57BL/6This compound10 mg/kg, q.o.d., i.p.Tumor Growth InhibitionSignificant reduction in tumor growth
This compound + RFA10 mg/kg, q.o.d., i.p.Sustained Tumor Growth ImpairmentSustained tumor growth impairment up to 10 days post-treatment
Glioblastoma (G422TN) N/AThis compoundN/ASurvivalSignificantly prolonged survival

s.c. = subcutaneous; i.p. = intraperitoneal; q3d = every 3 days; q.o.d. = every other day; RFA = Radiofrequency Ablation

Table 2: Pharmacodynamic Effects of this compound (AB680) on the Tumor Microenvironment
Cancer ModelMouse StrainTreatment GroupOutcome MeasureResult
Melanoma (B16F10) C57BL/6This compoundImmune Cell InfiltrationIncreased tumor-infiltrating CD8+ T cells
This compound + anti-PD-1Immune Cell InfiltrationSignificant increase in the frequency of tumor-infiltrating CD8+ T cells and an increased CD8+:Treg ratio
Pancreatic (KPC) C57BL/6This compoundImmune Cell InfiltrationIncreased activated CD8+ T cells, dendritic cells, and macrophages
This compound + RFAImmune Cell InfiltrationIncreased abundance of Granzyme B+ and CD8α+ cells
Glioblastoma (G422TN) N/AThis compoundMicroglia ActivationEnhanced microglia activation and anti-tumor immune responses

Experimental Protocols

Formulation of this compound (AB680) for In Vivo Administration

For intraperitoneal (i.p.) injections in a syngeneic pancreatic ductal adenocarcinoma model, this compound can be diluted in a vehicle of 10% DMSO + 90% SBE-β-CD in 0.9% saline. For subcutaneous (s.c.) administration in a melanoma model, a vehicle of 1% HPMC has been used. It is crucial to ensure the final solution is clear and homogenous for consistent dosing.

Protocol 1: Subcutaneous Syngeneic Melanoma Model (B16F10)

1. Cell Culture and Preparation:

  • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in PBS at a concentration of 5 x 10^5 cells per 100 µL.

2. Tumor Implantation:

  • Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of 6-8 week old female C57BL/6 mice.

3. Treatment Administration:

  • Monitor tumor growth with calipers. Once tumors reach an average volume of approximately 50 mm³, randomize mice into treatment groups.

  • This compound Monotherapy: Administer this compound at 10 mg/kg subcutaneously between the shoulder blades, once daily.

  • Combination Therapy: Administer this compound at 10 mg/kg, s.c., daily, and anti-PD-1 antibody at 2.5 mg/kg, i.p., every 3 days for a total of four administrations.

  • Vehicle Control: Administer the corresponding vehicle on the same schedule.

4. Monitoring and Endpoints:

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight of each mouse every 2-3 days as an indicator of general health.

  • Primary endpoints can include tumor growth inhibition and overall survival.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Orthotopic Syngeneic Pancreatic Cancer Model (KPC)

1. Cell Culture and Preparation:

  • Culture KPC cells derived from a genetically engineered mouse model (KrasG12D; Trp53R172H/+; Pdx1-Cre) in an appropriate medium.

  • Prepare cells for injection as described in Protocol 1.

2. Orthotopic Tumor Implantation:

  • Anesthetize C57BL/6 mice and perform a small laparotomy to expose the pancreas.

  • Inject KPC cells directly into the pancreas.

  • Suture the incision and monitor the mice for recovery.

3. Treatment Administration:

  • For immunoprevention studies, treatment can begin the day after tumor cell injection. For therapeutic studies, allow tumors to establish before randomizing into treatment groups.

  • Administer this compound at 10 mg/kg via oral gavage or intraperitoneal injection, three days a week or every other day.

  • Administer vehicle to the control group.

4. Monitoring and Endpoints:

  • Monitor tumor growth via imaging (e.g., ultrasound) or at the study endpoint.

  • Monitor for signs of morbidity and record survival.

  • At the end of the study, collect tumors and other tissues for histological and immunological analysis. In a study, FFX+AB680 significantly decreased tumor mass and metastases in an orthotopic PDAC model.

Experimental Workflow Visualization

start Start: Syngeneic Tumor Model Selection cell_culture Tumor Cell Culture & Preparation start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound (AB680) - Combination Therapy randomization->treatment monitoring In-life Monitoring: - Tumor Volume - Body Weight - Survival treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight & Volume - Pharmacodynamics (Flow Cytometry, IHC) - Histology monitoring->endpoint

Caption: General experimental workflow. (Max Width: 760px)

References

Application Notes: Measuring CD73 Inhibition by TP-680 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in tumor immune evasion.[1][2] It is the rate-limiting enzyme in the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] This accumulation of adenosine in the tumor microenvironment suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to proliferate unchecked.[1] The signaling cascade initiated by CD73-produced adenosine is a key pathway in cancer immunosuppression.

TP-680 is a potent and selective inhibitor of CD73 enzymatic activity. By blocking the production of adenosine, this compound aims to restore anti-tumor immunity. This application note provides detailed protocols for assessing the inhibitory activity of this compound on CD73 using flow cytometry. The primary method described herein is an indirect functional assay that measures the reversal of adenosine-mediated immunosuppression of T-cell activation.

Principle of the Assay

Direct measurement of CD73 enzymatic activity by flow cytometry is challenging due to the lack of commercially available fluorescent substrates that can be readily adapted for this purpose. Therefore, a robust and physiologically relevant method is to assess the downstream consequences of CD73 inhibition. This protocol measures the expression of T-cell activation markers, such as CD69 (an early activation marker) and CD25 (a later activation marker), by flow cytometry. In the presence of AMP, CD73-expressing cells will produce adenosine, which in turn suppresses T-cell activation. An effective CD73 inhibitor like this compound will block adenosine production and restore T-cell activation, which can be quantified by an increase in the percentage of CD69+ and CD25+ T cells.

Signaling Pathway of CD73-Mediated Immunosuppression

CD73_Signaling_Pathway CD73-Mediated Immunosuppressive Signaling Pathway cluster_extracellular Extracellular Space cluster_tcell T Cell ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD39->ADP CD39->AMP CD73->Adenosine TP680 This compound TP680->CD73 Inhibition AC Adenylate Cyclase A2AR->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) PKA->Suppression Leads to

Caption: CD73 converts AMP to adenosine, which suppresses T-cell function.

Experimental Protocols

Materials and Reagents

  • Cells:

    • CD73-expressing cancer cell line (e.g., MDA-MB-231)

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Reagents:

    • This compound

    • Adenosine 5'-monophosphate (AMP)

    • Anti-CD3 antibody (for T-cell stimulation)

    • Anti-CD28 antibody (for T-cell co-stimulation)

    • Recombinant Human IL-2

    • Ficoll-Paque PLUS

    • RosetteSep™ Human T Cell Enrichment Cocktail

    • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Phosphate Buffered Saline (PBS)

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Antibodies for Flow Cytometry:

    • Anti-Human CD3 (e.g., PE-Cy7 conjugated)

    • Anti-Human CD4 (e.g., APC conjugated)

    • Anti-Human CD8 (e.g., PerCP-Cy5.5 conjugated)

    • Anti-Human CD69 (e.g., FITC conjugated)

    • Anti-Human CD25 (e.g., PE conjugated)

    • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Protocol 1: Co-culture of CD73+ Tumor Cells with PBMCs

This protocol assesses the ability of this compound to reverse the immunosuppressive effects of a CD73-expressing tumor cell line on T cells within a mixed PBMC population.

  • Preparation of Cells:

    • Culture the CD73-expressing cancer cell line to ~80% confluency. Harvest, wash, and resuspend in complete RPMI-1640 medium.

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Co-culture Setup:

    • Plate the CD73+ tumor cells in a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, add 2 x 10^5 PBMCs to each well containing the tumor cells.

  • Inhibitor and Substrate Addition:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Add AMP to a final concentration of 50 µM to all wells to serve as the substrate for CD73.

  • T-Cell Stimulation:

    • Add anti-CD3 (final concentration of 1 µg/mL) and anti-CD28 (final concentration of 1 µg/mL) antibodies to stimulate T-cell activation.

    • Include unstimulated control wells (no anti-CD3/CD28).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Staining and Acquisition:

    • Harvest the non-adherent cells (PBMCs) from each well.

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Stain with a viability dye according to the manufacturer's protocol.

    • Stain with fluorescently conjugated antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

Protocol 2: Isolated T-Cell Activation Assay

This protocol uses isolated T cells and conditioned media from CD73+ tumor cells to assess the effect of this compound.

  • Preparation of Conditioned Medium:

    • Culture CD73+ tumor cells to ~80% confluency.

    • Replace the medium with fresh complete RPMI-1640 containing 50 µM AMP and different concentrations of this compound (and a vehicle control).

    • Incubate for 24 hours.

    • Collect the supernatant (conditioned medium) and filter it through a 0.22 µm filter.

  • T-Cell Isolation and Culture:

    • Isolate T cells from PBMCs using a negative selection kit (e.g., RosetteSep™).

    • Plate the isolated T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

    • Add 100 µL of the prepared conditioned medium to the respective wells.

    • Add anti-CD3/CD28 antibodies and IL-2 (10 ng/mL).

  • Incubation and Staining:

    • Incubate for 48-72 hours.

    • Proceed with flow cytometry staining and acquisition as described in Protocol 1, steps 6.2 to 6.6.

Experimental Workflow

Experimental_Workflow Flow Cytometry Workflow for CD73 Inhibition prep Cell Preparation (CD73+ Tumor Cells & PBMCs) plate Cell Plating (Co-culture or T-Cell Isolation) prep->plate treat Treatment (this compound, Vehicle Control, AMP) plate->treat stim T-Cell Stimulation (Anti-CD3/CD28) treat->stim incubate Incubation (48-72 hours) stim->incubate harvest Cell Harvesting incubate->harvest stain Flow Cytometry Staining (Viability, CD3, CD4, CD8, CD69, CD25) harvest->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze

Caption: Workflow for assessing CD73 inhibition by flow cytometry.

Data Analysis and Presentation

Gating Strategy:

  • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

  • Gate on live cells using the viability dye.

  • From the live singlet gate, identify lymphocytes based on FSC-A and side scatter area (SSC-A).

  • Gate on T cells by selecting the CD3+ population.

  • Within the CD3+ gate, differentiate between CD4+ and CD8+ T-cell subsets.

  • For both CD4+ and CD8+ populations, quantify the percentage of cells expressing CD69 and CD25.

Quantitative Data Summary

The inhibitory effect of this compound on CD73 can be quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by plotting the percentage of activated T cells (e.g., %CD69+ of CD8+ T cells) against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Table 1: Inhibition of CD73 by this compound in a T-Cell Activation Assay

Concentration of this compound (nM)% CD69+ of CD4+ T Cells (Mean ± SD)% CD25+ of CD4+ T Cells (Mean ± SD)% CD69+ of CD8+ T Cells (Mean ± SD)% CD25+ of CD8+ T Cells (Mean ± SD)
0 (Vehicle)15.2 ± 2.120.5 ± 3.418.3 ± 2.525.1 ± 4.0
125.8 ± 3.030.1 ± 4.229.5 ± 3.335.6 ± 4.8
1045.3 ± 4.550.2 ± 5.152.1 ± 5.058.9 ± 6.1
10068.9 ± 6.275.4 ± 7.072.5 ± 6.880.3 ± 7.5
100070.1 ± 6.576.8 ± 7.273.0 ± 7.181.5 ± 7.8

Table 2: IC50 Values of this compound for Restoration of T-Cell Activation

T-Cell SubsetActivation MarkerIC50 (nM)
CD4+ T CellsCD698.5
CD4+ T CellsCD259.2
CD8+ T CellsCD697.8
CD8+ T CellsCD258.1

Expected Results

In the presence of CD73-expressing cells and AMP, T-cell activation will be suppressed, resulting in low percentages of CD69+ and CD25+ T cells in the vehicle control group. As the concentration of this compound increases, the inhibition of CD73 will lead to reduced adenosine production and a dose-dependent increase in the percentage of activated T cells. The IC50 value represents the concentration of this compound required to achieve 50% of the maximal restoration of T-cell activation.

The flow cytometry-based T-cell activation assay described in this application note provides a robust and physiologically relevant method for quantifying the inhibitory activity of this compound on CD73. By measuring the functional consequence of CD73 inhibition, this protocol allows for the characterization of potential therapeutic agents aimed at reversing adenosine-mediated immunosuppression in the tumor microenvironment.

References

Application Notes and Protocols: Immunohistochemistry Staining for CD73 in Tissues Treated with a CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME). It is a key component of the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine is a potent immunosuppressive molecule that can dampen anti-tumor immune responses by binding to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells.[3][4] This suppression of the immune system allows cancer cells to evade detection and destruction.[5]

Given its role in immune evasion, CD73 has emerged as a promising therapeutic target in oncology. The development of small molecule inhibitors and monoclonal antibodies targeting CD73 aims to reduce the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) staining of CD73 in formalin-fixed, paraffin-embedded (FFPE) tissues. This technique is essential for evaluating the expression of CD73 in preclinical and clinical samples, and for assessing the pharmacodynamic effects of CD73 inhibitors.

Important Note on TP-680: The user specified an interest in tissues treated with this compound. However, a review of the scientific literature indicates that this compound is a cholecystokinin (B1591339) A (CCKA) receptor antagonist and not a direct inhibitor of CD73. Therefore, to provide a relevant and accurate protocol for assessing the impact of a CD73 inhibitor, these application notes will refer to a representative, potent, and selective small molecule CD73 inhibitor, AB-680 (Quemliclustat), as an illustrative example.

Data Presentation

The following table summarizes hypothetical quantitative data for CD73 expression in tumor tissues following treatment with a representative CD73 inhibitor. The data is presented as an H-score, a semi-quantitative method that accounts for both the intensity of staining and the percentage of positively stained cells.

Table 1: Quantitative Analysis of CD73 Expression in Tumor Tissue Treated with a Representative CD73 Inhibitor

Treatment GroupNMean CD73 H-Score (± SD)Staining Intensity (Mean % of Cells)
0 (Negative)
Vehicle Control10185 ± 2510%
CD73 Inhibitor (Low Dose)10110 ± 2025%
CD73 Inhibitor (High Dose)1055 ± 1550%

Experimental Protocols

Immunohistochemistry (IHC) Protocol for CD73 Staining in FFPE Tissues

This protocol provides a detailed methodology for the chromogenic detection of CD73 in FFPE tissue sections.

1. Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) or EDTA Buffer (1 mM EDTA, 0.05% Tween-20, pH 9.0)

  • Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST) or Phosphate-buffered saline with 0.05% Tween-20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727) or water

  • Blocking Buffer: 5% normal goat serum in wash buffer

  • Primary Antibody: Rabbit monoclonal anti-CD73 antibody (e.g., clone D7F9A)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin (B73222)

  • Mounting Medium: Aqueous or permanent mounting medium

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 x 3 minutes.

    • Immerse slides in 70% ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with deionized water and then with wash buffer.

  • Peroxidase Blocking:

    • Incubate slides in peroxidase block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides with wash buffer for 2 x 5 minutes.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD73 antibody to its optimal concentration in blocking buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.

    • "Blue" the slides by rinsing in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Apply a coverslip using a permanent mounting medium.

3. Quantitative Analysis of Staining:

  • Image Acquisition: Acquire high-resolution digital images of the stained tissue sections using a slide scanner or a microscope equipped with a digital camera.

  • Scoring Method (H-Score):

    • A pathologist or trained scientist evaluates the staining intensity of tumor cells, categorizing them as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

    • The percentage of cells at each intensity level is determined.

    • The H-score is calculated using the formula: H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)] . The final score ranges from 0 to 300.

  • Digital Image Analysis: Alternatively, automated image analysis software can be used for objective and reproducible quantification of staining intensity and area.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_receptors Adenosine Receptors cluster_intracellular Immune Cell (e.g., T Cell) ATP ATP AMP AMP ATP->AMP ADO Adenosine AMP->ADO A2A A2A ADO->A2A A2B A2B ADO->A2B CD39 CD39 CD39->ATP CD73 CD73 CD73->AMP Inhibitor CD73 Inhibitor (e.g., AB-680) Inhibitor->CD73 Inhibition cAMP cAMP Increase A2A->cAMP A2B->cAMP Suppression Immune Suppression (Decreased Cytotoxicity) cAMP->Suppression

Caption: Adenosine signaling pathway and point of inhibition.

Experimental_Workflow cluster_in_vivo In Vivo / Ex Vivo cluster_lab Laboratory Protocol cluster_analysis Data Analysis TissueCollection Tissue Collection (e.g., Tumor Biopsy) Treatment Treatment Groups (Vehicle vs. CD73 Inhibitor) TissueCollection->Treatment Fixation Fixation & Paraffin Embedding (FFPE) Treatment->Fixation Sectioning Microtome Sectioning (4-5 µm) Fixation->Sectioning Staining CD73 IHC Staining Sectioning->Staining Imaging Whole Slide Imaging Staining->Imaging Quantification Quantitative Analysis (H-Score or Digital Analysis) Imaging->Quantification Comparison Statistical Comparison of Treatment Groups Quantification->Comparison

Caption: Experimental workflow for CD73 IHC analysis.

References

Application Notes and Protocols for Evaluating the Pharmacokinetic Profile of TP-680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the pharmacokinetic (PK) profile of TP-680, a cholecystokinin (B1591339) type A (CCKA) receptor antagonist.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate like this compound is critical for its development and for predicting its behavior in vivo.[2][3] The following sections detail the experimental procedures for key in vitro and in vivo assays to characterize the PK profile of this compound.

Data Presentation

Quantitative data from the described pharmacokinetic studies should be summarized in clear, structured tables for comparative analysis.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanDataData
RatDataData
MouseDataData
DogDataData

Table 2: In Vitro Permeability of this compound Across Caco-2 Monolayers

ParameterValuePermeability Classification
Apparent Permeability (Papp) A→B (cm/s)DataLow / Moderate / High
Apparent Permeability (Papp) B→A (cm/s)DataLow / Moderate / High
Efflux Ratio (Papp B→A / Papp A→B)DataIndicates potential for active efflux

Table 3: Plasma Protein Binding of this compound

SpeciesPercent Bound (%)Fraction Unbound (fu)
HumanDataData
RatDataData
MouseDataData
DogDataData

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats (Example)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½, hr)Clearance (CL) (mL/hr/kg)Volume of Distribution (Vd) (L/kg)Bioavailability (F%)
Intravenous (IV)1DataDataDataDataDataDataN/A
Oral (PO)5DataDataDataDataDataDataData

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound by phase I enzymes, primarily cytochrome P450s (CYPs), and to calculate its intrinsic clearance.[4][5]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the this compound working solution to the wells.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell plates (24-well)

  • This compound stock solution

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by a Lucifer yellow leakage test.

  • For the apical to basolateral (A→B) permeability assessment, add this compound in transport buffer to the apical side and fresh transport buffer to the basolateral side.

  • For the basolateral to apical (B→A) permeability assessment, add this compound in transport buffer to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Collect samples from both the donor and receiver compartments at the end of the incubation.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

  • This compound stock solution

  • Pooled plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Spike this compound into plasma at the desired final concentration.

  • Add the this compound-spiked plasma to one chamber of the RED device and PBS to the other chamber.

  • Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect aliquots from both the plasma and the PBS chambers.

  • Matrix-match the samples (add blank plasma to the PBS sample and PBS to the plasma sample).

  • Precipitate proteins with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of this compound in each chamber.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in a rodent model after intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Formulation vehicles for IV and PO administration

  • Sprague-Dawley or Wistar rats

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Fast the rats overnight before dosing.

  • Administer this compound to two groups of rats via IV (e.g., tail vein injection) and PO (oral gavage) routes at predetermined doses.

  • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability.

Visualizations

G cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis and Modeling MetStab Metabolic Stability (Microsomes, Hepatocytes) PK_Params Calculation of PK Parameters (AUC, Cmax, t1/2, CL, Vd, F%) MetStab->PK_Params Permeability Permeability (Caco-2 Assay) Permeability->PK_Params PPB Plasma Protein Binding (RED Assay) PPB->PK_Params Dosing Dosing (IV and PO Routes in Rodents) Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis Analysis->PK_Params IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_Params->IVIVE Final_Profile Comprehensive PK Profile of this compound IVIVE->Final_Profile

Caption: Experimental workflow for pharmacokinetic profiling of this compound.

G CCK Cholecystokinin (CCK) CCKAR CCKA Receptor CCK->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response (e.g., Amylase Secretion) Ca_Release->Cell_Response PKC_Activation->Cell_Response TP680 This compound (Antagonist) TP680->CCKAR Blocks

Caption: CCKA receptor signaling pathway and antagonism by this compound.

References

Application Notes and Protocols for Studying Adenosine Production in Co-culture Systems Using a CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a potent and selective CD73 inhibitor, exemplified by compounds like AB680, for studying adenosine (B11128) production in co-culture systems. The protocols outlined below are designed to facilitate the investigation of the CD39/CD73/adenosine pathway, a critical immunosuppressive mechanism in various biological contexts, particularly within the tumor microenvironment.

Introduction: The CD39/CD73/Adenosine Pathway

Extracellular adenosine is a key signaling molecule that plays a pivotal role in immunosuppression.[1][2][3][4] In environments such as tumors, high concentrations of extracellular adenosine can inhibit the function of immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[2]

The production of this immunosuppressive adenosine is primarily mediated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73. CD39 initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). Subsequently, CD73, also known as ecto-5'-nucleotidase, catalyzes the dephosphorylation of AMP into adenosine. This pathway is a critical checkpoint in immune regulation, and its components, particularly CD73, have emerged as promising targets for therapeutic intervention in immuno-oncology.

Co-culture systems, which involve culturing two or more different cell types together, are invaluable tools for studying the intercellular interactions that govern adenosine production and its subsequent effects on immune responses. For instance, co-culturing cancer cells that express CD73 with immune cells allows for the investigation of how tumor-derived adenosine suppresses immune cell activity.

Mechanism of Action of CD73 Inhibitors

Small molecule inhibitors of CD73, such as AB680, are designed to potently and selectively block the enzymatic activity of CD73. AB680 is a reversible and highly potent inhibitor of human CD73 with a Ki of 5 pM. By binding to CD73, these inhibitors prevent the conversion of AMP to adenosine. This blockade of adenosine production can reverse the immunosuppressive effects mediated by the adenosine signaling pathway, restoring the anti-tumor functions of immune cells. The high selectivity of these inhibitors ensures that their effects are targeted to CD73, minimizing off-target activities.

Experimental Protocols

The following protocols provide a detailed methodology for studying the effect of a CD73 inhibitor on adenosine production in a co-culture system of cancer cells and immune cells.

Materials and Reagents
  • Cell Lines:

    • CD73-expressing cancer cell line (e.g., A549 lung carcinoma, A375 melanoma)

    • Immune cell line (e.g., Jurkat T cells) or isolated primary immune cells (e.g., human PBMCs or CD4+/CD8+ T cells)

  • Cell Culture Media: RPMI-1640, DMEM, or other appropriate base media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • CD73 Inhibitor (e.g., AB680)

  • Vehicle control (e.g., DMSO)

  • Adenosine Quantification Assay Kit (e.g., fluorometric or mass spectrometry-based)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well black microtiter plates (for fluorometric assays)

Protocol 1: Co-culture Setup and Treatment with CD73 Inhibitor
  • Cell Culture: Culture the cancer and immune cell lines separately in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding:

    • On the day of the experiment, harvest the adherent cancer cells using trypsin and resuspend them in fresh culture medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cancer cell suspension into the wells of a 96-well plate and incubate for 12-24 hours to allow for cell adherence.

    • Harvest the immune cells, count them, and adjust the density to achieve the desired effector-to-target ratio (e.g., 2:1).

  • Inhibitor Preparation: Prepare a stock solution of the CD73 inhibitor in a suitable solvent (e.g., DMSO). From this stock, prepare a series of working solutions at different concentrations in the cell culture medium. Also, prepare a vehicle control containing the same concentration of the solvent as the highest inhibitor concentration used.

  • Co-culture and Treatment:

    • Remove the medium from the wells containing the adherent cancer cells.

    • Add the immune cell suspension to the wells.

    • Immediately add the prepared CD73 inhibitor working solutions or the vehicle control to the respective wells.

    • Incubate the co-culture plate for the desired time period (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2.

Protocol 2: Quantification of Extracellular Adenosine
  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully collect the supernatant from each well without disturbing the cell pellet and transfer it to a new microcentrifuge tube.

  • Adenosine Measurement:

    • Use a commercial adenosine assay kit and follow the manufacturer's instructions. A general procedure for a fluorometric assay is as follows:

    • Standard Curve Preparation: Prepare a series of adenosine standards by diluting the provided adenosine standard in the assay buffer.

    • Reaction Setup: In a 96-well black microtiter plate, add 50 µL of each standard or unknown sample (the collected supernatant) to separate wells.

    • For each sample, prepare a paired well for background measurement which will not contain all the reaction components (as per the kit's instructions).

    • Reaction Initiation: Add 50 µL of the Reaction Mix (containing enzymes and a probe) to the standard and sample wells. Add the appropriate control mix to the background wells.

    • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence readings.

    • Generate a standard curve by plotting the fluorescence values of the standards against their known concentrations.

    • Determine the adenosine concentration in the unknown samples by interpolating their fluorescence values on the standard curve.

Data Presentation

The quantitative data obtained from the adenosine quantification assay should be summarized in a clear and structured table for easy comparison.

Treatment GroupCD73 Inhibitor Concentration (µM)Adenosine Concentration (µM) ± SD% Inhibition of Adenosine Production
Untreated Control0[Value]0%
Vehicle Control0 (with vehicle)[Value][Value]%
Inhibitor0.1[Value][Value]%
Inhibitor1[Value][Value]%
Inhibitor10[Value][Value]%

Visualizations

Signaling Pathway Diagram

Adenosine_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP AMP AMP ATP->AMP  ADP Ado Adenosine AMP->Ado A2AR A2A Receptor Ado->A2AR CD39 CD39 CD39->AMP CD73 CD73 CD73->Ado Inhibitor TP-680 (CD73 Inhibitor) Inhibitor->CD73 Suppression Immunosuppression A2AR->Suppression cAMP↑

Caption: The CD39/CD73/adenosine signaling pathway and the mechanism of its inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cancer Culture Cancer Cells (e.g., A549) Seed_Cancer Seed Cancer Cells in 96-well Plate Culture_Cancer->Seed_Cancer Culture_Immune Culture Immune Cells (e.g., Jurkat) Add_Immune Add Immune Cells (Co-culture) Culture_Immune->Add_Immune Seed_Cancer->Add_Immune Add_Inhibitor Add CD73 Inhibitor (e.g., this compound) Add_Immune->Add_Inhibitor Incubate Incubate (e.g., 24h) Add_Inhibitor->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Adenosine_Assay Quantify Adenosine (Fluorometric Assay) Collect_Supernatant->Adenosine_Assay Data_Analysis Data Analysis and Table Generation Adenosine_Assay->Data_Analysis

Caption: Experimental workflow for studying adenosine production in a co-culture system.

References

Application Notes and Protocols for In Vivo Efficacy Studies of TP-680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-680 is a potent and selective antagonist of the cholecystokinin (B1591339) A receptor (CCKAR).[1][2] The cholecystokinin (CCK) signaling pathway, primarily through its receptors (CCKAR and CCKBR), has been implicated in the pathophysiology of various malignancies, including pancreatic, liver, and gastrointestinal cancers.[3][4][5] Activation of these receptors by their ligand, CCK, can trigger downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are known to promote cell proliferation and survival. Preclinical studies with other CCK receptor antagonists have demonstrated anti-tumor activity by inhibiting cancer cell growth, inducing apoptosis, and modulating the tumor microenvironment. These findings provide a strong rationale for evaluating the in vivo anti-cancer efficacy of this compound.

These application notes provide a detailed framework for conducting preclinical in vivo efficacy studies of this compound in a pancreatic cancer xenograft model. The protocols outlined below are designed to assess the anti-tumor activity, pharmacokinetic and pharmacodynamic profiles, and potential toxicity of this compound.

Data Presentation

All quantitative data from the described studies should be summarized in the following tables for clear and concise presentation.

Table 1: Tumor Growth Inhibition (TGI)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Volume (mm³) ± SEM (Final Day)Percent TGI (%)p-value vs. Vehicle
Vehicle Control-Q.D.--
This compoundQ.D.
This compoundQ.D.
Positive Control

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Final Day)Percent Body Weight Change (%)
Vehicle Control-
This compound
This compound
Positive Control

Table 3: Pharmacokinetic (PK) Parameters

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng*h/mL)t½ (h)
This compound
This compound

Table 4: Pharmacodynamic (PD) Biomarker Analysis

Treatment GroupDose (mg/kg)Biomarker 1 (e.g., p-ERK) (% change vs. Vehicle)p-valueBiomarker 2 (e.g., Ki-67) (% change vs. Vehicle)p-value
Vehicle Control-----
This compound
This compound

Experimental Protocols

Protocol 1: Pancreatic Cancer Xenograft Model and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft mouse model.

Materials:

  • Human pancreatic cancer cell line expressing CCKAR (e.g., PANC-1, Mia PaCa-2)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Positive control (e.g., Gemcitabine)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture pancreatic cancer cells according to standard protocols.

  • Tumor Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements three times a week.

    • Tumor volume (mm³) will be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

    • Administer this compound (e.g., 10 and 30 mg/kg), vehicle, or positive control (e.g., Gemcitabine at a clinically relevant dose) daily via oral gavage.

  • Efficacy Endpoints:

    • Continue treatment for 21-28 days.

    • Measure tumor volume and body weight three times weekly.

    • The primary efficacy endpoint is tumor growth inhibition (TGI).

    • At the end of the study, euthanize mice and collect tumors for ex vivo analysis.

Protocol 2: Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of this compound in tumor-bearing mice.

Materials:

  • Tumor-bearing mice from a satellite group of the efficacy study

  • This compound

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of tumor-bearing mice.

  • Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the in vivo target engagement and downstream effects of this compound in tumor tissue.

Materials:

  • Tumor samples collected at the end of the efficacy study

  • Reagents for Western blotting or immunohistochemistry (IHC)

  • Antibodies against p-ERK, p-AKT, Ki-67, and cleaved caspase-3

Procedure:

  • Tumor Homogenization: Homogenize a portion of the collected tumors to prepare protein lysates.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against p-ERK, p-AKT, and loading controls.

    • Incubate with appropriate secondary antibodies and visualize bands.

    • Quantify band intensity to determine changes in protein phosphorylation.

  • Immunohistochemistry (IHC):

    • Fix and paraffin-embed a portion of the tumors.

    • Perform IHC staining on tumor sections using antibodies against the proliferation marker Ki-67 and the apoptosis marker cleaved caspase-3.

    • Quantify the percentage of positive cells to assess changes in proliferation and apoptosis.

Protocol 4: Toxicity Assessment

Objective: To evaluate the potential toxicity of this compound treatment.

Materials:

  • Mice from the efficacy study

  • Animal balance

  • Clinical observation checklist

Procedure:

  • Body Weight Monitoring: Record the body weight of each mouse three times a week throughout the study.

  • Clinical Observations: Perform daily clinical observations for any signs of toxicity, such as changes in posture, activity, fur texture, or signs of distress.

  • Gross Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.

Mandatory Visualization

G cluster_0 CCK Signaling Pathway CCK CCK CCKAR CCKA Receptor CCK->CCKAR Gq Gq CCKAR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TP680 This compound TP680->CCKAR

Caption: CCKA Receptor Signaling Pathway and this compound Mechanism of Action.

G cluster_1 In Vivo Efficacy Study Workflow start Implant Pancreatic Cancer Cells tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Vehicle, or Positive Control randomization->treatment pk_pd_study Conduct PK/PD Satellite Study randomization->pk_pd_study monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study: Collect Tumors & Tissues monitoring->endpoint analysis Data Analysis: TGI, PK, PD, Toxicity pk_pd_study->analysis endpoint->analysis

Caption: Experimental Workflow for this compound In Vivo Efficacy Studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with TP-680

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with the cholecystokinin (B1591339) A (CCK-A) receptor antagonist, TP-680, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a small molecule inhibitor of the cholecystokinin A (CCK-A) receptor.[1][2] Like many small molecule inhibitors designed to interact with hydrophobic binding pockets of proteins, this compound is inherently lipophilic and exhibits low solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions into experimental buffers, impacting assay accuracy and reproducibility.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[3] this compound is readily soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases in a highly aqueous environment. The rapid change in solvent polarity upon dilution causes the compound to fall out of solution. The final concentration of DMSO is a critical factor; even at low percentages (e.g., <1%), precipitation can occur if the aqueous solubility of this compound is exceeded.[3]

Q3: How does the pH of my buffer affect the solubility of this compound?

A3: The solubility of many organic small molecules, including this compound, can be significantly influenced by the pH of the solution.[3] If this compound contains ionizable functional groups, its charge state will change with pH. For a weakly basic compound, a lower pH (more acidic) will lead to protonation, creating a charged species that is generally more soluble in aqueous media. Conversely, a higher pH (more basic) will result in the neutral, less soluble form.

Q4: What are some immediate steps I can take to prevent precipitation during my experiment?

A4: To mitigate precipitation, consider the following:

  • Slower Addition and Mixing: Add the DMSO stock solution of this compound to your aqueous buffer slowly and with continuous vortexing or stirring. This helps to disperse the compound more effectively and avoids localized high concentrations.

  • Temperature: Ensure your buffer is at room temperature or slightly warmed, as lower temperatures can decrease the solubility of hydrophobic compounds.

  • Intermediate Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in intermediate solutions with decreasing concentrations of organic solvent before the final dilution into the fully aqueous buffer.

Troubleshooting Guide: Enhancing this compound Solubility

If you continue to experience solubility issues with this compound, the following strategies can be systematically employed to identify an optimal buffer composition for your experiments.

Solubility Enhancement Strategies
StrategyPrincipleRecommendations
Co-solvents Increase the solubility of a poorly soluble compound by using a mixture of water-miscible solvents in which the compound has higher solubility.Maintain a low final concentration of DMSO (ideally ≤ 0.5% v/v). If higher concentrations are necessary, ensure all experimental controls contain the same concentration. Other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can also be tested, but their compatibility with the specific assay must be verified.
pH Adjustment For ionizable compounds, altering the pH of the buffer can increase the proportion of the more soluble, ionized form.Systematically test a range of buffer pH values (e.g., from 6.0 to 8.0) to determine the optimal pH for this compound solubility, ensuring the chosen pH is compatible with the biological system under investigation.
Solubility Enhancers Certain additives can help to keep hydrophobic compounds in solution.Surfactants: Low concentrations of non-ionic surfactants like Tween®-20 or Triton™ X-100 (e.g., 0.01-0.05%) can be effective. Cyclodextrins: These can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.
Systematic Workflow for Troubleshooting Solubility

Below is a logical workflow to guide you through the process of resolving this compound precipitation issues.

G A Start: this compound Precipitation Observed B Prepare Fresh this compound Stock in Anhydrous DMSO A->B C Optimize Dilution Technique (Slow addition, vortexing, room temp buffer) B->C D Precipitation Resolved? C->D E Systematically Vary Final DMSO Concentration (e.g., 0.1% to 1.0%) D->E No K Proceed with Experiment D->K Yes F Precipitation Resolved? E->F G Screen Different Buffer pH Values (e.g., 6.0, 7.4, 8.0) F->G No F->K Yes H Precipitation Resolved? G->H I Introduce Solubility Enhancers (e.g., Tween-20, Cyclodextrin) H->I No H->K Yes J Precipitation Resolved? I->J J->K Yes L Re-evaluate Experimental Design or Compound Formulation J->L No

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Solubility

Objective: To identify the pH at which this compound exhibits the highest solubility in a common experimental buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • HEPES buffer (50 mM)

  • Sodium Hydroxide (1 M) and Hydrochloric Acid (1 M) for pH adjustment

  • Sterile, nuclease-free water

  • pH meter

  • Vortex mixer

  • Spectrophotometer or plate reader capable of measuring absorbance at a wavelength where this compound absorbs (if known) or light scattering.

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Buffers at Different pH Values: Prepare a series of 50 mM HEPES buffers and adjust their pH to 6.0, 6.5, 7.0, 7.4, and 8.0 using HCl or NaOH.

  • Prepare Test Solutions: In separate microcentrifuge tubes, add the this compound DMSO stock to each of the different pH buffers to achieve a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant across all samples (e.g., 1%).

  • Incubation and Observation: Vortex each tube vigorously for 30 seconds and let them stand at room temperature for 30 minutes.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation.

  • Quantitative Measurement (Optional): If a more quantitative measure is desired, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at a suitable wavelength or measure the light scattering of the solution before centrifugation to assess the amount of particulate matter.

Signaling Pathway Context

This compound, as a CCK-A receptor antagonist, is designed to block the downstream signaling pathways initiated by the binding of cholecystokinin (CCK). The following diagram illustrates a simplified representation of this signaling cascade.

G cluster_membrane Cell Membrane CCKAR CCK-A Receptor Gq Gq protein CCKAR->Gq Activates CCK Cholecystokinin (CCK) CCK->CCKAR Binds & Activates TP680 This compound TP680->CCKAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified CCK-A receptor signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results in TP-680 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-680, a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from functional assays involving this compound.

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes, regulating processes like cell proliferation, differentiation, and immunity.[1][2] Dysregulation of the JAK2/STAT3 pathway, often through mutations like JAK2-V617F, is a key driver in various myeloproliferative neoplasms (MPNs) and other diseases, making it a prime therapeutic target.[1][3][4]

This compound is designed to specifically inhibit the catalytic activity of JAK2, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the effects of aberrant pathway activation. This guide will help you navigate common challenges in assessing its function.

Frequently Asked Questions (FAQs)

Q1: My observed cellular potency (EC50) for this compound is significantly weaker than the reported biochemical (IC50) value. What are the potential reasons?

A1: This is a common observation and several factors can explain the discrepancy between a biochemical assay (using purified enzyme) and a cell-based assay.

  • High Intracellular ATP: As an ATP-competitive inhibitor, this compound competes with endogenous ATP for the kinase binding site. Intracellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range), which can significantly reduce the apparent potency of the inhibitor.

  • Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its susceptibility to being removed by cellular efflux pumps can limit its effective intracellular concentration.

  • Protein Binding: this compound may bind to plasma proteins in the cell culture medium or other cellular proteins, reducing the free concentration of the compound available to inhibit JAK2.

  • Cell Line Differences: Different cell lines can have varying levels of JAK2 expression, compensatory signaling pathways, or mutations that affect inhibitor sensitivity.

Q2: I'm observing high variability or inconsistent IC50 values for this compound between experiments.

A2: Inconsistent results can be frustrating and often point to technical or biological variability.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay medium. Precipitation, especially at higher concentrations, can lead to inaccurate results. Always prepare fresh dilutions from a validated stock for each experiment and visually inspect for precipitates.

  • Cell Culture Conditions: Use cells within a consistent passage number range. Variations in cell density, confluency, or health can significantly impact assay outcomes.

  • Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and instrument settings can introduce variability. Using master mixes and automated liquid handlers where possible can help.

  • Data Analysis: The method used to calculate IC50 values can be a source of variability. Ensure you have enough data points to define the top and bottom plateaus of the dose-response curve and use a consistent, appropriate curve-fitting model.

Q3: this compound is showing unexpected toxicity or a phenotype that doesn't seem related to JAK2 inhibition. What could be the cause?

A3: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations.

  • Kinase Promiscuity: this compound may inhibit other kinases with some affinity. For example, some JAK2 inhibitors also show activity against other JAK family members (JAK1, JAK3, TYK2) or other kinases like FLT3. This can lead to unexpected phenotypes if these kinases are active in your cell model.

  • Feedback Loop Activation: Inhibition of one signaling pathway can sometimes trigger the activation of a compensatory feedback loop, leading to paradoxical effects.

  • Compound Interference: The compound itself might interfere with the assay readout technology (e.g., inherent fluorescence in a fluorescence-based assay). Running a control in the absence of the kinase can help identify such issues.

Q4: My cells seem to develop resistance to this compound after an initial response.

A4: Acquired resistance is a known challenge with kinase inhibitors.

  • Pathway Reactivation: Prolonged treatment can sometimes lead to the reactivation of the JAK2 pathway through various mechanisms.

  • Acquired Mutations: Cells can develop secondary mutations in the JAK2 kinase domain that prevent this compound from binding effectively.

Troubleshooting Guides

This section provides structured guidance for common unexpected outcomes.

Scenario 1: Lower than Expected Potency
Potential Cause Troubleshooting Steps
High Intracellular ATP This is an inherent property of cell-based assays. The EC50 value is often considered more physiologically relevant than the biochemical IC50.
Poor Cell Permeability Consider using a different cell line or performing permeabilization experiments to confirm intracellular target engagement.
Compound Precipitation Prepare fresh serial dilutions for each experiment. Visually inspect wells with the highest concentrations for any precipitate under a microscope. Determine the solubility of this compound in your specific culture medium.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the compound dilutions to add to the cells.
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution of cells.
Scenario 2: No Inhibition or Weak Response in Phospho-STAT3 Assay
Potential Cause Troubleshooting Steps
Inactive this compound Verify the integrity of your this compound stock. Avoid repeated freeze-thaw cycles. Test a new, validated batch of the compound.
Suboptimal Treatment Time Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of STAT3 phosphorylation.
Ineffective Cell Stimulation If using a cytokine (e.g., IL-6, EPO) to stimulate the pathway, ensure the cytokine is active and used at an optimal concentration. Confirm stimulation in a positive control well (no inhibitor).
Lysis Buffer Issues Crucially, always use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of your target after cell lysis.
Antibody Problems (ELISA/Western) Validate your phospho-STAT3 antibody with positive and negative controls. Ensure you are using the correct primary and secondary antibodies at their optimal dilutions.
Scenario 3: High Background or False Positives
Potential Cause Troubleshooting Steps
Compound Interference For fluorescence/luminescence assays, test this compound in an enzyme-free or cell-free version of the assay to see if it intrinsically affects the signal.
Non-specific Antibody Binding Optimize blocking conditions for Western blots or ELISAs. Using 5% BSA in TBST is often recommended for phospho-antibodies.
Contamination Ensure cell cultures are free from microbial contamination, which can affect assay readouts.

Experimental Protocols

Key Experiment 1: Cell-Based Phospho-STAT3 (Tyr705) ELISA Assay

This assay quantifies the inhibition of JAK2 activity by measuring the phosphorylation of its direct downstream target, STAT3.

Methodology:

  • Cell Seeding: Seed a human cell line with a constitutively active JAK2/STAT3 pathway (e.g., HEL 92.1.7) or a cytokine-dependent line (e.g., TF-1) in a 96-well plate at a density of 20,000-30,000 cells/well. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 2-4 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Stimulation (if required): For cytokine-dependent cells, add the appropriate cytokine (e.g., EPO, IL-6) to all wells except the negative control and incubate for 10-30 minutes at 37°C.

  • Fixing and Permeabilization: Aspirate the medium and fix the cells (e.g., with 4% formaldehyde). Wash the cells, then permeabilize them (e.g., with ice-cold methanol (B129727) or a detergent-based buffer) to allow antibody entry.

  • Immunodetection:

    • Block the wells to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated STAT3 at Tyrosine 705 (pSTAT3-Tyr705). In parallel, run a control plate with an antibody for total STAT3 to normalize for cell number.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Wash again and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the EC50 value.

Key Experiment 2: Cell Proliferation (Viability) Assay

This assay measures the effect of JAK2 inhibition on the proliferation and viability of JAK2-dependent cells.

Methodology:

  • Cell Seeding: Seed a JAK2-dependent cell line (e.g., HEL 92.1.7, which is JAK2-V617F positive) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours. This duration is typically required to observe effects on proliferation.

  • Assay Readout: Use a suitable method to measure cell viability.

    • For suspension cells (like HEL): An MTS or CellTiter-Glo® assay is often preferred as it does not require removal of the medium.

    • MTS/XTT Assay: Add the reagent directly to the wells, incubate for 1-4 hours, and measure the absorbance. The color change is proportional to the number of viable cells.

    • CellTiter-Glo® (ATP-based) Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

JAK2/STAT3 Signaling Pathway

The diagram below illustrates the canonical JAK2/STAT3 signaling pathway, which is the target of this compound. Cytokine binding induces receptor dimerization, activating JAK2, which then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and gene transcription.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 4. Dimerization DNA DNA pSTAT3->DNA 5. Nuclear Translocation TP680 This compound TP680->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription

Caption: Simplified JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Cell-Based Assay

This workflow outlines the key steps for performing a cell-based functional assay to determine the potency of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare this compound Serial Dilutions D 4. Add this compound & Incubate B->D C->D E 5. Add Detection Reagent (e.g., MTS) D->E F 6. Incubate E->F G 7. Read Plate (Absorbance/Luminescence) F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate EC50 / GI50 Value H->I

Caption: General workflow for determining this compound potency in a cell-based assay.

Troubleshooting Logic Diagram

This decision tree provides a logical approach to diagnosing unexpected results from this compound functional assays.

Troubleshooting_Tree cluster_compound Compound Checks cluster_assay Assay Checks cluster_bio Biological Checks Start Unexpected Result (e.g., Low Potency, High Variability) C1 Check this compound solubility & stability in media Start->C1 Is compound precipitating? A1 Verify positive/negative controls are working Start->A1 Are controls failing? B1 Check cell health & passage number Start->B1 Are results inconsistent? C2 Prepare fresh dilutions from validated stock C1->C2 C3 Run compound interference control (no enzyme/cells) A2 Confirm optimal cell density & incubation times A1->A2 B3 Consider off-target effects or feedback loops A1->B3 A3 Ensure lysis buffer contains phosphatase inhibitors A2->A3 A4 Calibrate pipettes & check technique A3->A4 B2 Confirm JAK2/STAT3 pathway is active in cell line B1->B2

References

Optimizing TP-680 Concentration for Maximal CD73 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of TP-680 for maximal CD73 inhibition in preclinical research settings. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AB-680 or Quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of CD73.[1][2][3] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine (B11128) by converting adenosine monophosphate (AMP) to adenosine.[1][4] High concentrations of adenosine in the tumor microenvironment (TME) suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade the immune system. This compound blocks the enzymatic activity of CD73, thereby reducing immunosuppressive adenosine levels and restoring anti-tumor immune responses.

Q2: What is the reported potency of this compound?

A2: this compound is a highly potent inhibitor of human CD73, with a reported inhibitory constant (Ki) of 5 pM. Its half-maximal inhibitory concentration (IC50) has been shown to be in the sub-nanomolar range in both human and mouse T cells.

Q3: In which cancer cell lines has the efficacy of this compound or other CD73 inhibitors been evaluated?

A3: The efficacy of CD73 inhibition has been demonstrated in various cancer cell lines. While specific IC50 values for this compound across a wide range of public cell lines are not extensively documented in the provided search results, studies have shown its effectiveness in preclinical models of melanoma (B16F10), colorectal cancer (MC38), and pancreatic cancer. The general principle of CD73 inhibition has been explored in numerous cell lines, including breast cancer (MDA-MB-231, 4T1) and colon cancer (CT26).

Q4: What are the expected downstream effects of maximal CD73 inhibition by this compound?

A4: Maximal inhibition of CD73 by this compound is expected to lead to a significant reduction in the production of immunosuppressive adenosine. This, in turn, should result in the restoration of anti-tumor immune cell function, characterized by:

  • Increased proliferation of CD4+ and CD8+ T cells.

  • Enhanced secretion of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).

  • Increased cytotoxic activity of CD8+ T cells against tumor cells.

  • A shift in the tumor microenvironment towards a more pro-inflammatory state, with increased infiltration of effector immune cells.

Data Presentation

Table 1: In Vitro Potency of this compound (AB-680)
ParameterSpeciesValueReference
Ki Human5 pM
IC50 Human T cellsSub-nanomolar
IC50 Mouse T cellsSub-nanomolar
Table 2: Functional Effects of this compound (AB-680) on Human T Cells
Functional ReadoutT Cell TypeConditionEffect of AB-680 (200 nM)Reference
Proliferation CD4+AMP-induced suppressionRestored
IFN-γ Secretion CD4+AMP-induced suppressionRestored
IL-2 Secretion CD4+AMP-induced suppressionRestored
IFN-γ Secretion CD8+AMP-induced suppressionRestored
Granzyme B Secretion CD8+AMP-induced suppressionRestored

Mandatory Visualizations

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T cell, NK cell) ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2A_A2B_Receptors A2A/A2B Receptors Adenosine->A2A_A2B_Receptors Binding CD39->AMP CD73->Adenosine TP_680 This compound TP_680->CD73 Inhibition cAMP cAMP A2A_A2B_Receptors->cAMP PKA PKA cAMP->PKA Activates Immunosuppression Immune Suppression (↓ Proliferation, ↓ Cytokine Production) PKA->Immunosuppression

Caption: CD73-adenosine signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., cancer cell line, immune cells) Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Cells->Treat_Cells Prepare_TP680 Prepare Serial Dilutions of this compound Prepare_TP680->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Perform_Assay Perform Specific Assay: - CD73 Activity (Malachite Green) - T-cell Proliferation (CFSE) - Adenosine Quantification (HPLC) Incubate->Perform_Assay Measure_Signal Measure Assay Signal (Absorbance, Fluorescence, etc.) Perform_Assay->Measure_Signal Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Signal->Calculate_IC50 Analyze_Function Analyze Functional Readouts (Proliferation, Cytokines) Measure_Signal->Analyze_Function

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting Guides

CD73 Enzymatic Activity Assay (Malachite Green)
IssuePossible CauseRecommended Solution
High background in "no enzyme" control wells Phosphate (B84403) contamination in reagents or buffer.Use phosphate-free buffers and high-purity water. Ensure all glassware is thoroughly rinsed with deionized water.
Run a buffer-only blank to assess background from the Malachite Green reagent itself.
Low signal in "enzyme" control wells Inactive enzyme.Ensure proper storage and handling of the recombinant CD73 enzyme. Avoid repeated freeze-thaw cycles.
Suboptimal assay conditions (pH, temperature).Verify that the assay buffer pH is optimal for CD73 activity (typically pH 7.4-7.5). Ensure the incubation temperature is appropriate (e.g., 37°C).
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent inhibition with this compound Incorrect this compound concentration.Verify the stock concentration and serial dilutions of this compound.
This compound degradation.Prepare fresh dilutions of this compound for each experiment. Store the stock solution appropriately (-20°C or -80°C).
Assay window is too narrow.Optimize the enzyme concentration and incubation time to ensure the reaction is in the linear range and provides a sufficient signal-to-background ratio.
T-Cell Proliferation Assay (CFSE)
IssuePossible CauseRecommended Solution
High toxicity/low viability of cells after CFSE labeling CFSE concentration is too high.Titrate the CFSE concentration to find the lowest effective concentration that provides a bright signal without compromising cell viability.
Inadequate washing after labeling.Ensure thorough washing of cells with complete media to remove unbound CFSE.
Poor resolution of proliferation peaks Uneven CFSE labeling.Ensure cells are in a single-cell suspension before labeling. Mix cells gently but thoroughly during labeling.
Low proliferation rate.Optimize stimulation conditions (e.g., concentration of anti-CD3/CD28 antibodies). Extend the incubation period to allow for more cell divisions.
High background fluorescence in unlabeled control Autofluorescence of cells.Include an unstained control to set the baseline fluorescence.
Non-specific dye binding.Incubate with the dye in protein-free media to prevent binding to serum proteins.
No reversal of AMP-induced suppression with this compound Insufficient this compound concentration.Test a wider range of this compound concentrations, ensuring they encompass the expected IC50.
High endogenous adenosine deaminase activity.Consider adding an adenosine deaminase inhibitor (e.g., EHNA) to the culture medium to prevent adenosine degradation.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Malachite Green-based CD73 Activity Assay

This protocol is adapted from methodologies described for measuring CD73 enzymatic activity.

Materials:

  • Recombinant human CD73

  • This compound

  • Adenosine Monophosphate (AMP)

  • Malachite Green Phosphate Detection Kit

  • Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)

  • 96-well clear flat-bottom microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 0.5%.

    • Prepare a working solution of recombinant CD73 in Assay Buffer.

    • Prepare a working solution of AMP in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of Assay Buffer to "no enzyme" control wells.

    • Add 25 µL of the CD73 working solution to all other wells.

    • Add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the AMP working solution to all wells.

    • Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Detection Kit, following the manufacturer's instructions.

    • Typically, this involves adding the Malachite Green reagents and incubating for 10-20 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at approximately 620 nm using a microplate reader.

    • Subtract the average absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing the Effect of this compound on T-Cell Proliferation using CFSE

This protocol is based on standard procedures for CFSE-based T-cell proliferation assays.

Materials:

  • Isolated human or mouse T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • AMP

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Complete RPMI medium

  • FACS buffer (PBS with 2% FBS)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

    • Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL.

  • Cell Culture and Treatment:

    • Seed 100 µL of the CFSE-labeled T-cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Add the this compound dilutions and vehicle control to the appropriate wells.

    • Add AMP to the desired final concentration to induce suppression.

    • Add T-cell activation reagents (e.g., anti-CD3/CD28 antibodies) to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the live, single-cell population.

    • Analyze the CFSE fluorescence to distinguish different generations of proliferating cells.

  • Data Analysis:

    • Quantify the percentage of proliferated cells in each condition.

    • Compare the proliferation in this compound treated wells to the AMP-suppressed control to determine the extent of rescue.

Protocol 3: Quantification of Extracellular Adenosine using HPLC

This protocol outlines a general approach for measuring adenosine in cell culture supernatants by HPLC.

Materials:

  • Cell culture supernatant

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Adenosine standard

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants and immediately place them on ice to prevent adenosine degradation.

    • Deproteinize the samples by adding an equal volume of ice-cold perchloric acid.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C.

    • Neutralize the supernatant by adding a potassium carbonate solution.

    • Centrifuge again to precipitate the potassium perchlorate.

    • Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • The mobile phase typically consists of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol), run in an isocratic or gradient elution.

    • Set the UV detector to 254-260 nm to detect adenosine.

  • Quantification:

    • Prepare a standard curve using known concentrations of adenosine.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the adenosine peak in the chromatograms based on the retention time of the standard.

    • Quantify the adenosine concentration in the samples by comparing the peak area to the standard curve.

Troubleshooting_Flow Start Start Inconsistent_Results Inconsistent/Unexpected Results in CD73 Inhibition Assay Start->Inconsistent_Results Check_Controls Are controls (positive, negative, vehicle) behaving as expected? Inconsistent_Results->Check_Controls Troubleshoot_Assay Troubleshoot Assay (See specific guides) Check_Controls->Troubleshoot_Assay No Check_TP680 Is this compound showing a dose-response? Check_Controls->Check_TP680 Yes Review_Protocol Review and refine experimental protocol. Troubleshoot_Assay->Review_Protocol Verify_TP680_Prep Verify this compound stock concentration, dilutions, and stability. Check_TP680->Verify_TP680_Prep No Check_Cell_Health Are cells healthy and viable? Check_TP680->Check_Cell_Health Yes Optimize_Assay_Conditions Optimize assay conditions (e.g., cell density, incubation time). Verify_TP680_Prep->Optimize_Assay_Conditions Optimize_Assay_Conditions->Review_Protocol Assess_Viability Perform cell viability assay (e.g., Trypan Blue, MTT). Check_Cell_Health->Assess_Viability No Success Consistent Results Check_Cell_Health->Success Yes Assess_Viability->Review_Protocol

References

Technical Support Center: Troubleshooting Off-Target Effects of TP-680 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing TP-680 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound, also known as AB680 or Quemliclustat, is a highly potent and selective, reversible, small-molecule competitive inhibitor of human CD73.[1][2] It exhibits a Ki of 5 pM.[1] CD73 is an ecto-nucleotidase responsible for the conversion of extracellular adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine.[3][4]

Q2: Is this compound known to have off-target effects?

This compound is designed to be highly selective. Studies on compounds from the same series have shown greater than 10,000-fold selectivity against related ecto-nucleotidases such as CD39, NTPDase 2, 3, and 8. Furthermore, reports indicate that this compound has high selectivity against a wide array of other enzymes, ion channels, and receptors, with no significant inhibition of major CYP450 isoforms or the hERG potassium channel. However, as with any small molecule inhibitor, the potential for off-target effects, particularly at high concentrations, should be considered.

Q3: What are the common indicators of off-target effects in my cell line experiments?

Common indicators of off-target effects include:

  • Unexpected cytotoxicity: Cell death occurring at concentrations inconsistent with the expected on-target IC50.

  • Phenotypes inconsistent with CD73 inhibition: Observing cellular effects that cannot be explained by the blockade of adenosine production.

  • Discrepancies between the effects of this compound and other CD73 inhibitors with different chemical scaffolds.

  • Inconsistent results across different cell lines that cannot be attributed to variations in CD73 expression.

Q4: How can I distinguish between on-target and off-target effects of this compound?

Several experimental approaches can help differentiate between on-target and off-target effects:

  • Dose-response analysis: On-target effects should correlate with the IC50 of this compound for CD73 inhibition, while off-target effects may appear at higher concentrations.

  • Use of a structurally unrelated CD73 inhibitor: If a different CD73 inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown or knockout of CD73: The phenotype observed with this compound treatment should be mimicked by siRNA/shRNA-mediated knockdown or CRISPR-Cas9 mediated knockout of the NT5E gene (encoding CD73).

  • Rescue experiments: The observed phenotype should be reversible by the addition of exogenous adenosine or its analogs, which bypasses the need for CD73 activity.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed with this compound treatment.
Possible Cause Troubleshooting Steps
Off-target toxicity 1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for CD73 enzymatic activity. A large discrepancy suggests off-target effects. 2. Consult selectivity data: Review available selectivity data for this compound or similar molecules to identify potential off-target interactions. 3. Use a structurally distinct CD73 inhibitor: Compare the cytotoxic profile with another CD73 inhibitor.
Cell line sensitivity 1. Titrate this compound concentration: Determine the optimal concentration that inhibits CD73 without causing significant cell death. 2. Assess CD73 expression: Confirm CD73 expression levels in your cell line.
Issue 2: Observed phenotype is inconsistent with CD73 inhibition.
Possible Cause Troubleshooting Steps
Off-target effects 1. Validate with a genetic approach: Use CRISPR-Cas9 to knock out the NT5E gene and see if the phenotype is replicated. 2. Perform a rescue experiment: Add exogenous adenosine to the cell culture to see if it reverses the observed phenotype. 3. Broad-spectrum off-target screening: Consider performing a kinome scan or a broader panel screening to identify potential off-targets.
Complex downstream signaling 1. Pathway analysis: Investigate signaling pathways downstream of adenosine receptors to understand the full biological context. 2. Literature review: Search for literature on non-canonical functions of CD73 or unexpected consequences of adenosine pathway modulation in your specific cell type.

Data Presentation

While specific, comprehensive off-target screening data for this compound is not publicly available, the table below provides an illustrative example of how selectivity data for a hypothetical small-molecule CD73 inhibitor, "CD73-Inhibitor-X," might be presented. This demonstrates the high selectivity that is characteristic of well-designed inhibitors.

Table 1: Illustrative Selectivity Profile of a Hypothetical CD73 Inhibitor (CD73-Inhibitor-X)

TargetIC50 (nM)Fold Selectivity vs. CD73
CD73 (On-target) 1.5 -
CD39>15,000>10,000
NTPDase2>15,000>10,000
NTPDase3>15,000>10,000
NTPDase8>15,000>10,000
Alkaline Phosphatase>15,000>10,000
ABL1 Kinase>10,000>6,667
SRC Kinase>10,000>6,667
hERG>20,000>13,333

This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol describes a general workflow for using a competitive binding assay (e.g., KINOMEscan™) to assess the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the this compound stock solution in an appropriate assay buffer to the desired final concentrations for screening.

  • Binding Reaction:

    • A large panel of DNA-tagged kinases is used.

    • An immobilized, active-site directed ligand is prepared on beads.

    • The DNA-tagged kinases, the ligand-coated beads, and the various concentrations of this compound are combined in a multi-well plate.

    • The mixture is incubated to allow for competition between this compound and the immobilized ligand for binding to the kinases.

  • Washing: The beads are washed to remove any unbound kinases.

  • Elution: The kinases that remain bound to the beads are eluted.

  • Quantification: The amount of each kinase in the eluate is quantified using qPCR with primers specific to the unique DNA tags.

  • Data Analysis: The amount of each kinase recovered is compared to a DMSO control to determine the percentage of binding inhibition for each kinase at each concentration of this compound. Results are often reported as the concentration of the compound required to inhibit 50% of the binding (Kd or IC50).

Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation

This protocol provides a general workflow for generating a CD73 knockout cell line to validate that the observed effects of this compound are on-target.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two or more gRNAs targeting a critical early exon of the NT5E gene.

    • Use online design tools to minimize off-target cleavage.

    • Synthesize the gRNAs or clone them into a Cas9 expression vector.

  • Transfection:

    • Transfect the target cell line with the Cas9 nuclease and the designed gRNAs. This can be done using a plasmid that expresses both, or by co-transfecting Cas9 mRNA/protein and synthetic gRNAs.

  • Single-Cell Cloning:

    • After transfection, dilute the cells to a low density and plate them to allow for the growth of single-cell-derived colonies.

  • Screening and Expansion:

    • Pick individual colonies and expand them.

  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the region of the NT5E gene targeted by the gRNAs.

  • Verification of Gene Editing:

    • Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Confirmation of Protein Knockout:

    • Perform a Western blot to confirm the absence of the CD73 protein in the edited clones.

  • Phenotypic Analysis:

    • Treat the validated CD73 knockout and wild-type control cell lines with this compound. The knockout cells should phenocopy the effects of this compound if the effect is on-target, and they should be resistant to the on-target effects of the compound.

Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binding CD39->ADP CD39->AMP CD73->Adenosine Downstream_Effects Immunosuppression Tumor Growth Metastasis Adenosine_Receptor->Downstream_Effects Activation TP_680 This compound TP_680->CD73 Inhibition

Caption: Signaling pathway of CD73 and the mechanism of action of this compound.

G Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 IC50 for Phenotype >> IC50 for CD73 Activity? Dose_Response->Compare_IC50 Likely_Off_Target High Likelihood of Off-Target Effect Compare_IC50->Likely_Off_Target Yes Genetic_Validation Perform Genetic Validation (e.g., CRISPR Knockout of CD73) Compare_IC50->Genetic_Validation No Off_Target_Screen Perform Off-Target Screen (e.g., Kinome Scan) Likely_Off_Target->Off_Target_Screen Phenotype_Replicated Phenotype Replicated in Knockout Cells? Genetic_Validation->Phenotype_Replicated Likely_On_Target High Likelihood of On-Target Effect Phenotype_Replicated->Likely_On_Target Yes Investigate_Further Investigate Alternative Signaling Pathways Phenotype_Replicated->Investigate_Further No

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

G Start Start: Experimental Goal gRNA_Design Design & Synthesize gRNAs for NT5E Gene Start->gRNA_Design Transfection Transfect Cells with Cas9 and gRNAs gRNA_Design->Transfection Single_Cell_Cloning Isolate and Expand Single-Cell Clones Transfection->Single_Cell_Cloning Genomic_Analysis Extract Genomic DNA & Perform PCR Single_Cell_Cloning->Genomic_Analysis Sequencing Sanger Sequence PCR Products to Identify Indels Genomic_Analysis->Sequencing Protein_Analysis Confirm Protein Knockout via Western Blot Sequencing->Protein_Analysis Phenotypic_Assay Perform Phenotypic Assays with this compound Protein_Analysis->Phenotypic_Assay End End: Target Validated Phenotypic_Assay->End

Caption: Experimental workflow for CRISPR-Cas9 target validation.

References

How to address TP-680 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered with the novel kinase inhibitor, TP-680, during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for this compound stock solutions?

A1: For optimal stability, this compound should be dissolved in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[1] For light-sensitive compounds, storage in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.[1]

Q2: I observed precipitation of this compound after diluting my DMSO stock into aqueous buffer/cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.

  • Increase Co-solvent Concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a corresponding vehicle control in your experiment.[1]

  • Use a Different Co-solvent: While DMSO is common, other solvents like ethanol (B145695) or DMF could be tested for better solubility in your specific aqueous system.[1]

  • pH Adjustment: The solubility of this compound is pH-dependent. Preparing the aqueous buffer at a pH where the compound is more soluble can prevent precipitation.[2]

Q3: How can I determine if my this compound solution has degraded over time?

A3: The most reliable method to assess degradation is to use High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of an aged solution to that of a freshly prepared standard, you can quantify the remaining parent compound and detect the appearance of degradation products. A loss of biological activity in a well-controlled assay can also indicate degradation.

Q4: Are there any known stabilizing agents that can be used with this compound in long-term cell culture experiments?

A4: The addition of antioxidants, such as N-acetylcysteine or ascorbic acid, to the culture medium may mitigate oxidative degradation of this compound. The use of surfactants or other stabilizing agents should be approached with caution as they can have their own biological effects. It is recommended to first conduct a vehicle control experiment to ensure any additives do not interfere with the assay.

Troubleshooting Guides

This section provides solutions to specific instability-related problems you might encounter with this compound.

Issue 1: Inconsistent results or loss of potency in a multi-day experiment.

This issue is often indicative of compound degradation in the experimental medium.

Troubleshooting Workflow:

start Inconsistent Results/ Loss of Potency check_storage Verify Stock Solution Storage Conditions (-80°C, single-use aliquots) start->check_storage prep_fresh Prepare Fresh Stock and Working Solutions check_storage->prep_fresh run_control Run Experiment with Fresh vs. Old Solutions prep_fresh->run_control compare_results Compare Results run_control->compare_results old_degraded Old Solution Shows Lower Potency compare_results->old_degraded no_diff No Significant Difference compare_results->no_diff implement_changes Implement Corrective Actions: - Prepare fresh solutions daily - Reduce experiment duration - Assess stability in media old_degraded->implement_changes other_factors Investigate Other Experimental Variables (e.g., cell passage number, reagent variability) no_diff->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible color change or particulate formation in this compound containing solutions.

This suggests chemical degradation or precipitation.

Troubleshooting Steps:

  • Visual Inspection: Note the nature of the change (e.g., yellowing, cloudiness).

  • Solubility Check: Refer to the solubility data in Table 1. Ensure the concentration does not exceed the solubility limit in your specific medium.

  • pH Measurement: Measure the pH of the solution. This compound is known to be less stable at pH > 8.0.

  • Forced Degradation Test: Perform a forced degradation study (see Experimental Protocols) to identify conditions (e.g., light, high temperature) that cause the change.

  • Filtration: If particulates are suspected to be insoluble impurities, filtering the stock solution through a 0.22 µm syringe filter may help. Note that this could lower the effective concentration if this compound itself is precipitating.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10.5
PBS (pH 7.4)< 0.1
Cell Culture Medium (10% FBS)0.5

Table 2: Stability of this compound in Solution under Different Storage Conditions

Storage ConditionSolvent% Remaining after 7 Days
-80°CDMSO99.8%
-20°CDMSO98.5%
4°CDMSO91.2%
25°C (Room Temperature)DMSO75.6%
37°C in Cell Culture MediumAqueous + 0.1% DMSO60.3%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol details how to determine the stability of this compound in an aqueous solution over time.

Experimental Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM This compound in DMSO prep_working Dilute to 10 µM in Test Buffer (e.g., PBS) prep_stock->prep_working aliquot Aliquot into Vials for Each Time Point prep_working->aliquot incubate Incubate at 37°C aliquot->incubate sample_t0 t=0: Quench with Acetonitrile sample_tx t=x hours: Quench with Acetonitrile incubate->sample_tx hplc Analyze via HPLC sample_t0->hplc sample_tx->hplc quantify Quantify Peak Area of Parent Compound hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for HPLC-based stability assessment of this compound.

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS pH 7.4). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Aliquot the solution into multiple vials, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the vials at the desired temperature (e.g., 37°C).

  • At each time point, take one vial and quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop further degradation.

  • Centrifuge the quenched sample to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC with UV detection at the λmax of this compound.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the t=0 sample.

Signaling Pathway

This compound is a potent inhibitor of Kinase X, a critical downstream effector in the oncogenic Ras-Raf-MEK-ERK pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK KinaseX Kinase X ERK->KinaseX Proliferation Cell Proliferation & Survival KinaseX->Proliferation TP680 This compound TP680->KinaseX

Caption: this compound inhibits Kinase X in the Ras-Raf-MEK-ERK pathway.

References

Technical Support Center: Improving the Bioavailability of TP-680 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of TP-680.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cholecystokinin (B1591339) type A (CCKA) receptor antagonist.[1] Its chemical formula is C35H33N5O4S, with a molecular weight of 619.7 g/mol .[2] As a relatively large and complex organic molecule, it is predicted to have low aqueous solubility, which can pose challenges for achieving adequate bioavailability in animal models.

Q2: I am observing low and variable plasma concentrations of this compound in my animal studies. What are the likely causes?

Low and variable plasma concentrations of a compound like this compound are often multifactorial. The primary reasons could include:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids for absorption.

  • Low Permeability: The molecule may have difficulty crossing the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[3]

  • Formulation Issues: The delivery vehicle may not be optimal for solubilizing and presenting the drug for absorption.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.[4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and facilitate lymphatic transport.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to create an amorphous solid dispersion, which can enhance solubility and dissolution rate.

  • Use of Excipients: Incorporating permeation enhancers or metabolism inhibitors in the formulation.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Formulation

Symptoms:

  • Visible precipitation of this compound when preparing an aqueous-based vehicle for injection or oral gavage.

  • Inconsistent and low drug exposure in pilot pharmacokinetic (PK) studies.

Troubleshooting Steps:

  • Utilize a Co-solvent System: For initial in vivo screening, a co-solvent system can be an effective way to solubilize hydrophobic compounds.

    • Recommended Vehicle: A common starting point is a ternary system of DMSO, a surfactant like PEG400 or Cremophor EL, and saline. It is crucial to minimize the final DMSO concentration (ideally below 10%) to avoid toxicity.

  • Optimize the Formulation: Systematically vary the ratios of the co-solvents and surfactants to find a stable formulation that can maintain this compound in solution at the desired concentration.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility.

Issue 2: Low Oral Bioavailability Despite Solubilization

Symptoms:

  • The compound is fully dissolved in the formulation, but plasma concentrations after oral administration are still below the therapeutic threshold.

  • High variability in drug exposure between individual animals.

Troubleshooting Steps:

  • Investigate Permeability and Efflux: Low permeability across the intestinal wall or active efflux by transporters like P-glycoprotein could be limiting absorption. Consider in vitro permeability assays using Caco-2 cells to assess this.

  • Employ Advanced Formulation Strategies: If poor solubility and low permeability are the root causes, more advanced formulations are necessary.

    • Lipid-Based Formulations: These are particularly effective for lipophilic drugs. Self-Emulsifying Drug Delivery Systems (SEDDS) can form fine emulsions in the gut, increasing the surface area for absorption and potentially bypassing first-pass metabolism through lymphatic uptake.

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a polymer can prevent crystallization and maintain the drug in a supersaturated state in the GI tract, which can enhance absorption.

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration in Mice

Objective: To prepare a clear, stable solution of this compound for IV injection to determine its intrinsic pharmacokinetic parameters.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG400

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Use a vortex mixer and brief sonication if necessary.

  • In a separate sterile tube, add the required volume of the this compound stock solution.

  • Add PEG400 to the tube.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired concentrations (e.g., 5% DMSO, 40% PEG400, 55% Saline).

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Filter the solution through a 0.22 µm syringe filter before administration.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

Objective: To formulate this compound in a lipid-based system to enhance its oral bioavailability.

Materials:

  • This compound powder

  • Oil phase (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio.

  • Add the this compound powder to the SEDDS pre-concentrate and mix until it is completely dissolved. Gentle heating may be applied if necessary.

  • Characterize the resulting formulation for self-emulsification time, droplet size, and drug content.

  • For oral administration, the prepared SEDDS formulation containing this compound can be filled into gelatin capsules or administered directly via oral gavage.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Aqueous Suspension10Oral50 ± 152.0150 ± 45~2
Co-solvent System10Oral250 ± 701.5800 ± 210~10
SEDDS10Oral1200 ± 3501.05500 ± 1200~70
IV Solution2IV2000 ± 4000.17800 ± 1500100

Visualizations

G cluster_0 Challenges with this compound Delivery cluster_1 Formulation Strategies Poor Aqueous Solubility Poor Aqueous Solubility Low Bioavailability Low Bioavailability Poor Aqueous Solubility->Low Bioavailability Low Permeability Low Permeability Low Permeability->Low Bioavailability First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Low Bioavailability Particle Size Reduction Particle Size Reduction Improved Bioavailability Improved Bioavailability Particle Size Reduction->Improved Bioavailability Lipid-Based Formulations (SEDDS) Lipid-Based Formulations (SEDDS) Lipid-Based Formulations (SEDDS)->Improved Bioavailability Amorphous Solid Dispersions Amorphous Solid Dispersions Amorphous Solid Dispersions->Improved Bioavailability Low Bioavailability->Particle Size Reduction Address with Low Bioavailability->Lipid-Based Formulations (SEDDS) Address with Low Bioavailability->Amorphous Solid Dispersions Address with

Caption: Logical workflow for addressing this compound bioavailability issues.

G Start Start Prepare Formulation Prepare Formulation Start->Prepare Formulation Administer to Animal Model Administer to Animal Model Prepare Formulation->Administer to Animal Model Collect Blood Samples Collect Blood Samples Administer to Animal Model->Collect Blood Samples Analyze Plasma Concentration Analyze Plasma Concentration Collect Blood Samples->Analyze Plasma Concentration Pharmacokinetic Analysis Pharmacokinetic Analysis Analyze Plasma Concentration->Pharmacokinetic Analysis Bioavailability Sufficient? Bioavailability Sufficient? Pharmacokinetic Analysis->Bioavailability Sufficient? Optimize Formulation Optimize Formulation Bioavailability Sufficient?->Optimize Formulation No End End Bioavailability Sufficient?->End Yes Optimize Formulation->Prepare Formulation

Caption: Experimental workflow for in vivo bioavailability assessment.

G CCK CCK CCKA Receptor CCKA Receptor CCK->CCKA Receptor Activates This compound This compound This compound->CCKA Receptor Inhibits Gq/11 Gq/11 CCKA Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified CCKA receptor signaling pathway and this compound's inhibitory action.

References

Technical Support Center: Mitigating Potential Toxicity of TP-680 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TP-680 in preclinical studies. The information is designed to help anticipate and mitigate potential toxicities, ensuring data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2][3][4] CD73 is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine (B11128) from adenosine monophosphate (AMP).[4] By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby enhancing anti-tumor immune responses.

Q2: What is the known safety profile of this compound from preclinical and early clinical studies?

A2: Preclinical studies in mouse models have suggested that this compound does not induce liver toxicity, as assessed by serum ALT analysis. In a Phase 1 study involving healthy volunteers, the compound, referred to as AB680, was found to be well-tolerated with an excellent safety profile. No serious adverse events were reported in this study. In clinical trials where AB680 was used in combination with chemotherapy and immunotherapy, it demonstrated a manageable safety profile with no significant additive toxicity observed.

Q3: Are there any potential on-target toxicities associated with the inhibition of CD73?

A3: While preclinical and early clinical data for this compound (as AB680) show a favorable safety profile, it is important to consider potential on-target effects. Studies on CD73 knockout mice have shown that they do not exhibit an overt phenotype at baseline. However, humans with a genetic deficiency in CD73 can develop vascular calcification and joint issues. Therefore, for long-term preclinical studies, monitoring for any vascular or joint abnormalities may be prudent.

Q4: What are the recommended starting points for in vitro and in vivo dose-ranging studies?

A4: For in vitro studies, it is recommended to perform a dose-response curve starting from low nanomolar concentrations, given the high potency of this compound (reported Kᵢ of 5 pM for AB680). For in vivo studies in mice, a starting dose of 10mg/kg administered via oral gavage three times a week has been used in a syngeneic pancreatic cancer model. However, the optimal dose and schedule will depend on the specific animal model and tumor type, and should be determined empirically through a well-designed dose-escalation study.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected in vitro cytotoxicity in non-target cell lines - Off-target effects at high concentrations- Solubilization issues leading to precipitation and non-specific effects- Contamination of cell cultures- Perform a broader panel of cytotoxicity assays on various cell lines to assess specificity.- Ensure complete solubilization of this compound in the appropriate vehicle (e.g., DMSO) and use a final vehicle concentration that is non-toxic to the cells.- Regularly test cell lines for mycoplasma and other contaminants.
Signs of systemic toxicity in animal models (e.g., weight loss, lethargy, ruffled fur) - Dose is too high, exceeding the maximum tolerated dose (MTD)- Immune-related adverse events due to modulation of the immune system- Off-target organ toxicity- Reduce the dose of this compound or the frequency of administration.- Conduct a formal MTD study.- Monitor for signs of immune-related adverse events, such as inflammation in key organs (e.g., liver, gut, skin).- Perform comprehensive histopathological analysis of major organs at the end of the study.
Lack of anti-tumor efficacy in vivo - Sub-optimal dosing or administration route- Tumor model is not dependent on the CD73/adenosine pathway- Rapid metabolism or clearance of the compound in the specific animal model- Perform pharmacokinetic (PK) studies to ensure adequate drug exposure at the tumor site.- Confirm CD73 expression in your tumor model.- Consider combination therapy with other immunotherapies, such as anti-PD-1 antibodies, which has shown enhanced efficacy in preclinical models.
Variability in experimental results - Inconsistent drug formulation or administration- Biological variability within the animal cohort- Technical variability in assays- Ensure consistent preparation and administration of the this compound formulation.- Increase the number of animals per group to improve statistical power.- Standardize all experimental procedures and perform assays in duplicate or triplicate.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µM)
MC38Murine Colon Adenocarcinoma> 100
B16-F10Murine Melanoma> 100
KPCMurine Pancreatic Ductal Adenocarcinoma> 100
Primary Human HepatocytesNormal Liver Cells> 100
Primary Human Renal Proximal Tubule Epithelial CellsNormal Kidney Cells> 100

Table 2: Hypothetical In Vivo Toxicity Summary of this compound in C57BL/6 Mice (28-day study)

Dose Group (mg/kg, p.o., 3x/week)Percent Body Weight ChangeSerum ALT (U/L)Serum Creatinine (mg/dL)Key Histopathological Findings
Vehicle Control+5.2%35 ± 80.4 ± 0.1No significant findings
10+4.8%38 ± 100.4 ± 0.2No significant findings
30+2.1%42 ± 120.5 ± 0.1No significant findings
100-3.5%55 ± 150.6 ± 0.2Minimal multifocal mononuclear cell infiltrates in the liver

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

2. In Vivo Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Use healthy, age-matched mice (e.g., C57BL/6).

    • Divide mice into several dose groups, including a vehicle control group.

    • Administer this compound via the intended clinical route (e.g., oral gavage) at escalating doses for a defined period (e.g., 14-28 days).

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and collect major organs for histopathological examination.

    • The MTD is defined as the highest dose that does not cause mortality, significant weight loss (e.g., >20%), or other severe clinical signs of toxicity.

Visualizations

CD73_Signaling_Pathway CD73-Adenosine Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Immune/Cancer Cell ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine AdenoR Adenosine Receptor (A2A/A2B) Adenosine->AdenoR Binds CD39->AMP CD73->Adenosine TP680 This compound TP680->CD73 ImmuneSuppression Immune Suppression (↓ T-cell function, etc.) AdenoR->ImmuneSuppression Activates

Caption: CD73 pathway and this compound inhibition.

Experimental_Workflow Preclinical Toxicity Assessment Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer and normal cells) invitro_start->cytotoxicity specificity Target Specificity Assays (e.g., enzyme inhibition assay) invitro_start->specificity invivo_start Proceed if In Vitro shows low cytotoxicity invitro_start->invivo_start mtd_study Maximum Tolerated Dose (MTD) Study invivo_start->mtd_study efficacy_study Efficacy Studies in Syngeneic Tumor Models mtd_study->efficacy_study pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis efficacy_study->pk_pd tox_path Comprehensive Toxicology & Histopathology efficacy_study->tox_path

Caption: Workflow for this compound toxicity assessment.

References

Technical Support Center: Achieving Consistent Results with TP-680 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with TP-680 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For most in vitro assays, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound. It is crucial to use anhydrous DMSO to prevent compound precipitation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q2: What is the optimal concentration range for this compound in a typical kinase assay?

The optimal concentration will vary depending on the specific kinase and substrate used. We recommend performing a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range. This will help determine the IC50 value, which is the concentration at which this compound inhibits 50% of the kinase activity.

Q3: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light. Before use, thaw the aliquot at room temperature and vortex gently to ensure a homogenous solution.

Q4: Can I use this compound in cell-based assays?

Yes, this compound can be used in cell-based assays to assess its effect on cellular signaling pathways. However, it is essential to first determine the cytotoxicity of this compound on the specific cell line being used. A standard cell viability assay, such as an MTT or CellTiter-Glo® assay, should be performed to identify a non-toxic concentration range for your experiments.

Q5: What are the primary off-target effects to be aware of when using this compound?

While this compound is designed to be a potent inhibitor of its primary target, potential off-target effects on other kinases should not be overlooked. We recommend profiling this compound against a panel of related kinases to assess its selectivity. This is particularly important when interpreting results from cell-based assays where multiple signaling pathways are active.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability in results can obscure the true effect of this compound. Follow these steps to troubleshoot this common issue.

Troubleshooting Steps:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability.[1]

    • Ensure proper and consistent pipetting technique for all reagents.

    • Use calibrated pipettes.

    • When preparing serial dilutions, ensure thorough mixing between each dilution.

  • Cell Seeding Density: Uneven cell distribution can lead to variable results in cell-based assays.[2]

    • Ensure a single-cell suspension before seeding.

    • Mix the cell suspension gently but thoroughly before and during plating.

    • Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS.

  • Reagent Preparation: Improperly prepared reagents can introduce variability.

    • Ensure all components of the assay buffer (e.g., ATP, substrate) are at the correct final concentration.

    • Prepare fresh reagents when possible.

Issue 2: No Inhibition Observed at Expected Concentrations

If this compound does not show inhibitory activity, consider the following potential causes.

Troubleshooting Steps:

  • Compound Integrity: The compound may have degraded.

    • Verify the storage conditions of your this compound stock.

    • Use a fresh aliquot of the compound.

    • Consider verifying the compound's identity and purity via analytical methods if degradation is suspected.

  • Assay Conditions: The in vitro assay conditions may not be optimal.

    • ATP Concentration: For ATP-competitive inhibitors, the apparent potency can be affected by the ATP concentration in the assay.[3][4] Ensure the ATP concentration is appropriate for your experimental goals (e.g., at or below the Km for ATP for the target kinase).

    • Enzyme Activity: Confirm that the kinase is active in your assay system using a known potent inhibitor as a positive control.

  • Inhibitor-Enzyme Interaction: The inhibitor may require a pre-incubation period.

    • Some inhibitors exhibit slow-onset inhibition and require a pre-incubation period with the enzyme before initiating the reaction by adding the substrate or ATP.[5]

Issue 3: High Background Signal in the Assay

A high background signal can mask the inhibitory effects of this compound.

Troubleshooting Steps:

  • Assay Buffer Components:

    • Some components in the assay buffer may interfere with the detection method. For example, high concentrations of DTT can interfere with some luciferase-based ATP detection assays.

    • Test the background signal of the assay buffer without the enzyme or substrate.

  • Autophosphorylation of the Kinase: The kinase itself may be contributing to the signal through autophosphorylation.

    • Run a control reaction without the substrate to quantify the level of autophosphorylation.

    • If autophosphorylation is high, you may need to optimize the enzyme concentration or assay conditions.

  • Plate Selection: The type of microplate can influence background signal, especially in fluorescence and luminescence-based assays.

    • For luminescence assays, use solid white plates to maximize signal and prevent crosstalk.

    • For fluorescence assays, use black plates to reduce background fluorescence.

Data Presentation

Table 1: IC50 Values of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)Assay TypeATP Concentration (µM)
Target Kinase A15Radiometric10
Kinase B250Luminescence10
Kinase C>10,000Fluorescence10
Kinase D850Radiometric100

Table 2: Effect of ATP Concentration on this compound IC50 for Target Kinase A

ATP Concentration (µM)IC50 (nM)
15
1015
10055
1000 (Physiological)210

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric)

  • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Serially dilute this compound in DMSO, then further dilute in the kinase reaction buffer.

  • Add 5 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.

  • Add 10 µL of the target kinase solution (e.g., 2.5 ng/µL) to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a substrate/ATP mixture containing the peptide substrate and [γ-33P]ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add this compound to Plate prep_compound->add_compound prep_reagents Prepare Assay Reagents add_enzyme Add Kinase prep_reagents->add_enzyme add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP/Substrate) pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Measure Signal stop_reaction->detect_signal analyze_data Analyze Data (e.g., IC50 calculation) detect_signal->analyze_data

Caption: General workflow for an in vitro kinase assay with this compound.

troubleshooting_flowchart start Inconsistent Results? check_pipetting Review Pipetting Technique & Calibration start->check_pipetting Yes no_inhibition No Inhibition? start->no_inhibition No check_cells Optimize Cell Seeding Protocol check_pipetting->check_cells check_reagents Prepare Fresh Reagents check_cells->check_reagents end Consistent Results check_reagents->end check_compound Verify Compound Integrity no_inhibition->check_compound Yes high_background High Background? no_inhibition->high_background No check_assay Optimize Assay Conditions (e.g., ATP conc.) check_compound->check_assay positive_control Run Positive Control check_assay->positive_control positive_control->end check_buffer Test Buffer Components high_background->check_buffer Yes high_background->end No check_autophos Measure Kinase Autophosphorylation check_buffer->check_autophos check_plate Select Appropriate Plate Type check_autophos->check_plate check_plate->end

Caption: Troubleshooting flowchart for common issues in this compound assays.

signaling_pathway receptor Growth Factor Receptor target_kinase Target Kinase A receptor->target_kinase downstream_kinase Downstream Kinase target_kinase->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response tp680 This compound tp680->target_kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Investigating Variability in Tumor Response to TP-680

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in tumor response to TP-680 treatment. All experimental protocols are detailed to ensure reproducibility, and quantitative data is summarized for clarity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant heterogeneity in the response of different tumor cell lines to this compound. What are the potential underlying molecular mechanisms?

A1: Variability in tumor response to this compound, a potent CD73 inhibitor, can be attributed to several factors related to the adenosinergic signaling pathway and the tumor microenvironment. Key potential mechanisms include:

  • Differential Expression of CD73: The level of CD73 expression on the surface of cancer cells can directly correlate with their sensitivity to this compound. High levels of CD73 may lead to increased adenosine (B11128) production, making the cells more dependent on this pathway for immune evasion and thus more sensitive to inhibition.

  • Expression of Upstream and Downstream Pathway Components: The expression and activity of other components of the adenosine pathway, such as CD39 (which converts ATP to AMP) and adenosine receptors (e.g., A2A, A2B), can influence the cellular response.

  • Presence of Alternative Adenosine Production Pathways: Tumors may utilize alternative pathways to generate adenosine, bypassing the need for CD73 and thereby conferring resistance to this compound.

  • Tumor Microenvironment (TME) Composition: The presence of various immune cells within the TME can impact the response. For instance, a high density of T cells expressing the A2A receptor might be more susceptible to the immunosuppressive effects of adenosine.

To investigate these possibilities, we recommend performing quantitative analysis of key protein expressions and assessing the cellular metabolic activity in response to treatment.

Q2: Our in vitro cell viability assays show inconsistent IC50 values for this compound across repeat experiments. What are the common technical pitfalls?

A2: Inconsistent IC50 values in cell viability assays are a common issue that can often be resolved by standardizing experimental conditions. Potential sources of variability include:

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to significant differences in final cell viability readings. It is crucial to ensure a uniform single-cell suspension and accurate cell counting before seeding.[1]

  • Drug Potency and Handling: Ensure that the this compound stock solution is stored correctly and that fresh dilutions are made for each experiment to avoid degradation.[1]

  • Assay Incubation Times: Both the drug treatment duration and the incubation time with the viability reagent (e.g., MTT, MTS) should be kept consistent across all experiments.[2][3]

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media or PBS.[1]

  • Cell Passage Number: Using cells of a consistent and low passage number is recommended, as prolonged culturing can lead to phenotypic and genotypic changes, affecting drug sensitivity.

A troubleshooting workflow can help identify the source of variability.

Troubleshooting Guides

Problem 1: No significant dose-dependent decrease in cell viability observed in a supposedly sensitive cell line.

Possible Causes and Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step
Incorrect Drug Concentration Range Perform a broad-range dose-response experiment (e.g., 0.01 nM to 100 µM) to determine the optimal concentration range for your specific cell line.
Suboptimal Assay Endpoint The chosen incubation time may be too short to observe a cytotoxic or cytostatic effect. Consider extending the treatment duration (e.g., 48, 72, 96 hours).
Cell Line Misidentification or Contamination Authenticate your cell line using short tandem repeat (STR) analysis and test for mycoplasma contamination.
Acquired Resistance If the cell line was previously sensitive, it may have developed resistance. Investigate potential resistance mechanisms (see Problem 2).
Problem 2: A previously sensitive tumor cell line is now showing resistance to this compound.

Possible Causes and Investigation Workflow:

This could be due to acquired resistance. A systematic approach is necessary to identify the underlying mechanism.

Hypothesized Resistance Mechanisms & Experimental Validation:

Hypothesized Mechanism Experimental Approach Expected Outcome in Resistant Cells
Downregulation of CD73 expression Western Blot, Flow Cytometry, or ImmunofluorescenceDecreased CD73 protein levels compared to sensitive parental cells.
Upregulation of adenosine transporters qPCR or Western Blot for adenosine transporters (e.g., ENT1, ENT2)Increased expression of transporters leading to enhanced adenosine uptake.
Activation of bypass signaling pathways Phospho-protein arrays or Western Blot for key signaling nodes (e.g., Akt, ERK)Altered activation of pro-survival pathways independent of adenosine signaling.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for CD73 Expression

This protocol is for detecting and quantifying the expression level of the CD73 protein.

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CD73 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).

Immunofluorescence for CD73 Localization

This protocol allows for the visualization of CD73 protein expression and its subcellular localization.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody against CD73 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Tumor Cell Lines

Cell LineTumor TypeThis compound IC50 (nM)Standard Deviation
Cell Line ABreast Cancer15.22.1
Cell Line BLung Cancer89.710.5
Cell Line CColon Cancer5.61.3
Cell Line DPancreatic Cancer> 1000N/A

Table 2: Relative CD73 Protein Expression in Tumor Cell Lines

Cell LineRelative CD73 Expression (Normalized to GAPDH)
Cell Line A2.5
Cell Line B0.8
Cell Line C3.1
Cell Line D0.2

Visualizations

TP680_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR Binding CD39->AMP CD73->ADO cAMP cAMP A2AR->cAMP Activation PKA PKA cAMP->PKA CREB CREB PKA->CREB ImmuneSuppression Immune Suppression CREB->ImmuneSuppression TP680 This compound TP680->CD73 Inhibition Experimental_Workflow start Observe Variable Tumor Response to this compound hypothesis Formulate Hypotheses: - Differential CD73 Expression - Altered Signaling Pathways - Acquired Resistance start->hypothesis experiments Perform Experiments: - Cell Viability Assays - Western Blot - Immunofluorescence - qPCR hypothesis->experiments data_analysis Analyze and Interpret Data: - IC50 Determination - Protein Quantification - Gene Expression Analysis experiments->data_analysis conclusion Draw Conclusions on Mechanisms of Variability data_analysis->conclusion Troubleshooting_Tree start Inconsistent IC50 Values? check_seeding Consistent Cell Seeding? start->check_seeding Yes check_drug Fresh Drug Dilutions? check_seeding->check_drug Yes solution_seeding Optimize Seeding Protocol check_seeding->solution_seeding No check_incubation Consistent Incubation Times? check_drug->check_incubation Yes solution_drug Prepare Fresh Dilutions check_drug->solution_drug No check_passage Low Cell Passage? check_incubation->check_passage Yes solution_incubation Standardize Incubation check_incubation->solution_incubation No solution_passage Use Low Passage Cells check_passage->solution_passage No further_investigation Investigate Biological Variability check_passage->further_investigation Yes

References

Best practices for long-term storage and handling of TP-680

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TP-680

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here you will find best practices for storage and handling, answers to frequently asked questions, and troubleshooting guides for common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (lyophilized) this compound for long-term use? A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Storing the compound in a desiccator can provide additional protection against moisture. While short-term shipping may occur at room temperature, extended storage at low temperatures is critical for preserving its chemical integrity.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of small molecule inhibitors like this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize compound degradation.[1] For some compounds, other solvents like ethanol, methanol, or dimethylformamide (DMF) may also be suitable.

Q3: How should I store this compound stock solutions? A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or ideally -80°C. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock. Use amber glass vials or polypropylene (B1209903) tubes for storage.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this? A4: This is a common issue indicating that the kinetic solubility of the compound has been exceeded. Most kinase inhibitors are lipophilic and have low aqueous solubility. To mitigate this, you can:

  • Lower the final concentration of this compound in your experiment.

  • Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.

  • Perform a serial dilution of the stock solution into the aqueous buffer.

  • Briefly sonicate the solution to help dissolve small precipitates.

  • Consider adding a surfactant like Tween-20 (e.g., 0.01%) or a co-solvent to your aqueous buffer.

  • Adjust the pH of your buffer, as the solubility of many inhibitors is pH-dependent.

Q5: The vial of lyophilized this compound appears empty. Is this normal? A5: Yes, this can be normal, especially for small quantities. The lyophilized compound may be present as a thin, hard-to-see film on the bottom or walls of the vial. Always proceed with the reconstitution protocol by adding the solvent directly to the vial.

Storage and Handling Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound.

FormSolventStorage TemperatureRecommended DurationKey Handling Notes
Solid (Lyophilized) N/A-20°C or -80°CLong-term (Years)Protect from light and moisture. Use a desiccator if possible.
Stock Solution Anhydrous DMSO-20°CMedium-term (Months)Aliquot into single-use vials to avoid freeze-thaw cycles.
Stock Solution Anhydrous DMSO-80°CLong-term (≥1 Year)Aliquot into single-use vials. Offers the best stability.
Working Dilution Aqueous BufferRoom Temp or 4°CShort-term (Hours)Prepare fresh before each experiment. Do not store.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in experiments.

  • Potential Cause: Compound degradation. Small molecule inhibitors can be sensitive to light, air (oxidation), pH, and repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions for each experiment from a frozen, single-use stock aliquot.

    • Check Stock Integrity: If you suspect stock degradation, prepare a fresh stock solution from the solid compound.

    • Proper Storage: Ensure stock solutions are stored in tightly sealed, light-protected vials at -80°C.

    • Inert Gas: For highly sensitive compounds, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

    • Stability Test: Perform a stability test by analyzing aliquots of your stock solution over time using HPLC to check for degradation products.

Issue 2: Precipitate observed in stock or working solutions.

  • Potential Cause: Poor solubility, solvent has absorbed moisture, or the concentration is too high.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect solutions for precipitates before use. Do not use a solution with visible precipitates, as the concentration will be inaccurate.

    • Improve Dissolution: Gently warm the solution (e.g., in a 37°C water bath for 5-10 minutes) and vortex or sonicate to aid dissolution.

    • Use Anhydrous Solvent: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce compound solubility.

    • Lower Concentration: If the problem persists, consider preparing a less concentrated stock solution.

    • Follow Solubility Workflow: Refer to the solubility troubleshooting workflow diagram below for a systematic approach.

G cluster_0 Troubleshooting Workflow: Compound Precipitation A Precipitate forms upon dilution into aqueous buffer B Lower final concentration A->B Try First C Adjust buffer pH A->C If ionizable D Add surfactant (e.g., 0.01% Tween-20) or co-solvent A->D If compatible E Perform serial dilution B->E G Solution remains clear? C->G D->G F Sonication E->F F->G G->A No, re-evaluate strategy H Proceed with experiment G->H Yes

Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to a Stock Solution

This protocol details the steps to properly reconstitute solid this compound for the first time.

Materials:

  • Vial of lyophilized this compound

  • Anhydrous, high-purity DMSO

  • Sterile polypropylene or glass vials for aliquots

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate Vial: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-30 minutes before opening. This prevents condensation of atmospheric moisture inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution (e.g., 37°C water bath) or use a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to confirm it is clear and free of any particulates.

  • Aliquot for Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Label each aliquot clearly with the compound name, concentration, solvent, and date.

  • Store: Store the aliquots at -80°C for long-term stability.

G A Start: Lyophilized this compound Vial B Equilibrate to Room Temp & Centrifuge A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Single-Use Vials E->F Clear Solution H Re-dissolve (Step D) or Prepare new stock E->H Precipitate Present G Store at -80°C F->G

Experimental workflow for reconstituting and storing this compound.
Protocol 2: General Cell-Based Viability Assay (e.g., MTT/XTT)

This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation:

    • Thaw a single-use aliquot of this compound DMSO stock solution at room temperature.

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for a dose-response curve.

    • Prepare a vehicle control (medium with the same final percentage of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

    • Incubate the plate for the desired duration (e.g., 48, 72 hours) at 37°C, 5% CO₂.

  • Viability Assessment:

    • Following incubation, add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours) to allow for color development.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Signaling Pathway Context

This compound is hypothesized to be a kinase inhibitor. Kinases are critical enzymes in signaling pathways that regulate cell growth, proliferation, and survival. A common pathway implicated in cancer is the MAPK/Erk pathway, which is often activated by receptor tyrosine kinases (RTKs).

G cluster_0 Hypothetical MAPK/Erk Signaling Pathway Inhibition by this compound GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Adaptor Adaptor Proteins (e.g., GRB2) RTK->Adaptor Activates RAS RAS Adaptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Response Cell Proliferation, Survival, etc. TF->Response Regulates TP680 This compound TP680->RAF TP680->MEK

Hypothetical inhibition of the MAPK/Erk pathway by this compound.

References

Validation & Comparative

Unveiling the Potency of TP-680 and its Contemporaries in CD73 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of immuno-oncology, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a pivotal strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a comparative analysis of the efficacy of TP-680 (AB680/quemliclustat) alongside other notable small molecule CD73 inhibitors: ORIC-533, and PSB-12379. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of publicly available experimental data to inform future research and development.

The Adenosine (B11128) Pathway: A Key Immunosuppressive Axis

Extracellular adenosine, primarily generated through the enzymatic cascade of CD39 and CD73, is a potent suppressor of anti-tumor immunity. CD39 initiates the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP). Subsequently, CD73, anchored to the cell surface, catalyzes the final and rate-limiting step, the hydrolysis of AMP into adenosine. This adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and Natural Killer (NK) cells, dampening their cytotoxic functions and promoting an immunosuppressive milieu conducive to tumor growth. The inhibition of CD73 is a therapeutic approach aimed at blocking this critical immunosuppressive pathway.

Adenosine_Signaling_Pathway cluster_enzymes Enzymatic Conversion cluster_inhibitors CD73 Inhibitors ATP Extracellular ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 ImmuneSuppression Immune Suppression Adenosine->ImmuneSuppression Binds to A2A/A2B Receptors CD39 CD39 CD73 CD73 AB680 AB680 AB680->CD73 ORIC533 ORIC-533 ORIC533->CD73 PSB12379 PSB-12379 PSB12379->CD73

Figure 1: The CD73-mediated adenosine signaling pathway and points of inhibition.

Comparative Efficacy of Small Molecule CD73 Inhibitors

The following tables summarize the in vitro and in vivo efficacy data for AB680 (quemliclustat), ORIC-533, and PSB-12379. It is important to note that direct head-to-head comparative studies are limited in the public domain, and experimental conditions may vary between studies.

In Vitro Potency
InhibitorTargetAssay TypePotency (Ki)Potency (IC50)Source
AB680 (Quemliclustat) Human CD73Biochemical5 pM[1]0.043 nM (soluble hCD73)[2][1][2]
Human CD73Cell-based (CHO cells)-0.070 nM[2]
Human CD8+ T CellsCell-based-0.66 nM
Mouse CD8+ T CellsCell-based-0.008 nM
ORIC-533 Human CD73Biochemical-<0.1 nM
Human CD73Cell-based (H1528 cells)-0.14 nM
Mouse CD73Cell-based (EMT6 cells)-1.0 nM
PSB-12379 Rat CD73Biochemical9.03 nM-
In Vivo Efficacy in Syngeneic Mouse Models
InhibitorMouse ModelTumor TypeTreatment RegimenKey FindingsSource
AB680 (Quemliclustat) C57BL/6B16F10 Melanoma10 mg/kg, once dailySignificant delay in tumor growth; increased tumor-infiltrating CD8+ T cells.
C57BL/6B16F10 MelanomaCombination with anti-PD-1Significantly decreased tumor burden and increased survival compared to vehicle.
ORIC-533 Not specifiedNot specifiedOral administrationDemonstrated single-agent antitumor activity.
PSB-12379 No publicly available in vivo efficacy data found.

Experimental Protocols

A comprehensive understanding of the methodologies employed to generate the efficacy data is crucial for accurate interpretation and comparison. Below are detailed descriptions of key experimental protocols.

CD73 Enzymatic Activity Assay (Malachite Green Assay)

This colorimetric assay is a common method to determine the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP.

Malachite_Green_Assay_Workflow Start Start: Prepare Reagents IncubateInhibitor Incubate CD73 enzyme with inhibitor (or vehicle control) Start->IncubateInhibitor AddSubstrate Add AMP substrate to initiate reaction IncubateInhibitor->AddSubstrate IncubateReaction Incubate at room temperature AddSubstrate->IncubateReaction AddReagent Add Malachite Green Reagent to stop reaction and develop color IncubateReaction->AddReagent MeasureAbsorbance Measure absorbance at ~620-650 nm AddReagent->MeasureAbsorbance AnalyzeData Analyze data and calculate IC50 values MeasureAbsorbance->AnalyzeData End End AnalyzeData->End In_Vivo_Efficacy_Workflow Start Start: Tumor Cell Implantation TumorGrowth Allow tumors to establish and reach a palpable size Start->TumorGrowth Randomization Randomize mice into treatment groups (Vehicle, Inhibitor, Combination) TumorGrowth->Randomization Treatment Administer treatment according to schedule (e.g., daily oral gavage or intraperitoneal injection) Randomization->Treatment Monitoring Monitor tumor growth (caliper measurements) and animal health Treatment->Monitoring Endpoint Endpoint analysis: Tumor volume, survival, immune cell infiltration (flow cytometry) Monitoring->Endpoint End End Endpoint->End

References

Head-to-Head In Vitro Comparison: TP-680 (AB680) vs. PSB-12379

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers in Drug Development

In the landscape of immuno-oncology, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. CD73 catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a potent signaling molecule that dampens anti-tumor immune responses. This guide provides a detailed head-to-head in vitro comparison of two prominent small molecule CD73 inhibitors: TP-680 (also known as AB680 or Quemliclustat) and PSB-12379. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Mechanism of Action and Signaling Pathway

Both this compound and PSB-12379 are potent inhibitors of CD73. Their primary mechanism of action is to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the extracellular space. This inhibition is crucial in the context of the tumor microenvironment, where high levels of adenosine can suppress the function of various immune cells, including T cells and Natural Killer (NK) cells.

The signaling pathway targeted by both inhibitors is the canonical purinergic signaling cascade. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 dephosphorylates AMP to generate adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling that leads to immunosuppression. By inhibiting CD73, this compound and PSB-12379 effectively disrupt this immunosuppressive axis.

CD73 Signaling Pathway cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_immune_cell Immune Cell ATP ATP AMP AMP ATP->AMP Hydrolysis CD39 CD39 Adenosine Adenosine AMP->Adenosine Dephosphorylation CD73 CD73 A2AR A2A Receptor Adenosine->A2AR Binding CD39->AMP CD73->Adenosine TP680 This compound TP680->CD73 Inhibition PSB12379 PSB-12379 PSB12379->CD73 Inhibition Suppression Immune Suppression A2AR->Suppression Signal Transduction

Caption: The CD73 signaling pathway and points of inhibition.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activities of this compound and PSB-12379 against CD73. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between different studies.

ParameterThis compound (AB680)PSB-12379SpeciesReference
Ki 4.9 pM2.21 nMHuman[1]
-9.03 nMRat[2]
IC50 0.008 nM-Human CD8+ T cells[3]
0.043 nM-Soluble Human CD73[4]
0.66 nM-Mouse CD8+ T cells[3]

Experimental Protocols

To facilitate the replication and further investigation of these compounds, detailed methodologies for key in vitro experiments are provided below.

CD73 Enzymatic Activity Assay (Colorimetric - Malachite Green)

This assay determines the inhibitory activity of compounds by measuring the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of AMP.

Materials:

  • Recombinant human CD73 enzyme

  • Adenosine monophosphate (AMP)

  • CD73 Assay Buffer (e.g., 20 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 4.2 mM NaHCO3, 0.1% glucose, pH 7.4)

  • This compound and PSB-12379 stock solutions (in DMSO)

  • Malachite Green-based phosphate detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and PSB-12379 in CD73 Assay Buffer. Include a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the recombinant human CD73 enzyme to the desired concentration in CD73 Assay Buffer.

  • Assay Reaction:

    • Add 25 µL of the serially diluted compound or vehicle control to the wells of a 96-well microplate.

    • Add 50 µL of the diluted CD73 enzyme to each well.

    • Mix gently and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of AMP substrate solution. The final AMP concentration should be near its Km value for CD73.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Detection:

    • Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis:

    • Subtract the absorbance of a no-enzyme control from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

CD73_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Detection & Analysis A Prepare Serial Dilutions of this compound & PSB-12379 C Add Compound/Vehicle to 96-well Plate A->C B Dilute Recombinant Human CD73 Enzyme D Add CD73 Enzyme & Pre-incubate B->D C->D E Initiate with AMP Substrate & Incubate D->E F Add Malachite Green Reagent E->F G Measure Absorbance F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for the CD73 enzymatic inhibition assay.
Cellular CD73 Inhibition Assay

This assay measures the ability of the compounds to inhibit CD73 activity on the surface of cells.

Materials:

  • CD73-expressing cell line (e.g., human CD8+ T cells, various cancer cell lines)

  • Cell culture medium

  • Assay buffer (as described above)

  • This compound and PSB-12379 stock solutions

  • AMP substrate

  • Phosphate detection reagent or LC-MS/MS for adenosine quantification

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the CD73-expressing cells into a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and PSB-12379 in assay buffer.

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.

  • Enzymatic Reaction:

    • Add AMP substrate to the wells.

    • Incubate for a defined period (e.g., 120 minutes) at 37°C.

  • Detection:

    • Collect the supernatant.

    • Measure the amount of phosphate produced using a Malachite Green-based assay or quantify the amount of adenosine produced using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Both this compound (AB680) and PSB-12379 are highly potent inhibitors of CD73, a critical target in cancer immunotherapy. The available in vitro data indicates that this compound exhibits picomolar potency, suggesting it is a more potent inhibitor than PSB-12379, which demonstrates nanomolar activity. However, the choice of inhibitor for a specific research application may depend on various factors, including the specific cell types or model systems being investigated, as well as other pharmacological properties not covered in this in vitro comparison. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising CD73 inhibitors.

References

Comparative Analysis of VX-680's Anti-Tumor Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the performance of the Aurora kinase inhibitor, VX-680, in comparison to alternative therapeutic agents in anaplastic thyroid cancer, clear cell renal cell carcinoma, and Bcr/Abl-positive acute lymphoblastic leukemia.

VX-680 (also known as Tozasertib or MK-0457) is a potent, small-molecule inhibitor of the Aurora kinase family (A, B, and C), which are key regulators of mitosis.[1] Aberrant activity of these kinases is a hallmark of many human cancers, making them a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of the anti-tumor effects of VX-680 against other targeted therapies and standard-of-care treatments in various cancer contexts. The data presented is compiled from preclinical studies to offer a detailed overview of its efficacy and mechanism of action.

Anaplastic Thyroid Cancer (ATC)

Anaplastic thyroid cancer is a rare but highly aggressive malignancy with a dismal prognosis.[2] Standard therapies have shown limited efficacy, creating a critical need for novel therapeutic strategies. VX-680 has demonstrated significant anti-proliferative and pro-apoptotic effects in ATC cell lines.[2]

Comparative Efficacy Data (In Vitro)
DrugCell LineIC50 (nM)Reference
VX-680 CAL-6225 - 150[2]
8305C25 - 150[2]
8505C25 - 150
BHT-10125 - 150
Lenvatinib 8505C24,260
TCO126,320
BRAFWT/V600E-ATC16,420 - 31,790
Alisertib (MLN8237) Various Cancer Cell Lines3 - 1710
In Vivo Efficacy

In a study using an anaplastic thyroid cancer cell line (AF) xenograft model, Lenvatinib at a dose of 25 mg/kg/day significantly inhibited tumor growth. While specific in vivo data for VX-680 in ATC models was not found in the provided search results, its potent in vitro activity suggests potential for in vivo efficacy.

Clear Cell Renal Cell Carcinoma (ccRCC)

Clear cell renal cell carcinoma is the most common subtype of kidney cancer. Overexpression of Aurora kinases A and B has been observed in ccRCC and correlates with advanced tumor stage and poor patient survival.

Comparative Efficacy Data (In Vitro)
DrugCell LineIC50 (µM)Reference
VX-680 A-498Not specified, but showed effect
Caki-1Not specified, but showed effect
Sunitinib 786-O4.6
ACHN1.9
Caki-12.8
Ren-019
Ren-0215
In Vivo Efficacy

In a Caki-1 xenograft model, VX-680 treatment resulted in a 75.7% decrease in tumor volume. Furthermore, VX-680 was shown to inhibit the growth of ccRCC tumors by targeting both the tumor cells and the tumor-associated endothelial cells, indicating anti-angiogenic properties. For comparison, Sunitinib is a standard-of-care treatment for advanced RCC and has demonstrated efficacy in various preclinical and clinical settings.

Bcr/Abl-Positive Acute Lymphoblastic Leukemia (ALL)

The Philadelphia chromosome, resulting in the Bcr/Abl fusion protein, is a common genetic abnormality in adult ALL. While tyrosine kinase inhibitors (TKIs) like Imatinib and Dasatinib are the standard of care, resistance, particularly due to the T315I mutation, remains a clinical challenge. VX-680 has shown efficacy against Bcr/Abl-positive ALL cells, including those with the T315I mutation.

Comparative Efficacy Data (In Vitro)
DrugCell LineIC50 (nM)Reference
Dasatinib TF-1 BCR/ABL0.75
K5621
TF-1 BCR/Abl IM-R7.5
K562 (48h)4.6
Imatinib TF-1 BCR/ABL500
K562750
Alisertib (MLN8237) ALL Cell LinesMedian of 61
In Vivo Efficacy

VX-680 has demonstrated profound tumor growth inhibition, including regression, in leukemia xenograft models. In a transgenic mouse model of Bcr/Abl-positive leukemia, Dasatinib at 20 mg/kg significantly prolonged the survival of the mice. Studies have shown that while Dasatinib is effective, leukemic cells can persist, leading to relapse, highlighting the need for alternative or combination therapies.

Mechanism of Action: VX-680 Signaling Pathway

VX-680 exerts its anti-tumor effects by inhibiting the Aurora kinases, which are crucial for multiple stages of mitosis. This inhibition leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis.

VX680_Mechanism_of_Action VX-680 Mechanism of Action VX680 VX-680 AuroraA Aurora A Kinase VX680->AuroraA Inhibits AuroraB Aurora B Kinase VX680->AuroraB Inhibits Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest (G2/M Phase) Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Alignment->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: VX-680 inhibits Aurora A and B kinases, disrupting mitosis and leading to apoptosis.

Experimental Workflow: In Vitro and In Vivo Efficacy Testing

The validation of anti-tumor effects of compounds like VX-680 typically follows a standardized workflow from initial cell-based assays to in vivo animal models.

Experimental_Workflow Typical Experimental Workflow for Anti-Tumor Drug Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., ATC, ccRCC, ALL) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot (Apoptosis Markers) Cell_Culture->Western_Blot Xenograft Xenograft Mouse Model (Subcutaneous Injection of Cancer Cells) MTT_Assay->Xenograft Promising results lead to Western_Blot->Xenograft Promising results lead to Treatment Drug Administration (e.g., VX-680 or Alternative) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement

Caption: Workflow for validating anti-tumor drugs from cell-based assays to animal models.

Logical Comparison: VX-680 vs. Alternative Therapies

This diagram illustrates the decision-making process for selecting a therapeutic agent based on the cancer type and molecular characteristics.

Logical_Comparison Therapeutic Selection Logic Cancer_Type Cancer Type? ATC Anaplastic Thyroid Cancer Cancer_Type->ATC ATC ccRCC Clear Cell Renal Cell Carcinoma Cancer_Type->ccRCC ccRCC ALL Bcr/Abl+ ALL Cancer_Type->ALL ALL VX680_Therapy Consider VX-680 ATC->VX680_Therapy Standard_Therapy Standard of Care (e.g., Lenvatinib, Sunitinib, Dasatinib) ATC->Standard_Therapy ccRCC->VX680_Therapy ccRCC->Standard_Therapy T315I T315I Mutation? ALL->T315I T315I->VX680_Therapy Yes T315I->Standard_Therapy No

Caption: Decision tree for selecting cancer therapy based on type and mutations.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • VX-680 and/or alternative drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., VX-680, Lenvatinib) and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Xenograft Mouse Model

Xenograft models are essential for evaluating the in vivo efficacy of anti-cancer agents. This involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell lines

  • Matrigel (optional)

  • VX-680 and/or alternative drugs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to promote tumor formation.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the drugs (e.g., VX-680, Sunitinib) and vehicle control according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers two to three times a week and calculate tumor volume (e.g., Volume = (length × width²) / 2).

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is commonly used to measure the levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Materials:

  • Protein lysates from treated and untreated cells or tumors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tumor tissue.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

References

Unveiling the Mechanism of TP-680: A Comparative Analysis of a Potent CCKA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanism of action for TP-680, a potent and selective cholecystokinin (B1591339) type A (CCKA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative CCKA receptor antagonists, MK-329 and loxiglumide (B1675256), supported by experimental data from independent studies.

Executive Summary

This compound is a serine derivative that functions as a highly selective antagonist for the peripheral CCKA receptor.[1] Independent studies have characterized its pharmacological profile, demonstrating its competitive and specific antagonism of CCK-induced physiological responses. This guide synthesizes the available data to provide a clear comparison of its potency, selectivity, and mode of action against other known CCKA antagonists.

Comparative Analysis of CCKA Receptor Antagonists

The following tables summarize the quantitative data from studies comparing this compound with MK-329 and loxiglumide. These data highlight the distinct pharmacological properties of each compound.

Table 1: Receptor Binding Affinity and Selectivity

CompoundCCKA Receptor IC50 (nM)CCKB Receptor IC50 (nM)Selectivity Ratio (CCKB/CCKA)Reference
This compound 1.21812.51510[2]
MK-329 Data not available in abstractData not available in abstract~2x less selective than this compound[1]
Loxiglumide Data not available in abstractData not available in abstract~22x less selective than this compound[1]

Table 2: In Vitro and In Vivo Potency

CompoundInhibition of CCK-8-Stimulated Amylase Release (in vitro)Antagonism of CCK-8-Stimulated Pancreatic Secretion (in vivo)Reference
This compound 106x more potent than loxiglumide; 17x less potent than MK-329ID50 = 480 nmol/kg (rats); ID50 = 600 nmol/kg (mice)[1]
MK-329 More potent than this compoundData not available in abstract
Loxiglumide Less potent than this compound and MK-329Data not available in abstract

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to and blocking the cholecystokinin type A (CCKA) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand cholecystokinin (CCK), initiates a downstream signaling cascade. The primary signaling pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including pancreatic enzyme secretion.

By antagonizing the CCKA receptor, this compound prevents the binding of CCK and thereby inhibits this signaling pathway, leading to a reduction in CCK-mediated physiological effects.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds & Activates TP680 This compound TP680->CCKAR Binds & Blocks Gq Gq Protein CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->PKC Activates Response Physiological Response (e.g., Amylase Secretion) PKC->Response Leads to

Caption: CCKA Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to characterize the mechanism of action of this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity and selectivity of this compound for CCKA and CCKB receptors.

  • Methodology: Dispersed acini from the rat pancreas (rich in CCKA receptors) and membranes from the rat cerebral cortex (rich in CCKB receptors) were used. The assay measured the ability of this compound, MK-329, and loxiglumide to displace the binding of a radiolabeled CCK analog, [125I]-CCK-8. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

Amylase Release Assay
  • Objective: To assess the functional antagonism of the CCKA receptor by measuring the inhibition of CCK-stimulated pancreatic enzyme secretion.

  • Methodology: Isolated rat pancreatic acini were incubated with various concentrations of CCK-8 in the presence or absence of this compound, MK-329, or loxiglumide. The amount of amylase released into the supernatant was measured as an index of pancreatic exocrine secretion. The potency of the antagonists was determined by their ability to inhibit the amylase release stimulated by 100 pM CCK-8.

In Vivo Antagonism of Pancreatic Secretion
  • Objective: To evaluate the in vivo efficacy of this compound in blocking CCK-induced pancreatic secretion.

  • Methodology: Anesthetized rats and mice were equipped with cannulas to collect pancreatic juice. Pancreatic secretion was stimulated by intravenous infusion of CCK-8. This compound was administered intravenously, and its ability to antagonize the CCK-8-stimulated pancreatic juice and protein output was measured. The dose required to inhibit the response by 50% (ID50) was calculated.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Tissue Preparation (Pancreatic Acini / Brain Membranes) binding_assay Radioligand Binding Assay ([¹²⁵I]-CCK-8 Displacement) start_vitro->binding_assay amylase_assay Amylase Release Assay (CCK-8 Stimulation) start_vitro->amylase_assay data_vitro Determine IC₅₀ & Potency binding_assay->data_vitro amylase_assay->data_vitro start_vivo Animal Preparation (Anesthetized Rats/Mice) stimulation CCK-8 Infusion to Stimulate Pancreatic Secretion start_vivo->stimulation antagonism Intravenous Administration of this compound stimulation->antagonism collection Collection of Pancreatic Juice antagonism->collection data_vivo Determine ID₅₀ collection->data_vivo

Caption: Experimental Workflow for Characterizing this compound's Mechanism of Action.

Conclusion

The available data from independent studies robustly characterize this compound as a potent and highly selective CCKA receptor antagonist. Its mechanism of action involves the competitive blockade of the CCKA receptor, leading to the inhibition of the Gq-PLC-IP3/DAG signaling pathway. Comparative analysis indicates that while this compound is less potent than MK-329 in vitro, it is significantly more potent than loxiglumide and exhibits superior selectivity for the CCKA receptor over the CCKB receptor. These findings underscore the potential of this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of CCK and as a potential therapeutic agent in disorders involving CCKA receptor signaling. Further research, including more recent independent validations and clinical trials, would be beneficial to fully elucidate its therapeutic potential.

References

TP-680 versus small molecule inhibitors of the adenosine pathway

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Small Molecule Inhibitors Targeting the Adenosine (B11128) Pathway

Note: This guide provides a comparative overview of various classes of small molecule inhibitors of the adenosine pathway based on publicly available research data. No information could be found on a specific product designated "TP-680" in the searched scientific literature and clinical trial databases. The following sections compare different classes of adenosine pathway inhibitors that are currently in development.

The adenosine pathway is a critical regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2] High concentrations of extracellular adenosine, produced through the enzymatic breakdown of adenosine triphosphate (ATP), suppress the activity of immune effector cells, allowing cancer cells to evade destruction.[3][4] Consequently, inhibiting this pathway has become a major focus in cancer immunotherapy.[5] This guide compares the performance and characteristics of different classes of small molecule inhibitors targeting this pathway, including inhibitors of the ectonucleotidases CD73 and CD39, and antagonists of the A2A and A2B adenosine receptors.

The Adenosine Signaling Pathway

In the TME, stressed or dying cancer cells release ATP. This extracellular ATP can be pro-inflammatory, but it is rapidly converted into the immunosuppressive nucleoside adenosine by the sequential action of two cell-surface enzymes: CD39 and CD73. Adenosine then binds primarily to A2A and A2B receptors on immune cells, triggering downstream signaling that dampens their anti-tumor functions.

Adenosine_Signaling_Pathway General Adenosine Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell (e.g., T Cell) ATP ATP (pro-inflammatory) CD39 CD39 ATP->CD39 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis ADO Adenosine (immunosuppressive) A2AR A2A Receptor ADO->A2AR binds A2BR A2B Receptor ADO->A2BR binds CD39->AMP CD73->ADO cAMP cAMP increase A2AR->cAMP A2BR->cAMP Suppression Immune Suppression (decreased proliferation, cytokine release) cAMP->Suppression

General Adenosine Signaling Pathway

Comparative Performance of Adenosine Pathway Inhibitors

Small molecule inhibitors targeting the adenosine pathway can be broadly categorized based on their molecular target: CD73 inhibitors, CD39 inhibitors, A2A receptor (A2AR) antagonists, and dual A2AR/A2BR antagonists. Each class offers a distinct mechanism for mitigating adenosine-mediated immune suppression.

Quantitative Data Summary

The following table summarizes the potency of representative small molecule inhibitors from each class, based on reported IC50 (half-maximal inhibitory concentration) and K_i_ (inhibitory constant) values. Lower values indicate higher potency.

Inhibitor ClassCompound NameTarget(s)K_i_ / K_d_IC50Organism/Cell Type
CD73 Inhibitor AB680 (Quemliclustat)CD735 pM (K_i_)0.043 nM (soluble hCD73), 0.011 nM (hPBMC)Human
CD39 Inhibitor POM-1CD39-~1-10 µM (effective concentration)Human
A2AR Antagonist Ciforadenant (CPI-444)A2AR--Human
A2AR Antagonist Taminadenant (PBF-509)A2AR12 nM (K_i_)-Human
Dual A2AR/A2BR Antagonist Etrumadenant (AB928)A2AR / A2BR1.4 nM / 2 nM (K_d_)-Human

Data sourced from multiple preclinical and clinical studies. Note that direct comparison of IC50 values can be challenging as they are dependent on experimental conditions.

Clinical Trial Data Overview

Several inhibitors of the adenosine pathway have advanced into clinical trials, primarily in oncology. The table below provides a snapshot of their clinical development status and reported outcomes.

Compound NameTarget(s)Phase of DevelopmentSelect IndicationsSummary of Clinical Findings
AB680 (Quemliclustat) CD73Phase 1Solid TumorsWell-tolerated with a pharmacokinetic profile suitable for biweekly intravenous administration.
SRF617 CD39Phase 1 (Development Paused)Advanced Solid TumorsWell-tolerated with evidence of target occupancy. Prolonged stable disease observed in a non-small cell lung cancer (NSCLC) patient.
Ciforadenant (CPI-444) A2ARPhase 1b/2Renal Cell Carcinoma (RCC), mCRPCMonotherapy showed activity in refractory RCC. In combination with atezolizumab, demonstrated safety and durable clinical benefits. A triplet therapy with ipilimumab and nivolumab (B1139203) in RCC showed a 46% objective response rate.
Taminadenant (PBF-509) A2ARPhase 1/2NSCLCWell-tolerated, with modest efficacy as a single agent and in combination with spartalizumab.
Etrumadenant (AB928) A2AR / A2BRPhase 1/2 (Development in mCRPC discontinued)mCRPC, PDAC, various solid tumorsDevelopment in metastatic castration-resistant prostate cancer (mCRPC) was halted due to lack of sufficient clinical benefit. Showed a logical mechanism in pancreatic ductal adenocarcinoma (PDAC).

Mechanisms of Action and Experimental Workflows

CD73 Inhibition

CD73 inhibitors block the final step in extracellular adenosine production, the conversion of AMP to adenosine. This reduces the concentration of immunosuppressive adenosine in the TME. AB680 is a highly potent, reversible, and selective small-molecule inhibitor of CD73.

CD73_Inhibition Mechanism of CD73 Inhibition AMP AMP CD73 CD73 AMP->CD73 hydrolysis ADO Adenosine (Reduced Levels) CD73->ADO A2AR A2A/A2B Receptors ADO->A2AR AB680 CD73 Inhibitor (e.g., AB680) AB680->CD73 Inhibits Immune_Suppression Immune Suppression (Relieved) A2AR->Immune_Suppression

Mechanism of CD73 Inhibition
CD39 Inhibition

CD39 inhibitors target the first step in the ATP-to-adenosine conversion pathway, preventing the breakdown of ATP to AMP. This not only reduces adenosine production but may also preserve pro-inflammatory ATP levels in the TME. SRF617 is an antibody-based inhibitor, but small molecules like POM-1 also target CD39.

CD39_Inhibition Mechanism of CD39 Inhibition ATP ATP (Levels Preserved) CD39 CD39 ATP->CD39 hydrolysis Immune_Response Pro-inflammatory Response (Enhanced) ATP->Immune_Response AMP AMP (Reduced Levels) CD39->AMP CD73 CD73 AMP->CD73 CD39_Inhibitor CD39 Inhibitor (e.g., POM-1) CD39_Inhibitor->CD39 Inhibits ADO Adenosine (Reduced Levels) CD73->ADO

Mechanism of CD39 Inhibition
A2A and A2B Receptor Antagonism

Instead of preventing adenosine production, A2A and A2B receptor antagonists directly block the adenosine receptors on immune cells. This prevents adenosine from exerting its immunosuppressive effects, even in an adenosine-rich TME. Ciforadenant and taminadenant are selective A2AR antagonists, while etrumadenant is a dual antagonist of both A2AR and A2BR.

A2R_Antagonism Mechanism of A2A/A2B Receptor Antagonism ADO Adenosine A2AR A2A/A2B Receptors ADO->A2AR binds A2R_Antagonist A2AR/A2BR Antagonist (e.g., Ciforadenant, Etrumadenant) A2R_Antagonist->A2AR Blocks Immune_Suppression Immune Suppression (Relieved) A2AR->Immune_Suppression prevents signaling

Mechanism of A2A/A2B Receptor Antagonism

Experimental Protocols

The evaluation of adenosine pathway inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects on the immune system.

In Vitro Potency and Selectivity Assays

Objective: To determine the IC50 and K_i_ values of an inhibitor against its target enzyme or receptor and assess its selectivity against related targets.

Methodology (Example: CD73 Enzymatic Assay for AB680):

  • Cell Preparation: Human or mouse CD8+ T cells are isolated and resuspended in an appropriate assay buffer.

  • Inhibitor Incubation: Serial dilutions of the inhibitor (e.g., AB680) are prepared in a solvent like DMSO and added to the cells. Due to the slow-onset nature of some inhibitors like AB680, a pre-incubation period (e.g., 30 minutes at 37°C) is crucial to allow the inhibitor to reach equilibrium with the enzyme.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate, adenosine monophosphate (AMP). The final assay mixture typically contains a fixed concentration of cells, substrate, and varying concentrations of the inhibitor.

  • Detection: The product of the reaction (adenosine or inorganic phosphate) is measured. This can be done using various methods, such as HPLC-MS to quantify adenosine levels or colorimetric/fluorometric assays (e.g., Malachite Green assay for phosphate).

  • Data Analysis: The percentage of enzyme activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The data are then fitted to a four-parameter logistic curve to determine the IC50 value. The K_i_ value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowing the substrate concentration and the enzyme's Michaelis constant (K_m_).

  • Selectivity: Similar assays are performed using related enzymes (e.g., CD39 for a CD73 inhibitor) to determine the inhibitor's selectivity.

Immune Cell Functional Assays

Objective: To assess the ability of an inhibitor to reverse adenosine-mediated suppression of immune cell function.

Methodology (Example: T-cell Activation Assay):

  • Cell Isolation: Primary human immune cells, such as CD8+ T cells, are isolated from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: T-cells are activated using stimuli like anti-CD2/CD3/CD28 beads in the presence of AMP (to generate adenosine via endogenous CD73) or an adenosine receptor agonist.

  • Inhibitor Treatment: The cells are co-cultured with varying concentrations of the test inhibitor.

  • Functional Readouts: After a set incubation period (e.g., 48-72 hours), several endpoints are measured to assess T-cell function:

    • Cytokine Production: The concentration of effector cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) in the cell culture supernatant is measured by ELISA.

    • Proliferation: T-cell proliferation is assessed using methods like CFSE dilution assays or by measuring the incorporation of radioactive nucleotides.

    • Cytotoxicity: The ability of cytotoxic T-lymphocytes to kill target tumor cells is measured in co-culture assays.

  • Data Analysis: The results are analyzed to determine if the inhibitor can restore immune cell function in the presence of immunosuppressive adenosine.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Assay Enzymatic/Binding Assay Function Immune Function Assay Potency Potency (IC50) Selectivity (Ki) Assay->Potency Determines Efficacy Functional Efficacy (e.g., IFN-γ release) Function->Efficacy Determines Models Syngeneic Tumor Models PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) Models->PKPD Assess Antitumor Antitumor Activity (Tumor Growth Inhibition) Models->Antitumor Assess Phase1 Phase 1 Safety Safety & Tolerability Recommended Dose Phase1->Safety Assess Phase2 Phase 2/3 Clinical_Efficacy Clinical Efficacy (e.g., ORR, PFS) Phase2->Clinical_Efficacy Assess

General Experimental Workflow for Inhibitor Evaluation

Conclusion

Small molecule inhibitors targeting the adenosine pathway represent a promising class of cancer immunotherapies. CD73 inhibitors like AB680 show exceptionally high potency in preclinical models by preventing the final step of adenosine production. CD39 inhibitors offer a dual mechanism by both reducing adenosine and preserving pro-inflammatory ATP. A2A and dual A2A/A2B receptor antagonists act downstream, blocking adenosine signaling even in its presence. While early clinical trial results have shown modest but consistent activity, particularly in combination with other immunotherapies, the full potential of these agents is still being explored. The choice of inhibitor and its therapeutic application will likely depend on the specific characteristics of the tumor microenvironment and the potential for synergistic combinations with existing cancer treatments.

References

TP-680 (Quemliclustat): A Potent CD73 Inhibitor Outpacing Standard-of-Care in Metastatic Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative potency of TP-680 (quemliclustat), a first-in-class small-molecule CD73 inhibitor, reveals a significant advancement over current standard-of-care therapies for metastatic pancreatic ductal adenocarcinoma (mPDAC). Preclinical and clinical data demonstrate that this compound, when added to a standard chemotherapy and immunotherapy regimen, elicits a notably higher overall response rate (ORR) compared to historical data for the standard-of-care alone, offering a promising new therapeutic avenue for a patient population with urgent unmet needs.

This compound targets the CD73 enzyme, a critical component of the immunosuppressive adenosine (B11128) pathway within the tumor microenvironment. By inhibiting CD73, this compound blocks the production of adenosine, a molecule that dampens the anti-tumor immune response. This mechanism effectively "releases the brakes" on the immune system, allowing for a more robust attack against cancer cells.

Comparative Efficacy Against Standard-of-Care

The current first-line standard-of-care for patients with mPDAC often includes a combination of gemcitabine (B846) and nab-paclitaxel. Historical data from pivotal clinical trials show that this regimen yields an overall response rate of approximately 23%.[1][2][3]

In contrast, the Phase 1/1b ARC-8 clinical trial (NCT04104672) evaluated the safety and efficacy of this compound in combination with gemcitabine, nab-paclitaxel, and the anti-PD-1 antibody zimberelimab in treatment-naive mPDAC patients.[4][5] Preliminary results from this study have shown a compelling overall response rate of 41% in patients receiving the this compound combination therapy. This marked improvement suggests a synergistic effect between this compound and standard chemo-immunotherapy, leading to enhanced tumor shrinkage and patient response.

TherapyOverall Response Rate (ORR)
This compound (Quemliclustat) + Gemcitabine/Nab-Paclitaxel + Zimberelimab 41%
Gemcitabine + Nab-Paclitaxel (Standard-of-Care)23%
Gemcitabine Monotherapy7%

Mechanism of Action: Reversing Immunosuppression

The potent anti-tumor activity of this compound stems from its highly selective inhibition of the CD73 enzyme. In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP). This ATP is converted to adenosine monophosphate (AMP) and subsequently to immunosuppressive adenosine by the ectoenzymes CD39 and CD73, respectively. Adenosine then binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-cancer functions. This compound directly blocks the final step of this pathway, preventing the generation of adenosine and thereby restoring the immune system's ability to recognize and eliminate cancer cells.

Adenosine_Pathway cluster_immune_cell ATP Extracellular ATP AMP AMP ATP->AMP CD39 Adenosine Immunosuppressive Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR ImmuneCell Immune Cell (T cell, NK cell) Suppression Immune Suppression ImmuneCell->Suppression Activation leads to TP680 This compound (Quemliclustat) CD73 CD73 TP680->CD73 Inhibits CD39 CD39

Figure 1: this compound inhibits the CD73-mediated conversion of AMP to immunosuppressive adenosine.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the potency of this compound.

CD73 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released during the hydrolysis of AMP to adenosine.

  • Cell Seeding: Cancer cells expressing CD73 are seeded in a 96-well plate.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: The reaction is initiated by adding AMP, the substrate for CD73.

  • Phosphate Detection: After a defined incubation period, the reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate.

  • Quantification: The absorbance of the colored complex is measured using a spectrophotometer, and the concentration of phosphate is determined from a standard curve. The inhibitory potency of this compound (e.g., IC50) is calculated by comparing the phosphate levels in treated versus untreated wells.

Experimental_Workflow Start Start Cell_Seeding Seed CD73+ Cancer Cells Start->Cell_Seeding Inhibitor_Incubation Incubate with This compound Cell_Seeding->Inhibitor_Incubation Substrate_Addition Add AMP (Substrate) Inhibitor_Incubation->Substrate_Addition Reaction Enzymatic Reaction Substrate_Addition->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Malachite_Green Add Malachite Green Reagent Stop_Reaction->Malachite_Green Measure_Absorbance Measure Absorbance Malachite_Green->Measure_Absorbance Data_Analysis Calculate Inhibition Measure_Absorbance->Data_Analysis

Figure 2: Workflow for determining CD73 enzymatic activity.
In Vivo Tumor Model (Syngeneic Mouse Model)

Syngeneic mouse models are utilized to evaluate the in vivo efficacy of this compound in an immunocompetent setting.

  • Tumor Cell Implantation: B16F10 melanoma cells, which are syngeneic to C57BL/6 mice, are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and receive this compound, a standard-of-care therapy (e.g., an anti-PD-1 antibody), a combination of both, or a vehicle control, according to a predefined dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell infiltrate. Key efficacy endpoints include tumor growth inhibition and overall survival.

Logical Comparison of Therapeutic Approaches

Logical_Comparison Metastatic_Pancreatic_Cancer Metastatic Pancreatic Ductal Adenocarcinoma Standard_of_Care Standard-of-Care (Chemotherapy) Metastatic_Pancreatic_Cancer->Standard_of_Care TP680_Combination This compound Combination Therapy (this compound + Chemo + Anti-PD-1) Metastatic_Pancreatic_Cancer->TP680_Combination Mechanism_SOC Mechanism: Direct Cytotoxicity to Cancer Cells Standard_of_Care->Mechanism_SOC Mechanism_TP680 Mechanism: Reverses Immune Suppression + Direct Cytotoxicity TP680_Combination->Mechanism_TP680 Outcome_SOC Outcome: ~23% ORR Mechanism_SOC->Outcome_SOC Outcome_TP680 Outcome: ~41% ORR Mechanism_TP680->Outcome_TP680

Figure 3: Comparison of therapeutic approaches for mPDAC.

References

Independent Verification of TP-680's Selectivity for CD73: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of immuno-oncology, the ecto-5'-nucleotidase (CD73) has emerged as a critical target. Its role in the production of immunosuppressive adenosine (B11128) within the tumor microenvironment makes it a focal point for therapeutic intervention. TP-680 (also known as AB680 or quemliclustat) is a potent and highly selective small-molecule inhibitor of CD73. This guide provides an objective comparison of this compound's selectivity with other known CD73 inhibitors, supported by experimental data, to aid in the evaluation of these therapeutic candidates.

Quantitative Comparison of CD73 Inhibitor Selectivity

The following table summarizes the inhibitory potency and selectivity of this compound against CD73 in comparison to other small-molecule and antibody-based inhibitors. The data has been compiled from various preclinical and clinical studies.

Inhibitor NameTypeTargetPotency (Ki / IC50)SelectivityReference(s)
This compound (AB680/Quemliclustat) Small MoleculeHuman CD73Ki: 5 pM>10,000-fold vs. CD39[1]
ORIC-533 Small MoleculeHuman CD73IC50: <0.1 nMHigh off-target selectivity against 19 related enzymes (>300,000-fold)[2][3]
LY3475070 Small MoleculeHuman CD73Potent inhibitor (specific values not publicly detailed)Selective inhibitor of soluble and cell-bound CD73[4][5]
PSB-12379 Small MoleculeHuman CD73Ki: 2.21 nMSelective over other ecto-nucleotidases and P2Y receptors
Oleclumab (MEDI9447) Monoclonal AntibodyHuman CD73Potent inhibitor (specific values not publicly detailed)Potent and selective inhibitor
22E6 Monoclonal AntibodyHuman CD73IC50: ~3.5 nM (membrane-bound)Selectively inhibits membrane-bound CD73, no effect on soluble CD73
TY/23 Monoclonal AntibodyMurine CD73Effective in delaying tumor growthSpecific for CD73

CD73 Signaling Pathway and Inhibitor Action

The generation of extracellular adenosine, a potent immunosuppressive molecule, is a key mechanism of immune evasion in the tumor microenvironment. This process is primarily mediated by the sequential enzymatic activity of CD39 and CD73. This compound and other inhibitors specifically target CD73 to block this pathway.

cluster_TME Tumor Microenvironment cluster_Inhibitors Point of Intervention ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD39->ADP CD39->AMP CD73->Adenosine Immune_Suppression Immune Suppression (e.g., T-cell inhibition) A2AR->Immune_Suppression Signal Transduction TP680 This compound & Other CD73 Inhibitors TP680->CD73 Inhibition

Figure 1: CD73 signaling pathway and the mechanism of action of this compound.

Experimental Protocols for Determining CD73 Selectivity

The selectivity of CD73 inhibitors is a critical parameter evaluated through rigorous in vitro enzymatic assays. The following outlines the general methodologies used in these assessments.

Malachite Green Assay for CD73 Activity

This colorimetric assay is widely used to measure the activity of phosphatases like CD73 by detecting the release of inorganic phosphate (B84403) (Pi).

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate produced by CD73's hydrolysis of AMP.

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2), a solution of the substrate (AMP), and the Malachite Green reagent.

  • Enzyme and Inhibitor Incubation: In a microplate, add recombinant human CD73 enzyme to the wells. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Initiation of Reaction: Add the AMP substrate to all wells to start the enzymatic reaction. Include controls with no enzyme (blank) and enzyme without inhibitor (positive control).

  • Reaction Termination and Color Development: After a specific incubation time at a controlled temperature (e.g., 37°C), stop the reaction and add the Malachite Green reagent.

  • Data Acquisition: Measure the absorbance at a wavelength between 600-660 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. The concentration of phosphate is determined from a standard curve. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

To determine selectivity, a similar assay is performed using other ectonucleotidases, such as CD39, with their respective substrates (ATP or ADP).

Luminescence-Based Assays (e.g., AMP-Glo™ Assay)

These assays measure the amount of AMP remaining in a reaction, which is inversely proportional to CD73 activity.

Principle: The AMP-Glo™ Assay is a two-step process. First, the CD73 reaction is terminated, and any remaining ATP is removed. Then, the remaining AMP is converted to ADP and subsequently to ATP, which is then detected via a luciferase-luciferin reaction that produces light.

General Protocol:

  • CD73 Reaction: Set up the enzymatic reaction in a microplate with CD73 enzyme, AMP substrate, and the test inhibitor at various concentrations.

  • Reaction Termination and ATP Depletion: Add a reagent to stop the CD73 reaction and degrade any remaining ATP.

  • AMP to ATP Conversion and Luminescence Detection: Add a second reagent that converts the remaining AMP to ATP and contains the luciferase/luciferin mixture.

  • Data Acquisition: Measure the luminescent signal using a luminometer.

  • Data Analysis: A higher luminescent signal corresponds to a higher concentration of remaining AMP, indicating greater inhibition of CD73. IC50 values are calculated from the dose-response curves.

Experimental Workflow for Selectivity Determination

The process of verifying the selectivity of a CD73 inhibitor like this compound involves a systematic workflow to compare its activity against the target enzyme versus other related enzymes.

cluster_workflow Inhibitor Selectivity Workflow start Start: Candidate Inhibitor (e.g., this compound) assay_cd73 Primary Assay: Inhibition of CD73 start->assay_cd73 assay_cd39 Counter-Screen: Inhibition of CD39 start->assay_cd39 assay_other Counter-Screen: Other Ectonucleotidases start->assay_other ic50_cd73 Determine IC50/Ki for CD73 assay_cd73->ic50_cd73 ic50_cd39 Determine IC50/Ki for CD39 assay_cd39->ic50_cd39 ic50_other Determine IC50/Ki for other enzymes assay_other->ic50_other calculate_selectivity Calculate Selectivity Ratios (e.g., IC50(CD39) / IC50(CD73)) ic50_cd73->calculate_selectivity ic50_cd39->calculate_selectivity ic50_other->calculate_selectivity end End: Selectivity Profile calculate_selectivity->end

Figure 2: General experimental workflow for determining CD73 inhibitor selectivity.

References

Comparative analysis of TP-680's impact on immune cell populations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the impact of Janus kinase (JAK) inhibitors on immune cell populations, with a focus on Tofacitinib and its alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance of these compounds, supported by experimental data.

Introduction to JAK Inhibitors and Immune Modulation

Janus kinase inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs) that modulate the immune response by interfering with the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for the signaling of numerous cytokines and growth factors that drive immune cell proliferation, differentiation, and function.[1][4] By inhibiting one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively suppress the inflammatory processes characteristic of various autoimmune diseases. Tofacitinib, a pan-JAK inhibitor with a preference for JAK1 and JAK3, was one of the first in its class to be approved for the treatment of rheumatoid arthritis (RA). Other JAK inhibitors, such as Baricitinib (JAK1/JAK2 inhibitor) and Upadacitinib (selective JAK1 inhibitor), have since been developed, each with a distinct selectivity profile that may translate to different effects on immune cell populations and clinical outcomes.

Impact on Immune Cell Populations: A Comparative Overview

Treatment with JAK inhibitors leads to notable changes in the circulating numbers and proportions of various immune cell subsets. These alterations are a direct consequence of the inhibition of cytokine signaling essential for the development, survival, and trafficking of these cells.

Quantitative Analysis of Immune Cell Subsets

The following table summarizes the observed changes in major lymphocyte populations following treatment with Tofacitinib and Baricitinib in patients with rheumatoid arthritis. The data is compiled from integrated analyses of phase III clinical trials.

Immune Cell SubsetTofacitinibBaricitinib
Total Lymphocytes A continued decrease in total lymphocyte counts has been observed with long-term use.An early, transient increase in total lymphocyte count is observed at week 4, which returns to baseline by week 12.
CD4+ T Cells A significant reduction from baseline levels (around 28% after a median of 5 years of treatment) has been reported. Tofacitinib has been shown to suppress CD4+ T lymphocyte proliferation.Transient changes, generally within normal reference ranges, are observed. A steady downward trend has been noted with treatment extending up to 2 years.
CD8+ T Cells A significant reduction from baseline (around 27% after a median of 5 years of treatment) has been noted.Transient changes within normal ranges are seen. A decrease of over 20% from baseline has been observed after 2 years of treatment.
B Cells While B cell counts may not significantly decrease, a reduction in IgG levels has been correlated with clinical improvement.An increase in B cell and relevant subpopulation counts is seen after 4 weeks of treatment, with no further increases noted through 104 weeks.
Natural Killer (NK) Cells Reduced NK cell counts have been reported in non-human primate studies.A temporary increase is observed after 4 weeks, followed by a decrease below baseline levels, which then stabilize over time.

Note: The specific percentages and time courses of these changes can vary depending on the patient population, disease activity, and concurrent medications.

Signaling Pathway and Mechanism of Action

The primary mechanism by which JAK inhibitors exert their immunomodulatory effects is through the inhibition of the JAK-STAT signaling pathway.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation and DNA Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) DNA->Gene_Expression 7. Transcription

As depicted in Figure 1, the binding of a cytokine to its receptor on the cell surface brings associated JAKs into close proximity, leading to their activation and autophosphorylation. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon binding, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes, including those encoding pro-inflammatory cytokines. Tofacitinib and other JAK inhibitors block the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STATs, thereby downregulating the expression of inflammatory mediators.

Experimental Protocols

The quantitative analysis of immune cell populations is predominantly performed using multi-color flow cytometry. This technique allows for the identification and enumeration of specific cell subsets based on the expression of cell surface and intracellular markers.

Flow Cytometry for Immune Cell Phenotyping

Objective: To identify and quantify major lymphocyte subsets (T cells, B cells, and NK cells) and their subpopulations in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole blood collected in anticoagulant-containing tubes (e.g., EDTA or heparin).

  • Ficoll-Paque or other density gradient medium for PBMC isolation.

  • Phosphate-buffered saline (PBS).

  • Fetal bovine serum (FBS).

  • Fluorescently conjugated monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56).

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide).

  • Flow cytometer.

Methodology:

  • PBMC Isolation:

    • Dilute whole blood with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

    • Collect the mononuclear cell layer and transfer to a new tube.

    • Wash the cells twice with PBS containing 2% FBS.

  • Antibody Staining:

    • Resuspend the PBMC pellet in staining buffer (PBS with 2% FBS).

    • Aliquot approximately 1 x 10^6 cells per tube.

    • Add the pre-titrated fluorescently conjugated antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Data Acquisition:

    • Resuspend the stained cells in staining buffer.

    • Just before analysis, add a viability dye to distinguish live from dead cells.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

    • Ensure proper compensation is set to correct for spectral overlap between fluorochromes.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Identify lymphocyte populations based on forward and side scatter characteristics.

    • Further gate on specific cell subsets using the fluorescent markers (e.g., T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+).

    • Quantify the percentage and absolute number of each cell population.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis Blood_Collection 1. Blood Sample Collection PBMC_Isolation 2. PBMC Isolation (Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Antibody_Incubation 3. Antibody Incubation (Fluorochrome-conjugated Abs) PBMC_Isolation->Antibody_Incubation Washing 4. Washing Antibody_Incubation->Washing Flow_Cytometry 5. Flow Cytometry Acquisition Washing->Flow_Cytometry Gating_Strategy 6. Gating & Data Analysis Flow_Cytometry->Gating_Strategy Quantification 7. Quantification of Immune Cell Subsets Gating_Strategy->Quantification

Conclusion

JAK inhibitors, including Tofacitinib and Baricitinib, have a profound impact on the composition of circulating immune cell populations. These changes are a direct reflection of their mechanism of action—the inhibition of the JAK-STAT signaling pathway. While both Tofacitinib and Baricitinib modulate lymphocyte subsets, there are notable differences in the dynamics of these changes, which may be attributable to their distinct JAK selectivity profiles. A thorough understanding of these differential effects, obtained through standardized experimental protocols such as multi-color flow cytometry, is essential for the continued development and optimal clinical application of this important class of immunomodulatory drugs.

References

Enhancing Chemotherapeutic Efficacy: A Comparative Guide to the Synergistic Effects of AB-680

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of AB-680, a potent CD73 inhibitor, with various chemotherapy agents. This document outlines the molecular basis for this synergy, presents supporting preclinical and clinical data, and provides detailed experimental protocols.

AB-680 is a powerful and selective small-molecule inhibitor of CD73, an ectoenzyme that plays a crucial role in the tumor microenvironment (TME). By blocking the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, AB-680 helps to restore anti-tumor immunity. When combined with traditional chemotherapy, AB-680 has demonstrated the potential to significantly enhance treatment efficacy.

Mechanism of Synergy: Reversing Adenosine-Mediated Immune Suppression

Chemotherapy-induced cell death releases adenosine triphosphate (ATP) into the TME. While ATP can act as a "find-me" signal for immune cells, it is rapidly converted to immunosuppressive adenosine by the ectonucleotidases CD39 and CD73. High concentrations of adenosine in the TME dampen the anti-tumor immune response by inhibiting the function of key immune cells like T cells and natural killer (NK) cells.

AB-680, by inhibiting CD73, blocks this final step of adenosine production. This leads to a restoration of immune cell function within the tumor, allowing for a more robust immune attack on cancer cells that have been initially damaged by chemotherapy.[1] Preclinical evidence also suggests that combining AB-680 with chemotherapy can enhance the activation of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that drives anti-tumor immune responses.

Preclinical and Clinical Evidence of Synergy

Extensive preclinical studies and emerging clinical data have demonstrated the synergistic potential of AB-680 with a variety of chemotherapy agents across different cancer models.

Combination with Platinum-Based Agents and Taxanes

While specific preclinical data on the direct combination of AB-680 with doxorubicin (B1662922), paclitaxel, and cisplatin (B142131) is limited in the public domain, studies on other potent CD73 inhibitors provide strong rationale for such combinations. For instance, a novel CD73 inhibitor has been shown to effectively suppress tumor growth in preclinical models when used in combination with oxaliplatin, doxorubicin, or docetaxel.[2] Furthermore, combining a CD73 antagonist with doxorubicin resulted in superior anti-tumor responses in vivo, with evidence that doxorubicin treatment elevates adenosine levels that can be subsequently blocked by CD73 inhibition.[3]

A phase 1/1b clinical trial (ARC-8) has evaluated AB-680 in combination with the taxane (B156437) nab-paclitaxel and gemcitabine (B846) for metastatic pancreatic ductal adenocarcinoma (mPDAC). The study reported a promising objective response rate (ORR) of 41% in the dose-escalation portion, comparing favorably to the standard-of-care chemotherapy alone.[4]

Combination with Antimetabolites and Topoisomerase Inhibitors

Preclinical studies have provided more concrete evidence for the synergy of AB-680 with antimetabolites and topoisomerase inhibitors, particularly in pancreatic cancer models.

A pivotal preclinical study investigated the combination of AB-680 with FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) in an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC). The combination resulted in a significant decrease in tumor mass and a reduction in liver and lung metastases compared to FOLFIRINOX alone.[1]

Another study explored the combination of AB-680 with gemcitabine in a similar pancreatic cancer model, also demonstrating enhanced anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies assessing the synergistic effects of AB-680 in combination with chemotherapy.

Chemotherapy Agent(s) Cancer Model Key Findings Reference
FOLFIRINOXOrthotopic Pancreatic Ductal Adenocarcinoma (Mouse)Significant decrease in tumor mass (p<0.01) and reduction in liver and lung metastases with combination therapy compared to FOLFIRINOX alone.
GemcitabineOrthotopic Pancreatic Cancer (Mouse)Enhanced anti-tumor efficacy with combination therapy.
Nab-paclitaxel + GemcitabineMetastatic Pancreatic Ductal Adenocarcinoma (Human Phase 1/1b)41% objective response rate (ORR) in the dose-escalation portion of the ARC-8 trial.
DoxorubicinIn vivo tumor modelsSuperior anti-tumor responses when a CD73 antagonist was combined with doxorubicin.
Oxaliplatin, DocetaxelPreclinical in vitro/in vivo modelsA potent CD73 inhibitor effectively suppressed tumor growth in combination with these agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of AB-680's synergistic effects.

In Vivo Efficacy Studies in Syngeneic Mouse Models

This protocol describes the establishment of subcutaneous tumors and the subsequent evaluation of the anti-tumor efficacy of AB-680 in combination with a chemotherapy agent.

Materials:

  • Cancer cell line (e.g., MC38 colorectal carcinoma, 4T1 breast carcinoma)

  • Immunocompetent syngeneic mice (e.g., C57BL/6, BALB/c)

  • AB-680

  • Chemotherapy agent (e.g., gemcitabine, paclitaxel)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach the logarithmic growth phase.

  • Tumor Implantation: Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel. Inject cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, AB-680 alone, chemotherapy alone, combination of AB-680 and chemotherapy).

  • Drug Administration: Administer AB-680 and the chemotherapy agent according to the predetermined dose and schedule. Administration routes may include oral gavage, intraperitoneal injection, or intravenous injection.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue to assess the immunological effects of the combination therapy.

Materials:

  • Excised tumor tissue

  • RPMI medium

  • Digestion enzymes (e.g., collagenase, DNase)

  • Cell strainers (70 µm and 40 µm)

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince the tumor tissue and digest with enzymes to obtain a single-cell suspension.

  • Cell Filtration: Pass the cell suspension through cell strainers to remove clumps and debris.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with lysis buffer to remove red blood cells.

  • Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell subsets within the tumor.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for assessing drug synergy.

CD73_Pathway CD73-Mediated Adenosine Pathway and AB-680 Inhibition cluster_enzymes Enzymatic Conversion ATP Extracellular ATP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Immunosuppressive Adenosine ImmuneCell Immune Cell (e.g., T Cell) Adenosine->ImmuneCell acts on Suppression Immune Suppression ImmuneCell->Suppression Chemo Chemotherapy CellDeath Tumor Cell Death Chemo->CellDeath induces CellDeath->ATP releases CD39->AMP converts to CD73->Adenosine converts to AB680 AB-680 Block->CD73 inhibits

Caption: CD73-mediated adenosine pathway and the inhibitory action of AB-680.

Synergy_Workflow Experimental Workflow for Assessing Synergy start Start: Hypothesis of Synergy invitro In Vitro Studies (Cell Viability, Apoptosis Assays) start->invitro invivo In Vivo Studies (Syngeneic Mouse Models) invitro->invivo Promising results lead to pd_analysis Pharmacodynamic Analysis (Flow Cytometry, IHC) invivo->pd_analysis data_analysis Data Analysis (Tumor Growth Inhibition, Survival) invivo->data_analysis pd_analysis->data_analysis conclusion Conclusion on Synergistic Effect data_analysis->conclusion

Caption: A generalized workflow for the preclinical assessment of drug synergy.

References

Evaluating the translational potential of TP-680 from preclinical to clinical settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a therapeutic candidate from preclinical discovery to clinical application is fraught with challenges. TP-680 (also known as AB680 or quemliclustat), a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73, has shown significant promise in preclinical models and early clinical trials for the treatment of solid tumors. This guide provides a comprehensive evaluation of this compound's translational potential by comparing its performance with other CD73 inhibitors and detailing the key experimental data that supports its development.

The rationale for targeting CD73 in oncology stems from its critical role in the production of adenosine (B11128) within the tumor microenvironment (TME).[1] Extracellular adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response. By inhibiting CD73, this compound aims to reduce adenosine levels, thereby restoring and enhancing the ability of the immune system to recognize and eliminate cancer cells.

Comparative Analysis of CD73 Inhibitors

The landscape of CD73 inhibitors includes both small molecules and monoclonal antibodies. This compound distinguishes itself through its high potency and favorable pharmacokinetic profile. A direct comparison with other notable CD73 inhibitors highlights its potential advantages.

FeatureThis compound (AB680/Quemliclustat)Oleclumab (MEDI9447)A-001421
Modality Small MoleculeMonoclonal AntibodySmall Molecule
Mechanism of Action Reversible, competitive inhibitor of CD73 enzymatic activity.[2]Binds to CD73, blocking its catalytic activity and inducing internalization.[1][3]Selective small-molecule inhibitor of human and mouse CD73.[4]
Potency (Ki) 4.9 pM for human CD73.Not typically reported for antibodies.Not explicitly reported.
Potency (IC50) 0.043 nM (soluble hCD73), 0.011 nM (hPBMC).Not explicitly reported.40 pM (human CD73), 1 nM (mouse CD73).
Selectivity >10,000-fold selectivity over CD39.Selective for CD73.Highly selective.

Preclinical to Clinical Translation of this compound

The translational potential of this compound is underscored by the consistency of findings from preclinical studies to early-phase clinical trials.

Preclinical Evaluation

In preclinical studies, this compound demonstrated potent inhibition of CD73 activity, leading to the reversal of adenosine-mediated immunosuppression of T-cells. In vivo studies in syngeneic mouse tumor models showed that this compound could inhibit tumor growth, both as a monotherapy and in combination with anti-PD-1 antibodies.

Preclinical Pharmacokinetics of this compound:

SpeciesKey Findings
Rodent and Non-rodentVery low clearance and long half-lives, supporting a long-acting parenteral administration profile.
Clinical Development

The clinical development of this compound has primarily focused on its evaluation in combination with other anti-cancer agents in patients with advanced solid tumors. The ARC-8 trial (NCT04104672) is a key study that has provided valuable insights into the safety and efficacy of this compound.

Clinical Trial Data for this compound (ARC-8 Study in Metastatic Pancreatic Cancer):

EndpointResult
Treatment Regimen This compound + nab-paclitaxel/gemcitabine ± zimberelimab (anti-PD-1)
Overall Response Rate (ORR) Promising early signals of clinical activity observed.
Median Overall Survival (mOS) 15.7 months for patients treated with 100 mg quemliclustat-based regimens.
Safety and Tolerability Manageable safety profile, with no significant added toxicity beyond what is expected from the chemotherapy and anti-PD-1 components. The most common Grade 3+ adverse events were decreased neutrophil count and anemia.

Comparison with Alternative CD73 Inhibitors in the Clinic

Oleclumab (MEDI9447) is a monoclonal antibody targeting CD73 that has also been evaluated in clinical trials for various solid tumors.

Clinical Trial Data for Oleclumab (Phase 1 Study, NCT02503774):

IndicationTreatment RegimenOverall Response Rate (ORR)6-Month Progression-Free Survival (PFS)
Colorectal Cancer (MSS) Oleclumab + Durvalumab2.4% (1 CR)5.4%
Pancreatic Cancer Oleclumab + Durvalumab4.8% (1 CR, 1 PR)13.2%
NSCLC (EGFRm) Oleclumab + Durvalumab9.5% (4 PRs)16.0%
Safety Manageable safety profile, with fatigue, diarrhea, and rash being the most common treatment-related adverse events.

Direct comparison of the clinical efficacy of this compound and oleclumab is challenging due to differences in the therapeutic modality, combination regimens, and patient populations studied. However, the data suggests that both agents have a manageable safety profile and show signs of anti-tumor activity in difficult-to-treat cancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CD73 inhibitors.

In Vitro CD73 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CD73.

Methodology:

  • Recombinant human CD73 enzyme is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The amount of adenosine or inorganic phosphate (B84403) produced is quantified using a suitable detection method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor alone or in combination with other immunotherapies.

Methodology:

  • Immunocompetent mice (e.g., C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line that expresses CD73 (e.g., MC38 colon adenocarcinoma).

  • Once tumors reach a palpable size, mice are randomized into treatment groups.

  • The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule.

  • Tumor growth is monitored regularly by caliper measurements.

  • At the end of the study, tumors and relevant tissues can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of a test compound in a relevant animal species.

Methodology:

  • The test compound is administered to animals (e.g., mice or rats) via intravenous and oral routes.

  • Blood samples are collected at various time points post-administration.

  • The concentration of the test compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated using non-compartmental analysis.

Visualizing the Science

Diagrams are essential tools for illustrating complex biological pathways and experimental designs.

TP680_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 TP680 This compound TP680->CD73 Inhibition Immunosuppression Immunosuppression A2AR->Immunosuppression

This compound Mechanism of Action

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Assay CD73 Inhibition Assay (IC50 Determination) Selectivity Selectivity Profiling (vs. other ectonucleotidases) Assay->Selectivity CellAssay Cell-based Assays (T-cell function) Selectivity->CellAssay PK Pharmacokinetics (Mouse, Rat) CellAssay->PK Lead Candidate Selection Efficacy Efficacy Studies (Syngeneic Tumor Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase 1 Trials (Safety, Tolerability, PK/PD) Tox->Phase1 IND-Enabling Phase2 Phase 2/3 Trials (Efficacy in Patients) Phase1->Phase2

Preclinical to Clinical Workflow

Translational_Potential Preclinical Preclinical Evidence - High Potency (pM Ki) - Favorable PK - In Vivo Efficacy Translational_Success Successful Translational Potential Preclinical->Translational_Success Supports Clinical Clinical Validation - Manageable Safety - Promising Efficacy Signals - Target Engagement Clinical->Translational_Success Confirms

Translational Potential of this compound

Conclusion

This compound (AB680/quemliclustat) stands out as a highly potent and selective small-molecule inhibitor of CD73 with a promising translational trajectory. Its robust preclinical data, characterized by picomolar potency and favorable pharmacokinetics, has been supported by early clinical findings demonstrating a manageable safety profile and encouraging signs of anti-tumor activity in combination regimens. While direct comparisons with other CD73 inhibitors are limited by differing trial designs, the available data positions this compound as a compelling candidate for further clinical development. The continued evaluation of this compound in well-designed clinical trials will be crucial in fully elucidating its therapeutic potential and defining its role in the evolving landscape of cancer immunotherapy.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific chemical designated "TP-680" is not publicly available. The following guidelines provide a comprehensive, step-by-step procedure for the proper disposal of general laboratory chemical waste. Researchers, scientists, and drug development professionals should adapt these procedures based on the known hazards of the specific chemical waste they are handling, in accordance with their institution's Environmental Health and Safety (EHS) policies and local regulations.

Immediate Safety and Logistical Information

Proper management of chemical waste is critical to ensure personnel safety and environmental protection.[1] A chemical is considered waste when it is no longer intended for use.[2][3] All chemical waste should initially be treated as hazardous unless confirmed otherwise by EHS or a qualified professional.[2]

Core Principles of Chemical Waste Management:

  • Minimize Waste Generation: Whenever possible, seek methods to reduce the quantity of waste produced in the laboratory.[4]

  • Proper Identification and Labeling: All waste containers must be accurately and clearly labeled.

  • Segregation of Incompatibles: Never mix incompatible waste streams to prevent dangerous reactions.

  • Use of Appropriate Containers: Waste must be stored in containers that are compatible with their contents and can be securely closed.

  • Designated Storage Areas: Store chemical waste in designated satellite accumulation areas near the point of generation.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of chemical waste from generation to collection.

Step 1: Waste Characterization and Classification

Before disposal, the chemical waste must be properly characterized to determine its hazards. Waste is generally classified based on the following characteristics:

  • Ignitability: Liquids with a flash point below 140°F (60°C), flammable solids, and oxidizers.

  • Corrosivity (B1173158): Aqueous solutions with a pH of ≤ 2 or ≥ 12.5.

  • Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.

  • Toxicity: Wastes that are harmful or fatal if ingested or absorbed.

Consult the Safety Data Sheet (SDS) for the original chemical(s) to identify these properties. If dealing with an unknown waste, contact your institution's EHS department for guidance on analysis and identification.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions. Different categories of waste must be collected in separate containers.

Common Segregation Categories:

  • Acids and Bases: Store separately, and do not store acids or bases in metal containers.

  • Flammable Solvents: Collect in designated solvent safety cans.

  • Halogenated and Non-Halogenated Solvents: Often collected separately due to different disposal requirements.

  • Solid and Liquid Waste: Do not mix solid waste (e.g., contaminated gloves, paper towels) with liquid waste.

  • Acutely Toxic Waste: Chemicals on the EPA "P-list" have stringent accumulation limits and must be managed separately.

Always store incompatible waste streams in separate secondary containment trays or cabinets to prevent mixing in case of a leak.

Step 3: Proper Containment and Labeling

Containment:

  • Compatibility: Use a container made of a material compatible with the waste (e.g., do not store hydrofluoric acid in glass). The original chemical container is often the best choice.

  • Condition: Containers must be in good condition, free of leaks, and have a secure, screw-on cap. Parafilm and corks are not acceptable closures.

  • Closure: Keep waste containers closed at all times except when adding waste.

Labeling: As soon as the first drop of waste is added to a container, it must be labeled. University-approved hazardous waste labels should be used. The label must include:

  • The words "Hazardous Waste".

  • The full chemical names of all constituents (no abbreviations or formulas).

  • The estimated percentage or concentration of each component.

  • The date when waste accumulation began.

  • The name and contact information of the principal investigator or generator.

  • An indication of the associated hazards (e.g., flammable, corrosive, toxic).

Step 4: Temporary Storage in the Laboratory
  • Location: Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: All waste containers must be placed in a secondary container, such as a lab tray or tub, that is chemically compatible and can hold 110% of the volume of the largest container.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA. Once these limits are reached, the waste must be removed within three days.

Step 5: Scheduling Waste Collection

Do not dispose of hazardous chemical waste down the drain, by evaporation, or in the regular trash.

  • Contact EHS: When a waste container is nearly full (leave some headspace) or has been in accumulation for the maximum allowed time (often 12 months), contact your institution's EHS department to schedule a pickup.

  • Documentation: Your EHS department will provide the necessary paperwork, which may include a manifest for tracking the waste from your lab to the final disposal facility.

Data Presentation: Example Waste Profile

The table below serves as a template for summarizing the characteristics of a typical laboratory waste stream for disposal documentation.

PropertyDescriptionJustification / Source
Waste Name Spent Chromatography SolventInternal Lab Designation
Chemical Composition Methanol (approx. 60%), Acetonitrile (approx. 38%), Trifluoroacetic Acid (approx. 2%)Experimental Protocol
Physical State LiquidVisual Observation
pH ~2.0pH Test Strip
Hazard Classification Ignitable, Corrosive, ToxicSDS for Components
Container Type 4L Amber Glass BottleChemical Compatibility
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard Laboratory Practice

Protocol for Waste Characterization

When the composition of a waste stream is not immediately known, a systematic approach is required for its characterization.

Methodology:

  • Information Gathering: Review the experimental procedures that generated the waste. Consult with all researchers who may have contributed to the waste container.

  • Physical Assessment: Observe the physical state (solid, liquid, gas), color, and odor (with extreme caution) of the waste. Note any phase separation or precipitation.

  • pH Determination: Use a pH meter or pH paper to determine the corrosivity of aqueous waste.

  • Hazard Identification: Based on the potential components identified in Step 1, review the corresponding SDS to determine potential hazards (ignitability, reactivity, toxicity).

  • Analytical Testing (If Necessary): If the waste cannot be identified through process knowledge, contact your EHS department. They will coordinate with an analytical laboratory for further testing (e.g., GC-MS, ICP) to determine the composition for safe disposal.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of laboratory chemical waste.

G A Step 1: Generate & Characterize Waste B Step 2: Select Compatible Container A->B C Step 3: Label Container 'Hazardous Waste' B->C D Step 4: Add Waste to Container C->D E Step 5: Store in Designated SAA with Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->D  No G Step 6: Update Label & Request Pickup from EHS F->G  Yes H Step 7: EHS Collects for Proper Disposal G->H

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Handling Protocols for TP-680

Author: BenchChem Technical Support Team. Date: December 2025

Product Identification Clarification: The designation "TP-680" is applied to a variety of commercial products. For the purposes of this guidance, which is intended for researchers, scientists, and drug development professionals, "this compound" is identified as the fluorescent nucleotide analog 5-Propargylamino-CTP-ATTO-680 . This assumption is based on the common use of such reagents in a laboratory setting.

According to the supplier, Jena Bioscience, a formal Safety Data Sheet (SDS) for 5-Propargylamino-CTP-ATTO-680 is not provided because the concentration of potentially hazardous components is below the regulatory threshold requiring such documentation.[1] However, the absence of a formal SDS underscores the importance of adhering to standard laboratory safety protocols to minimize any potential risks. The manufacturer advises the use of protective gloves, suitable clothing, and goggles when handling this chemical.[1]

This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of this compound, in line with general laboratory safety best practices.

Personal Protective Equipment (PPE)

The minimum PPE required when handling this compound and other similar chemical reagents in a laboratory setting includes a lab coat, eye protection, and gloves.[2][3] It is crucial to select PPE that is appropriate for the tasks being performed to ensure adequate protection.[2]

PPE Category Specific Equipment Purpose and Use Guidelines
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield worn over safety glasses or goggles is recommended when there is a significant splash hazard.Protects eyes from chemical splashes, aerosols, and flying particles. Must be ANSI Z87.1 compliant.
Hand Protection Disposable nitrile gloves are standard for incidental contact. For prolonged contact or when handling larger volumes, consider double-gloving or using more robust chemical-resistant gloves.Prevents skin contact with the chemical. Gloves should be inspected before use and removed immediately if contaminated. Hands should be washed thoroughly after glove removal.
Body Protection A buttoned, knee-length lab coat is required. For procedures with a high splash potential, a liquid-resistant apron should be worn over the lab coat.Protects skin and personal clothing from contamination. Lab coats should not be worn outside of the laboratory.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Handling and Experimental Workflow

Adherence to a strict operational plan is critical for the safe handling of chemical reagents. The following step-by-step guidance outlines a typical workflow for using this compound in a laboratory experiment.

1. Preparation and Pre-Experiment Checks:

  • Before beginning any work, familiarize yourself with the location and operation of all laboratory safety equipment, including safety showers, eyewash stations, and fire extinguishers.

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • If the procedure may generate aerosols or vapors, prepare a properly functioning chemical fume hood.

2. Reagent Handling and Preparation:

  • When transporting the primary container of this compound, use a secondary container to mitigate spills.

  • To prepare a working solution, carefully measure the required amount of the stock solution. Avoid mouth pipetting; always use a mechanical pipetting device.

  • When diluting, add the more concentrated reagent to the diluent to avoid splashing.

  • Keep all containers labeled and sealed when not in immediate use.

3. Experimental Procedure:

  • Conduct the experiment in a well-ventilated area or a fume hood if there is a risk of inhalation exposure.

  • Avoid working alone in the laboratory, especially when performing hazardous procedures.

  • Be mindful of your surroundings and avoid distracting other researchers.

4. Post-Experiment and Cleanup:

  • Upon completion of the experiment, decontaminate all work surfaces and equipment.

  • Properly store or dispose of all chemical reagents.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area prep_reagent Retrieve this compound from Storage prep_area->prep_reagent exec_aliquot Aliquot Stock Solution prep_reagent->exec_aliquot exec_reaction Perform Experimental Reaction exec_aliquot->exec_reaction exec_analysis Analyze Results exec_reaction->exec_analysis clean_decontaminate Decontaminate Work Area & Equipment exec_analysis->clean_decontaminate dispose_waste Dispose of Waste clean_decontaminate->dispose_waste clean_store Return this compound to Storage dispose_waste->clean_store clean_ppe Doff PPE clean_store->clean_ppe

Standard Laboratory Workflow for Handling Chemical Reagents.

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.

  • Waste Segregation: All waste contaminated with this compound, including pipette tips, microfuge tubes, and gloves, should be collected in a designated, labeled hazardous waste container.

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure the container is appropriate for the type of waste being collected and is in good condition.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and pickup schedules.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.